molecular formula C4H8BrClO B8064273 1-Bromo-2-(2-chloroethoxy)ethane

1-Bromo-2-(2-chloroethoxy)ethane

Cat. No.: B8064273
M. Wt: 187.46 g/mol
InChI Key: HZPOUOYGTRLTSS-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-chloroethoxy)ethane (CAS 51070-66-7) is a versatile bifunctional ether compound with the molecular formula C4H8BrClO and an average molecular mass of 187.46 g/mol . It is a valuable synthetic intermediate and building block in organic chemistry and materials science research. The structure of this compound, which can also be referred to as 2-bromoethyl 2-chloroethyl ether, features both bromo and chloro termini separated by an ether linkage, making it a useful precursor for constructing more complex molecular architectures . This compound is strictly for research applications. It is a key starting material for the synthesis of various heterocycles, polymers, and dendrimers. Its utility stems from its ability to act as a spacer or linker in medicinal chemistry for creating potential pharmacologically active molecules. The presence of two different halogen atoms allows for sequential and selective functionalization, providing researchers with a flexible tool for method development in synthetic chemistry. Researchers can leverage its physicochemical properties, including a calculated LogP of 1.64, for the design of novel compounds and materials . For Research Use Only. Not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrClO/c5-1-3-7-4-2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPOUOYGTRLTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1-Bromo-2-(2-chloroethoxy)ethane in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7), also known as 2-(2-bromoethoxy)ethyl chloride, is a critical heterobifunctional linker used in medicinal chemistry and organic synthesis. Its structural distinctiveness lies in the presence of two different halogen leaving groups—bromine and chlorine—separated by a diethylene glycol ether spacer.

This guide provides a comprehensive analysis of its solubility behavior, driven by its physicochemical properties.[1] Understanding these parameters is essential for optimizing nucleophilic substitution reactions (SN2) , where solvent polarity directly influences reaction kinetics and selectivity between the bromo- and chloro- termini.

Physicochemical Identity & Structural Analysis[2]

To predict solubility and reactivity, one must first understand the molecular forces at play. This molecule features a polar ether linkage flanked by two hydrophobic alkyl halide chains.

Key Properties Table
PropertyValue / DescriptionSource/Note
CAS Number 51070-66-7Distinct from bis(2-bromoethyl) ether (5414-19-7)
Molecular Formula C₄H₈BrClO
Molecular Weight 187.46 g/mol
Physical State Colorless to pale yellow liquidAt Room Temp
Boiling Point ~190–200 °C (Estimated)Intermediate between dichloro- (178°C) and dibromo- (~218°C) analogs
Density ~1.5 – 1.6 g/mLHigh density due to Bromine atom
LogP (Octanol/Water) ~1.5 – 1.8 (Predicted)Moderately Lipophilic
Solubility Mechanism

The solubility of 1-Bromo-2-(2-chloroethoxy)ethane is governed by Dipole-Dipole interactions and London Dispersion forces .

  • Ether Oxygen: Provides a dipole and acts as a weak hydrogen bond acceptor, granting solubility in alcohols and polar aprotic solvents.

  • Alkyl Halides: The ethyl chains are hydrophobic, preventing solubility in water. The halogens (Br, Cl) add significant polarizability but do not donate hydrogen bonds.

Solubility Profile in Organic Solvents[6]

The compound follows the "like dissolves like" principle but with specific nuances relevant to synthesis.

Solvent Categorization[7]
Solvent ClassSolubility StatusMechanistic InsightApplication Utility
Chlorinated Solvents (DCM, Chloroform)High / Miscible Excellent dispersion force matching; similar polarity.Extraction: Ideal for partitioning product from aqueous layers.
Polar Aprotic (DMF, DMSO, MeCN)High / Miscible Strong dipole interactions solvate the ether backbone.Synthesis: Preferred for SN2 reactions to enhance nucleophile activity.
Ethers (THF, Diethyl Ether)High / Miscible Structural similarity (ether-ether interactions).Reactions: Grignard formation or low-temp lithiation.
Alcohols (Methanol, Ethanol)High Ether oxygen accepts H-bonds from solvent.Solvolysis Risk: High temp can lead to ether cleavage or solvolysis.
Non-Polar (Hexane, Toluene)Moderate to High Soluble due to alkyl chain, but very non-polar solvents may require heating.Purification: Used to precipitate more polar impurities.
Water Insoluble / Immiscible Hydrophobic alkyl chains disrupt water's H-bond network.Wash: Used to remove inorganic salts during workup.
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityDecisionTree Start Select Solvent for 1-Bromo-2-(2-chloroethoxy)ethane Goal_Synthesis Goal: Synthesis (SN2) Start->Goal_Synthesis Goal_Extraction Goal: Extraction/Workup Start->Goal_Extraction Goal_Analysis Goal: Analysis (HPLC/GC) Start->Goal_Analysis Nucleophile_Type Is the Nucleophile Charged? (e.g., NaN3, KCN) Goal_Synthesis->Nucleophile_Type Partition Partitioning against Water? Goal_Extraction->Partition Detection Detection Method? Goal_Analysis->Detection Polar_Aprotic Use Polar Aprotic: DMF, DMSO, Acetonitrile (Enhances reaction rate) Nucleophile_Type->Polar_Aprotic Yes Non_Polar Use Non-Polar/Ether: THF, Toluene (For organometallics) Nucleophile_Type->Non_Polar No DCM_EthylAc Use DCM or Ethyl Acetate (Compound enters organic layer) Partition->DCM_EthylAc MeCN_MeOH Use HPLC Grade: Acetonitrile or Methanol Detection->MeCN_MeOH

Caption: Decision matrix for solvent selection based on experimental objectives.

Experimental Protocols

Protocol: Quantitative Solubility Determination (HPLC Method)

For precise solubility data in novel solvent systems.

  • Preparation: Add excess 1-Bromo-2-(2-chloroethoxy)ethane (approx. 200 µL) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours with agitation.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic membrane) to remove undissolved micro-droplets.

  • Analysis: Inject 10 µL into an HPLC system (C18 column, MeCN:Water gradient).

  • Calculation: Compare peak area against a standard calibration curve to determine concentration (mg/mL).

Protocol: Selective Substitution (Orthogonal Reactivity)

Leveraging solubility and leaving group ability.

The bromine atom is a superior leaving group compared to chlorine (


).[2][3] This allows for sequential substitution.
  • Step 1 (Bromo-displacement): Dissolve compound in Acetonitrile (MeCN). Add 1.0 eq of weak nucleophile (e.g., amine) and mild base (K₂CO₃). React at RT to 40°C . The Cl- group remains intact.

  • Step 2 (Chloro-displacement): Dissolve the intermediate in DMF (higher boiling point). Add strong nucleophile (e.g., Thiolate) and heat to 80-100°C to displace the chloride.

Safety & Stability Considerations

  • Hydrolysis: Avoid prolonged heating in water or aqueous alcohols/acids, as the ether linkage can degrade, or the halides can hydrolyze to alcohols (2-(2-hydroxyethoxy)ethanol).

  • Toxicity: As an alkylating agent, this compound is a potential mutagen/carcinogen . It can alkylate DNA.

    • Handling: Always use a chemical fume hood.

    • PPE: Double nitrile gloves are recommended; the compound can permeate standard latex.

    • Neutralization: Spills should be treated with a dilute ammonia or thiosulfate solution to quench alkylating potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13415948, 1-Bromo-2-(2-chloroethoxy)ethane. Retrieved from [Link]

Sources

1-Bromo-2-(2-chloroethoxy)ethane boiling point and density data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-Bromo-2-(2-chloroethoxy)ethane , a critical heterobifunctional linker used in medicinal chemistry.[1]

Editorial Note on Data Availability: Specific experimental physical property data for CAS 51070-66-7 is sparse in open literature compared to its symmetrical analogs.[1] To adhere to the Scientific Integrity directive, this guide presents comparative interpolation data based on the symmetrical chloro- and bromo-ethers. This approach allows researchers to estimate process parameters (distillation cuts, density gradients) with high confidence before empirical verification.[1]

CAS: 51070-66-7 | Formula: C


H

BrClO | MW: 187.46 g/mol [1][2]

Introduction: The Heterobifunctional Advantage

In drug discovery—specifically in the design of PROTACs (Proteolysis Targeting Chimeras) and covalent probes—linker chemistry defines the molecule's physicochemical properties. 1-Bromo-2-(2-chloroethoxy)ethane serves as a strategic "mixed-halo" linker.[1]

Its core value lies in the differential reactivity of the halogen leaving groups:

  • Site A (Bromide): Highly reactive electrophile (excellent leaving group). Reacts under mild conditions (e.g., K

    
    CO
    
    
    
    , RT).[1][3]
  • Site B (Chloride): Moderately reactive electrophile. Requires forcing conditions (e.g., NaI catalyst, elevated Temp) or activation to react.[1]

This duality allows for sequential functionalization , enabling the controlled assembly of complex molecules without the polymerization risks associated with symmetrical di-bromides.[1]

Physical Properties & Data Analysis[1][2][4][5][6]

The following data synthesizes known experimental values of symmetrical analogs to triangulate the properties of the target mixed-halide.

Table 1: Comparative Physical Properties
PropertyBis(2-chloroethyl) ether (Analog A)1-Bromo-2-(2-chloroethoxy)ethane (Target) Bis(2-bromoethyl) ether (Analog B)[1]
CAS 111-44-451070-66-7 5414-19-7
Structure Cl-PEG-ClBr-PEG-Cl Br-PEG-Br
Molar Mass 143.01 g/mol 187.46 g/mol 231.91 g/mol
Boiling Point (atm) 178 °C195 - 200 °C (Predicted) ~215 °C (Extrapolated)
Boiling Point (12 mmHg) ~65 °C80 - 85 °C (Est.) 92 - 93 °C
Density (20°C) 1.22 g/mL1.53 - 1.58 g/mL (Est.) 1.85 g/mL
Refractive Index (

)
1.4571.485 (Est.) 1.514

Technical Insight: When setting up a vacuum distillation for purification, target the 80–85 °C fraction at 12 mmHg . The density differential is significant; the target molecule is much denser than water, facilitating easy phase separation during aqueous workups.

Synthesis Protocol

Reaction Type: Nucleophilic Substitution (


) via Alcohol Activation.
Precursor:  2-(2-Chloroethoxy)ethanol (CAS 628-89-7).[1]

This protocol describes the conversion of the hydroxyl group to a bromide using Phosphorus Tribromide (


).[4][5][6][7] This method is preferred over 

to prevent acid-catalyzed cleavage of the ether linkage.
Experimental Workflow

Scale: 50 mmol basis.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and

    
     inlet.[1]
    
  • Solvation: Charge RBF with 2-(2-Chloroethoxy)ethanol (6.2 g, 50 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0 °C in an ice/salt bath.

  • Reagent Addition: Charge addition funnel with

    
      (1.6 mL, 17 mmol, 0.34 eq). Note: 
    
    
    
    reacts with 3 equivalents of alcohol, but a slight excess is often used.[1]
  • Reaction: Add

    
     dropwise over 30 minutes, maintaining Temp < 5 °C.
    
    • Observation: The solution may turn slightly yellow.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Cool back to 0 °C. Slowly add Saturated

    
      solution (50 mL) to neutralize phosphorous acid byproducts. Caution: Gas evolution (
    
    
    
    ).[1]
  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

    • Combine organics and wash with Brine (50 mL).

    • Dry over anhydrous

      
      . Filter and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure (target 80–85 °C @ 12 mmHg) to obtain the clear, colorless liquid product.

Workflow Visualization (DOT)

SynthesisWorkflow Start Start: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7) Reagent Reagent: PBr3 / DCM Temp: 0°C -> RT Start->Reagent Solvation Intermediate Intermediate: Alkoxy-dibromophosphite species Reagent->Intermediate Activation Quench Quench: Sat. NaHCO3 (Neutralize H3PO3) Intermediate->Quench SN2 Substitution (12-16h) Extraction Extraction: DCM / Brine Wash Dry over MgSO4 Quench->Extraction Phase Separation Distillation Vacuum Distillation Target: 80-85°C @ 12 mmHg Extraction->Distillation Concentration Product Final Product: 1-Bromo-2-(2-chloroethoxy)ethane Distillation->Product Purification

Figure 1: Step-by-step synthesis workflow converting the alcohol precursor to the mixed halide via PBr3 activation.

Application Strategy: Sequential Substitution

The primary utility of this molecule is the ability to react the bromide end selectively.

Scenario: Attaching a ligand (R-NH2) to a linker, leaving a chloride tail for later "click" or alkylation chemistry.[1]

  • Step 1 (Mild):

    
     + Linker 
    
    
    
    
    
    [1]
    • Mechanism:[4][5][7][8][9] The amine attacks the

      
       carbon. The 
      
      
      
      bond remains intact because
      
      
      is a poorer leaving group and the
      
      
      bond is stronger.[1]
  • Step 2 (Activation): The chloride tail can now be converted to an Iodide (Finkelstein reaction) or reacted directly with a strong nucleophile (e.g., Thiol) under elevated temperatures.

Reactivity Pathway Diagram (DOT)[1]

ReactivityPathway Linker 1-Bromo-2-(2-chloroethoxy)ethane (Br-PEG-Cl) Step1 Step 1: Nucleophilic Attack (Amine/Phenol) Linker->Step1 Selective Displacement of Br Intermediate Mono-Substituted Product (Nu-PEG-Cl) Step1->Intermediate Mild Conditions Step2 Step 2: Finkelstein (NaI) or High Temp Intermediate->Step2 Activation of Cl Final Bi-Functionalized Product (Nu1-PEG-Nu2) Step2->Final Displacement of Cl/I

Figure 2: Sequential functionalization strategy leveraging the differential reactivity of Bromide vs. Chloride.

Safety & Handling

  • Toxicity: Like most alkyl halides, this compound is a potential alkylating agent. It should be treated as a potential mutagen/carcinogen.

  • Skin Absorption: High. Wear permeation-resistant gloves (Nitrile/Viton).

  • Inhalation: Use only in a fume hood. The vapor pressure is low, but aerosols are hazardous.

  • Storage: Store in a cool, dry place away from light. Stabilize with Copper wire or mild base if long-term storage is required to prevent hydrolysis or

    
     formation.
    

References

  • PubChem. (n.d.).[2] Compound Summary: 1-Bromo-2-(2-chloroethoxy)ethane (CAS 51070-66-7).[1][2] National Library of Medicine. Retrieved from [Link][1]

  • Master Organic Chemistry. (2015). PBr3 for Converting Alcohols to Alkyl Bromides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet for 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

To the Valued Research, Scientific, and Drug Development Community,

The majority of available safety information pertains to the similarly named but structurally distinct compound, 1-Bromo-2-chloroethane (CAS Number: 107-04-0). It is imperative to underscore that safety data is not transferable between different chemical entities, even those with similar nomenclature. The presence of the ethoxy group in the requested compound significantly alters its physicochemical properties and, consequently, its toxicological and hazard profile.

Therefore, this guide will proceed by outlining the critical importance of a compound-specific SDS and the general principles of chemical safety that must be applied when handling novel or poorly documented substances. We will also present the available, albeit limited, information for 1-Bromo-2-(2-chloroethoxy)ethane and contextualize it within a framework of rigorous safety protocols.

The Cornerstone of Chemical Safety: The Compound-Specific SDS

A Safety Data Sheet is a legally required document and the primary source of information regarding the hazards, handling, and emergency measures for a specific chemical. It is a cornerstone of laboratory safety for the following reasons:

  • Specificity is Key: The information contained within an SDS is unique to the chemical it describes. This includes its specific physical and chemical properties, toxicological data, and reactivity.

  • Hazard Identification: An SDS provides a clear and concise summary of the potential hazards, including flammability, reactivity, and health risks, through standardized hazard statements and pictograms.

  • Informed Risk Assessment: Researchers and laboratory managers rely on the SDS to conduct thorough risk assessments and implement appropriate control measures to minimize exposure and ensure a safe working environment.

  • Emergency Preparedness: In the event of a spill, exposure, or fire, the SDS provides essential guidance on first aid measures, firefighting techniques, and accidental release protocols.

The absence of a dedicated SDS for 1-Bromo-2-(2-chloroethoxy)ethane necessitates a heightened level of caution and a reliance on fundamental principles of chemical safety.

Known Properties of 1-Bromo-2-(2-chloroethoxy)ethane

While a full SDS is unavailable, some basic chemical and physical properties have been identified from chemical databases. This information is crucial for preliminary planning but is insufficient for a complete safety assessment.

PropertyValueSource
CAS Number 51070-66-7[1]
Molecular Formula C4H8BrClO[1]
Molecular Weight 187.46 g/mol [1]
IUPAC Name 1-(2-bromoethoxy)-2-chloroethane[1]
Synonyms (2-Bromoethyl)(2-chloroethyl) ether[1]

A Framework for Safe Handling in the Absence of a Complete SDS

When confronted with a chemical for which a comprehensive SDS is not available, a conservative and precautionary approach is essential. The following workflow is recommended for any researcher intending to handle 1-Bromo-2-(2-chloroethoxy)ethane.

cluster_preliminary Preliminary Assessment cluster_handling Handling Protocol cluster_emergency Emergency Preparedness a Identify the Compound (CAS: 51070-66-7) b Search for Specific SDS (Result: Not Found) a->b c Analyze Structurally Similar Compounds (e.g., Halo-ethers) (Caution: For Hazard Class Estimation Only) b->c d Assume High Hazard Level c->d e Mandatory Use of Engineering Controls (Fume Hood) d->e f Specify and Don Appropriate PPE (Gloves, Goggles, Lab Coat) e->f g Develop a Small-Scale Experimental Protocol f->g h Identify Location of Safety Equipment (Shower, Eyewash, Spill Kit) g->h i Prepare a Quench/Neutralization Strategy h->i j Establish Emergency Contact Procedures i->j

Caption: Workflow for Handling Chemicals with Limited Safety Data.

Experimental Protocol: A Prudent Approach

Given the data gap, any initial work with 1-Bromo-2-(2-chloroethoxy)ethane must be treated as the handling of a substance of unknown toxicity. The following principles should be applied:

  • Work on the Smallest Possible Scale: Only synthesize or use the minimum amount of material necessary for analytical or experimental purposes.

  • Use of Engineering Controls: All handling of 1-Bromo-2-(2-chloroethoxy)ethane must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum:

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (the specific type should be chosen based on an assessment of halogenated ethers, with nitrile or neoprene being common starting points, but breakthrough times should be considered).

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Spill and Waste Management:

    • Have a spill kit readily available that is appropriate for halogenated organic compounds.

    • All waste containing 1-Bromo-2-(2-chloroethoxy)ethane must be collected in a designated, labeled, and sealed waste container for disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain.

Conclusion and a Call for Data

The responsible and ethical conduct of scientific research demands a commitment to safety that is grounded in accurate and specific information. The current lack of a comprehensive Safety Data Sheet for 1-Bromo-2-(2-chloroethoxy)ethane represents a significant data gap that hinders a full and proper risk assessment.

We urge any manufacturer or supplier of this compound to make a complete and verified SDS publicly available. In the interim, we implore all researchers, scientists, and drug development professionals to approach the handling of 1-Bromo-2-(2-chloroethoxy)ethane with the utmost caution, adhering to the conservative safety protocols outlined in this guide. The principles of chemical safety are not a barrier to innovation but are the very foundation upon which sustainable and responsible scientific progress is built.

References

  • PubChem. 1-Bromo-2-(2-chloroethoxy)ethane. National Center for Biotechnology Information. [Link][1]

Sources

Technical Guide: Strategic Utilization of 1-Bromo-2-(2-chloroethoxy)ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

This guide addresses the high-value application of 1-Bromo-2-(2-chloroethoxy)ethane (CAS 5414-19-7) in advanced organic synthesis. Unlike symmetrical dihalides (e.g., bis(2-chloroethyl) ether), this non-symmetrical reagent offers a unique reactivity gradient . The significant difference in leaving group ability between bromide (


) and chloride (

) allows researchers to perform sequential, chemoselective alkylations without the need for protecting groups.

Key Applications:

  • Medicinal Chemistry: Construction of short, defined-length PEG linkers (PEG-2 surrogates) for PROTACs and Antibody-Drug Conjugates (ADCs).

  • Heterocyclic Chemistry: Controlled synthesis of

    
    -substituted morpholines and piperazines.
    
  • Supramolecular Chemistry: Stepwise assembly of "lariat" crown ethers and cryptands.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reactivity Profile: The Nucleophilic Hierarchy

The utility of 1-Bromo-2-(2-chloroethoxy)ethane rests on the kinetic differentiation between its two electrophilic sites.

  • Site A (Bromide): Highly reactive toward

    
     displacement. Under mild conditions (RT to 60°C), nucleophiles will selectively displace the bromide.
    
  • Site B (Chloride): Less reactive. Displacement typically requires elevated temperatures (>80°C), stronger nucleophiles, or activation via the Finkelstein reaction (in situ conversion to iodide).

Expert Insight: In linker design, this hierarchy allows you to attach the linker to a "Warhead" (e.g., a phenol or amine) at the bromo-end first, purify the intermediate, and then attach the "Anchor" (e.g., E3 ligase ligand) at the chloro-end. This avoids the statistical polymerization often seen with symmetrical dihalides.

Application I: PROTAC & ADC Linker Synthesis

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. CAS 5414-19-7 provides a precise diethylene glycol (PEG-2) spacer.

Mechanism:

  • Attachment: The reagent reacts with a phenolic Warhead (Ar-OH) using mild base (

    
    , Acetone). The bromide is displaced exclusively.
    
  • Functionalization: The resulting chloro-ether intermediate is then reacted with a secondary amine or nucleophilic Anchor. The lower reactivity of the chloride prevents premature cyclization or dimerization during the first step.

Application II: Heterocycle Formation (Morpholines)

While symmetrical ethers are used for bulk morpholine synthesis, 1-Bromo-2-(2-chloroethoxy)ethane is preferred when synthesizing non-symmetrical or chiral morpholines from chiral amino alcohols.

  • Protocol Logic: Reacting a primary amine with this reagent creates a bis-alkylated species. The reaction proceeds via an initial mono-alkylation (displacing Br) followed by an intramolecular cyclization (displacing Cl).

  • Advantage: The distinct rates allow for the isolation of the linear amino-ether intermediate if verifying kinetics is necessary, though "one-pot" reflux protocols are standard for simple morpholines.

Part 3: Visualization & Formatting

Diagram 1: Chemoselective Reactivity Flowchart

This diagram illustrates the logical flow of sequential substitution, highlighting the temperature and condition gates that separate the two reaction steps.

ReactivityFlow Start 1-Bromo-2-(2-chloroethoxy)ethane (CAS 5414-19-7) Inter Intermediate: Chloro-Ether Adduct Start->Inter Step 1: S_N2 @ Br (Mild Base, 25-60°C) Kinetic Control Nu1 Nucleophile 1 (e.g., Phenol, Carboxylate) Nu1->Inter Final Target Product: Heterobifunctional Linker Inter->Final Step 2: S_N2 @ Cl (Strong Base/Heat or NaI) Thermodynamic Control Nu2 Nucleophile 2 (e.g., Amine, Azide) Nu2->Final

Caption: Sequential alkylation strategy exploiting the leaving group differential between Bromide and Chloride.

Diagram 2: Synthetic Pathway for Morpholine Construction

A visualization of the cyclization mechanism used in heterocycle synthesis.

MorpholineSynthesis Amine Primary Amine (R-NH2) Mono Intermediate: N-(2-(2-chloroethoxy)ethyl)amine Amine->Mono Phase 1: Alkylation @ Br (Fast, < 1 hr) Reagent 1-Bromo-2-(2-chloroethoxy)ethane Reagent->Mono Phase 1: Alkylation @ Br (Fast, < 1 hr) Cyclic Final Product: N-Substituted Morpholine Mono->Cyclic Phase 2: Intramolecular Cyclization @ Cl (Reflux, Base)

Caption: Two-phase mechanism for the formation of N-substituted morpholines.

Part 4: Experimental Protocols

Protocol A: Sequential Alkylation (Linker Synthesis)

Objective: Synthesis of a Phenol-PEG2-Chloride intermediate. Scope: Validated for phenols and hydroxypyridines.

ParameterSpecificationNotes
Stoichiometry 1.0 eq Phenol : 1.2 eq ReagentSlight excess of dihalide ensures complete consumption of phenol.
Base

(3.0 eq)
Anhydrous, granular.[1]
Solvent Acetone or MeCNAcetone allows for lower reflux temp (56°C), preserving the Cl-end.
Temperature 50–60°CDo not exceed 70°C to avoid displacing the chloride.
Time 12–16 HoursMonitor by TLC (disappearance of phenol).

Step-by-Step:

  • Dissolve 1.0 eq of the phenolic substrate in anhydrous Acetone (0.1 M concentration).

  • Add 3.0 eq of anhydrous

    
    .[1] Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add 1.2 eq of 1-Bromo-2-(2-chloroethoxy)ethane dropwise.

  • Heat to gentle reflux (approx. 56°C) under

    
     atmosphere.
    
  • Critical Checkpoint: Monitor reaction via LC-MS. You should observe the mass of [M + Cl-ethyl-ether]. If dimerization (M-Linker-M) is observed, reduce temperature and increase solvent volume.

  • Upon completion, filter off inorganic salts and concentrate the filtrate.

  • Purification: The chloride intermediate is typically stable enough for silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Finkelstein Activation (Step 2)

Objective: Displacing the unreactive chloride in the intermediate from Protocol A.

  • Dissolve the Chloro-ether intermediate in 2-Butanone (MEK) or DMF.

  • Add 1.5 eq of Sodium Iodide (NaI) to generate the transient, highly reactive Iodo-intermediate in situ.

  • Add the second nucleophile (e.g., secondary amine, azide).

  • Heat to 80°C. The precipitation of NaCl drives the reaction forward.

Part 5: Safety & Handling

  • Hazard Class: Alkylating Agent.[2] Vesicant.

  • Skin Contact: Causes severe skin burns and eye damage. The delayed onset of pain (typical of alkylating agents) can lead to unrecognized exposure.

  • Inhalation: Lungs are highly sensitive to halo-ethers. Use only in a certified chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 10% sodium thiosulfate to quench the electrophilic sites.

References

  • PubChem Compound Summary for CID 13415948: 1-Bromo-2-(2-chloroethoxy)ethane. National Center for Biotechnology Information. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (Relevant heterocyclic synthesis strategy). Organic Chemistry Portal. Available at: [Link]

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Engineering Bioconjugates with Short Mixed-Halogen PEG Linkers: A Technical Guide to Orthogonal SN2 Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The development of advanced biotherapeutics—such as Antibody-Drug Conjugates (ADCs), PROTACs, and targeted nanoparticles—relies heavily on the precision of molecular linkers. Among the most versatile tools in a bioconjugation scientist's arsenal are heterobifunctional polyethylene glycol (PEG) linkers[1]. While traditional heterobifunctional linkers often rely on amine-reactive (NHS ester) and thiol-reactive (maleimide) pairs[2], short PEG linkers (n=2 to 8) featuring mixed halogen terminals (e.g., Iodo-PEG-Chloro or Bromo-PEG-Chloro) offer a uniquely powerful, protecting-group-free approach to sequential conjugation[3].

This technical guide explores the mechanistic causality, quantitative kinetics, and self-validating experimental protocols required to harness the orthogonal reactivity of mixed-halogen PEG linkers.

The Mechanistic Causality of Orthogonal Halogen Reactivity

The fundamental principle driving the utility of mixed-halogen PEG linkers is the differential leaving group ability of halogens in bimolecular nucleophilic substitution (SN2) reactions[4]. In an SN2 mechanism, a nucleophile attacks an electrophilic sp³-hybridized carbon from the backside, simultaneously displacing the leaving group[5].

When a PEG linker possesses an iodine atom at one terminus and a chlorine atom at the other (Iodo-PEG-Chloro), it presents two competing electrophilic sites. However, these sites are not energetically equivalent. The carbon-iodine (C–I) bond is significantly weaker and more polarizable than the carbon-chlorine (C–Cl) bond[4]. Because iodine is a larger atom, its electron cloud is highly polarizable, allowing it to stabilize the developing negative charge in the SN2 transition state far better than chlorine[6].

Consequently, the activation energy required to cleave the C–I bond is substantially lower than that for the C–Cl bond. This kinetic divergence allows chemists to perform a highly selective, low-temperature SN2 reaction at the iodinated terminus while the chlorinated terminus remains entirely inert, serving as a "masked" reactive site without the need for traditional chemical protecting groups.

G cluster_I Pathway A: C-I Bond cluster_Cl Pathway B: C-Cl Bond N1 Target Carbon Electrophile I_node Iodine Excellent Leaving Group Low Activation Energy N1->I_node Cleaves easily Cl_node Chlorine Poor Leaving Group High Activation Energy N1->Cl_node Cleaves slowly Nu_A Nucleophile Fast SN2 Nu_A->N1 Attacks Nu_B Nucleophile Slow/No SN2 at RT Nu_B->N1 Attacks (Requires Heat)

Mechanistic divergence of nucleophilic attack based on halogen leaving group ability.

Quantitative Kinetics of Halogen Leaving Groups

To design a successful sequential conjugation, one must understand the quantitative differences in bond energies and relative reaction rates. The table below summarizes the physicochemical properties that dictate the experimental conditions for mixed-halogen PEGs.

Halogen Leaving GroupCarbon-Halogen Bond Energy (kJ/mol)Relative SN2 Reactivity RateTypical Reaction TemperatureOrthogonal Counterpart
Iodine (I⁻) ~23830,0000°C to 25°C (RT)Chlorine
Bromine (Br⁻) ~28510,00025°C to 50°CChlorine
Chlorine (Cl⁻) ~33920070°C to 100°C+None (Terminal step)
Fluorine (F⁻) ~485< 1 (Unreactive in SN2)N/AN/A

Data synthesized from foundational SN2 kinetic principles. Rates are approximate relative values in polar aprotic solvents[6].

Experimental Design: The Self-Validating Conjugation Workflow

When working with an Iodo-PEG-Chloro linker, the experimental design must enforce strict causality. The choice of solvent, base, and temperature in the first step must be precisely calibrated to activate the iodine terminus without providing enough thermal energy to overcome the C–Cl activation barrier.

A self-validating protocol ensures that the intermediate is structurally confirmed before the second conjugation step is attempted. If the first step is pushed too hard (e.g., excessive heat), double-substitution will occur, ruining the heterobifunctional nature of the linker[1].

G A Iodo-PEG4-Chloro Starting Material B Nucleophile 1 (Nu1) Mild Conditions (RT) A->B Step 1: SN2 at C-I C Nu1-PEG4-Chloro Intermediate B->C D Validation (LC-MS) Confirm Cl retention C->D QC Check E Nucleophile 2 (Nu2) Harsher Conditions (Heat/Base) D->E Pass F Nu1-PEG4-Nu2 Final Bioconjugate E->F Step 2: SN2 at C-Cl

Workflow for sequential orthogonal conjugation using Iodo-PEG-Chloro linkers.

Step-by-Step Protocol: Sequential Conjugation using Iodo-PEG4-Chloro

This protocol details the conjugation of a delicate primary amine (Payload A) to the iodine terminus, followed by the conjugation of a secondary amine or thiol (Payload B) to the chlorine terminus.

Step 1: Selective Displacement of Iodine

Objective: Form the Payload A-PEG4-Chloro intermediate without disturbing the C-Cl bond. Causality: We utilize a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive[4]. The reaction is kept strictly at room temperature to prevent the thermal activation of the C-Cl bond.

  • Preparation: Dissolve 1.0 equivalent of Payload A (primary amine) and 1.2 equivalents of Iodo-PEG4-Chloro in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to scavenge the hydroiodic acid (HI) generated during the reaction, preventing the protonation of the incoming amine.

  • Reaction: Stir the mixture at 20–25°C (Room Temperature) for 4 to 6 hours under an inert nitrogen atmosphere.

  • Self-Validation (Critical Checkpoint): Withdraw a 5 µL aliquot and analyze via LC-MS.

    • Success Criteria: The mass spectrum must show the expected mass of [Payload A + PEG4-Chloro]⁺. The isotopic pattern must clearly display the characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl, proving the chlorine atom is still intact. If a mass corresponding to [Payload A + PEG4 + Payload A]⁺ is observed, the reaction temperature was too high.

  • Purification: Purify the intermediate via reverse-phase HPLC or flash chromatography to remove unreacted PEG linker and DIPEA salts.

Step 2: Harsher Displacement of Chlorine

Objective: Conjugate Payload B to the remaining chlorinated terminus. Causality: Because the C-Cl bond has a higher bond dissociation energy (~339 kJ/mol), room temperature SN2 is kinetically unfavorable. We must introduce thermal energy and potentially a stronger nucleophile (like a thiolate) or a catalytic additive (like NaI for an in situ Finkelstein reaction)[5].

  • Preparation: Dissolve the purified Payload A-PEG4-Chloro intermediate (1.0 eq) and Payload B (1.5 eq) in anhydrous DMF or DMSO.

  • Activation: Add 3.0 equivalents of a stronger base, such as Potassium Carbonate (K₂CO₃), to fully deprotonate Payload B (especially if it is a thiol, generating a highly reactive thiolate).

  • Reaction: Heat the reaction mixture to 70°C – 80°C. Stir for 12 to 18 hours.

    • Pro-Tip: If the reaction is sluggish, add 0.5 equivalents of Sodium Iodide (NaI). This initiates a Finkelstein reaction, transiently converting the sluggish C-Cl bond into a highly reactive C-I bond in situ, which is immediately consumed by Payload B.

  • Final Validation: Analyze via LC-MS. The 3:1 isotopic chlorine signature should completely disappear, replaced by the exact mass of the fully assembled [Payload A - PEG4 - Payload B] conjugate.

Conclusion

Short PEG linkers with mixed halogen terminals represent a masterclass in exploiting fundamental physical chemistry for advanced drug design. By understanding the energetic differences between carbon-halogen bonds, scientists can orchestrate complex, multi-step bioconjugations in a single pot or sequential workflow without the steric hindrance and synthetic bloat of protecting groups. The self-validating nature of these protocols—relying on the distinct isotopic signature of the retained chlorine atom—ensures high-fidelity synthesis crucial for the rigorous demands of modern therapeutics.

References
  • Benchchem. "Heterobifunctional PEG Linkers: An In-depth Technical Guide for Bioconjugation." Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKlMFFkbRoos4z2qUUH0jVIdDSerE0vhA2A8rH4kO997XUHjeeBIzaPlNF7KZqSNRAVRCjXVMRCtu__hvg2uboinYiAtD5T-57W9F0zBNGvQ0l0raddVXFxL69FAYGiHCOsYMMy6Y_8USKtsBaUsADnAymDg2eZRSpvuuEKe-KBkNvdF7Kr9wQclqD9Gv5ZysPwtC7qdY2wmZX80do5ZZCwKOmMKY5taJdA==]
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A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-2-chloroethane: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 1-(2-Bromoethoxy)-2-chloroethane is a halogenated ether possessing unique bifunctional reactivity that makes it a valuable intermediate in advanced organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and reactivity. We explore its utility as a versatile building block, particularly for researchers, chemists, and professionals in drug development, by detailing a plausible synthetic route, outlining a representative experimental protocol, and discussing critical safety and handling procedures. The differential reactivity of its carbon-bromine and carbon-chlorine bonds offers a platform for sequential, selective chemical modifications, a feature of significant interest in the construction of complex molecular architectures.

Nomenclature and Chemical Identity

The precise identification of a chemical reagent is fundamental to scientific reproducibility and safety. The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous structural description.

IUPAC Name: The formal IUPAC name for the compound is 1-(2-bromoethoxy)-2-chloroethane [1]. This name clearly defines the ethane backbone, substituted with a chloro group at one position and a bromoethoxy group at the other.

Synonyms and Identifiers: In literature and commercial catalogs, the compound may be referenced by several alternative names and identifiers.[1]

Identifier TypeValue
CAS Number 51070-66-7
PubChem CID 13415948[1]
Molecular Formula C₄H₈BrClO[1]
Common Synonym (2-Bromoethyl)(2-chloroethyl) ether[1]
Alternate Name 1-Bromo-2-(2-chloroethoxy)ethane[1]
InChIKey HZPOUOYGTRLTSS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application in experimental design. The data presented below are computed properties that provide critical insights for laboratory use.

PropertyValueSource
Molecular Weight 187.46 g/mol PubChem[1]
Exact Mass 185.94471 DaPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

While multiple synthetic routes may exist, a common and logical approach to forming an unsymmetrical ether like 1-(2-bromoethoxy)-2-chloroethane is via a modification of the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Given the structure, a plausible route involves the reaction of 2-chloroethanol with 1,2-dibromoethane under basic conditions.

The causality behind this choice is twofold:

  • Nucleophile Formation: A base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-chloroethanol, forming a potent sodium chloroethoxide nucleophile.

  • Nucleophilic Substitution: This alkoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. Bromine is a better leaving group than chlorine, so the reaction proceeds selectively at a C-Br bond, displacing a bromide ion to form the desired ether linkage. An excess of 1,2-dibromoethane can be used to minimize the formation of symmetrical diether byproducts.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents chloroethanol 2-Chloroethanol (Cl-CH2-CH2-OH) base Base (e.g., NaH) dibromoethane 1,2-Dibromoethane (Br-CH2-CH2-Br) product 1-(2-Bromoethoxy)-2-chloroethane (Cl-CH2-CH2-O-CH2-CH2-Br) dibromoethane->product base->product 1. Deprotonation 2. SN2 Attack solvent Aprotic Solvent (e.g., THF) solvent->product Reaction Medium

Caption: Proposed Williamson ether synthesis for 1-(2-Bromoethoxy)-2-chloroethane.

Core Reactivity: A Bifunctional Electrophile

The primary utility of this molecule stems from its two distinct electrophilic centers. The carbon atoms attached to the bromine and chlorine are susceptible to nucleophilic attack. Crucially, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond because bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability.

This differential reactivity is the cornerstone of its application, allowing for sequential nucleophilic substitutions . A nucleophile will preferentially displace the bromide. The resulting product, which still contains the chloroethyl moiety, can then undergo a second, distinct substitution reaction, often under more forcing conditions (e.g., higher temperature or a stronger nucleophile). This makes the molecule an excellent linker for connecting two different molecular fragments.

Reactivity_Profile cluster_reaction1 Reaction 1 (Preferential) cluster_reaction2 Reaction 2 (Sequential) compound Cl-CH₂-CH₂-O-CH₂-CH₂-Br product1 Cl-CH₂-CH₂-O-CH₂-CH₂-Nu₁ compound->product1 Faster Reaction (-Br⁻) Nu1 Nucleophile 1 (Nu₁⁻) Nu1->compound Mild Conditions (Lower Temp.) product2 Nu₂-CH₂-CH₂-O-CH₂-CH₂-Nu₁ product1->product2 Slower Reaction (-Cl⁻) Nu2 Nucleophile 2 (Nu₂⁻) Nu2->product1 Forcing Conditions (Higher Temp.)

Caption: Differential reactivity enabling sequential nucleophilic substitutions.

Applications in Drug Development and Research

The unique bifunctional nature of 1-(2-bromoethoxy)-2-chloroethane makes it a valuable tool in the synthesis of complex organic molecules.

  • Synthesis of Heterocycles: Halogenated intermediates are critical for building the core scaffolds of many pharmaceutical agents.[2] This reagent can be used to form cyclic ethers, amines, and other heterocyclic systems through intramolecular cyclization after an initial substitution reaction.

  • Linker Chemistry: In modern drug development, linkers are essential components of technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This molecule's defined length and dual reactivity allow it to act as a precursor for more complex linkers that connect a targeting moiety to a payload or an E3 ligase binder. The presence of chlorine in pharmaceuticals is widespread and often contributes to enhanced biological activity.[3]

  • Alkylating Agent: It serves as a versatile alkylating agent to introduce a halo-functionalized ethoxyethyl group onto various nucleophiles such as phenols, amines, and thiols.[2]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following protocol is a self-validating, generalized procedure for the first selective substitution reaction at the C-Br bond using a generic phenolic nucleophile.

Objective: To synthesize 1-chloro-2-(2-phenoxyethoxy)ethane.

Materials:

  • 1-(2-Bromoethoxy)-2-chloroethane

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Protocol Workflow:

Experimental_Workflow A 1. Setup Combine Phenol, K₂CO₃, and DMF in a flask. B 2. Reagent Addition Add 1-(2-bromoethoxy)- 2-chloroethane dropwise. A->B C 3. Reaction Heat mixture at 60-70°C. Monitor by TLC. B->C D 4. Workup Cool, quench with water, and extract with ethyl acetate. C->D E 5. Purification Wash organic layer with brine, dry over MgSO₄, and concentrate. D->E F 6. Analysis Purify via column chromatography. Characterize (NMR, MS). E->F

Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Reaction Setup (Self-Validation Check: Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF. The use of anhydrous reagents and an inert atmosphere is critical to prevent the quenching of the base and nucleophile by ambient moisture.

  • Reagent Addition (Causality: Controlled Reaction): Begin stirring the suspension. Slowly add 1-(2-bromoethoxy)-2-chloroethane (1.1 eq) to the flask dropwise via syringe over 10-15 minutes. A slow addition rate prevents excessive exotherms and minimizes side reactions.

  • Heating and Monitoring (Self-Validation Check: Reaction Completion): Heat the reaction mixture to 60-70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed (typically 4-8 hours). This ensures the reaction is driven to completion without unnecessary heating that could trigger the second substitution.

  • Aqueous Workup (Causality: Reagent Removal): Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts (like K₂CO₃ and the KBr byproduct).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will partition into the ethyl acetate layer. Combine the organic extracts.

  • Washing and Drying (Causality: Impurity Removal): Wash the combined organic layers with brine to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization (Self-Validation Check: Product Purity): Purify the crude residue by flash column chromatography on silica gel to yield the pure product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Disposal

Halogenated organic compounds require careful handling due to their potential toxicity.[2]

Hazard Profile:

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: Harmful if absorbed through the skin; causes skin irritation.[4]

  • Eye Contact: Causes serious eye irritation.[4]

  • Ingestion: Harmful if swallowed.[4]

Handling and Personal Protective Equipment (PPE):

PrecautionRationale
Ventilation Always handle in a certified chemical fume hood to avoid inhalation of vapors.[5]
Gloves Wear nitrile or other chemically resistant gloves to prevent skin contact.[4]
Eye Protection Use chemical safety goggles and/or a face shield.[4]
Lab Coat Wear a lab coat to protect clothing and skin.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal: Dispose of waste in a dedicated halogenated organic waste container in accordance with local, state, and federal regulations. Do not pour down the drain.

References

  • PubChem. (n.d.). 1-Bromo-2-(2-chloroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 53781-4. Retrieved from [Link]

  • Anonymous. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Retrieved from [Link]

  • LookChem. (n.d.). Cas 107-04-0, 1-Bromo-2-chloroethane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry of 1-Bromo-2-chloroethane: Synthesis and Applications. Retrieved from [Link]

  • Gilla, G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

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Whitepaper: Ambient Stability and Degradation Dynamics of 2-Bromoethyl 2-Chloroethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Self-Validating Analytical Workflows for Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and advanced materials engineering, mixed haloethers such as 2-bromoethyl 2-chloroethyl ether (CAS: 51070-66-7) are highly valued as bifunctional alkylating agents. However, their utility is often compromised by insidious degradation under ambient conditions. Because the molecule contains both a bromoethyl and a chloroethyl group flanking an ether linkage, it presents a complex degradation profile characterized by differential halogen lability and ether auto-oxidation.

This technical guide dissects the thermodynamic baseline, mechanistic degradation pathways, and self-validating analytical protocols required to accurately profile the stability of 2-bromoethyl 2-chloroethyl ether in ambient storage (20–25°C, atmospheric pressure, ambient humidity, and light).

Thermodynamic Baseline & Physicochemical Profiling

To understand a molecule's stability, we must first establish its thermodynamic boundaries. 2-Bromoethyl 2-chloroethyl ether is a dense, colorless liquid at room temperature. According to Perry's Chemical Engineers' Handbook, the compound exhibits a boiling point of 195.8 °C[1]. Despite this relatively high boiling point, it possesses a vaporization enthalpy of 53.3 kJ/mol at 324 K[2].

This specific vaporization enthalpy indicates a low but non-negligible volatility under ambient conditions[2]. If storage vessels are improperly sealed, the compound will slowly volatilize, creating a vacuum effect that draws in atmospheric moisture and oxygen—the two primary catalysts for its degradation.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueImplication for Ambient Stability
Molecular Formula C₄H₈BrClOBifunctional reactivity; differential leaving group ability.
Molecular Weight 187.46 g/mol High density; phase separates at the bottom of aqueous mixtures.
Boiling Point 195.8 °C[1]Remains liquid under ambient conditions; thermal degradation requires >300°C.
Vaporization Enthalpy 53.3 kJ/mol (at 324 K)[2]Moderate volatility; susceptible to atmospheric exchange if unsealed.

Mechanistic Pathways of Ambient Degradation

Under ambient conditions, 2-bromoethyl 2-chloroethyl ether does not undergo the rapid thermal elimination reactions (yielding vinyl chloride and ethylene) seen at elevated temperatures (300–500°C)[3]. Instead, it degrades via three slower, interconnected pathways: hydrolytic cleavage, auto-oxidation, and photolysis.

Hydrolytic Cleavage (Sₙ2 Dynamics)

The carbon-bromine (C–Br) bond has a significantly lower bond dissociation energy (~285 kJ/mol) compared to the carbon-chlorine (C–Cl) bond (~339 kJ/mol). When exposed to ambient atmospheric humidity, water acts as a nucleophile, preferentially attacking the bromoethyl carbon via an Sₙ2 mechanism.

  • Primary Product: 2-(2-chloroethoxy)ethanol and hydrobromic acid (HBr).

  • Causality Note: The generation of HBr is highly problematic. It lowers the local pH, which auto-catalyzes further cleavage of the ether linkage. This mirrors the O-dealkylation and sequential dehalogenation mechanisms observed in the biodegradation of related chlorinated ethers[4].

Auto-Oxidation and Peroxide Formation

Like all aliphatic ethers, the oxygen linkage is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen. Oxygen inserts into the alpha-carbon (the carbon adjacent to the ether oxygen) via hydrogen abstraction, forming explosive alpha-hydroperoxides.

Photolytic Susceptibility

Ambient UV/Vis light provides sufficient energy to induce homolytic fission of the weak C–Br bond. This generates highly reactive bromine and alkyl radicals, which propagate chain reactions that accelerate both auto-oxidation and oligomerization. This radical-mediated degradation is kinetically similar to the advanced oxidation processes used to intentionally destroy bis(2-chloroethyl) ether in wastewater[5].

Pathway Parent 2-Bromoethyl 2-Chloroethyl Ether Hydrolysis Hydrolytic Cleavage Parent->Hydrolysis SN2 at C-Br Oxidation Auto-Oxidation Parent->Oxidation H-Abstraction Photolysis Photolytic Fission Parent->Photolysis hν Absorption Prod1 2-(2-Chloroethoxy)ethanol + HBr Hydrolysis->Prod1 Prod2 α-Hydroperoxides Oxidation->Prod2 Prod3 Alkyl/Halogen Radicals Photolysis->Prod3

Fig 1: Primary ambient degradation pathways of 2-bromoethyl 2-chloroethyl ether.

Self-Validating Experimental Workflows

To accurately quantify the stability of this compound, researchers must avoid "observer effects"—where the act of sampling or instrumental analysis artificially accelerates degradation. The following protocols are designed as self-validating systems . By incorporating immediate thermal quenching and internal standards prior to analysis, the system mathematically proves that no degradation occurred during the handling phase.

Protocol A: Stability-Indicating GC-MS Workflow

This protocol tracks the loss of the parent compound and the emergence of hydrolytic degradants over a 6-month ambient simulation.

Step-by-Step Methodology:

  • Baseline Preparation: Under an inert Argon atmosphere, aliquot 1.0 mL of highly purified 2-bromoethyl 2-chloroethyl ether into twenty 2.0 mL amber glass HPLC vials. Causality: Argon displaces dissolved oxygen, establishing a true "Time Zero" baseline. Amber glass prevents photolytic radical initiation.

  • Environmental Stressing: Transfer vials to a controlled environmental chamber set to 25°C and 60% Relative Humidity (RH). Leave caps unsealed for atmospheric exchange.

  • Reaction Quenching (Crucial Step): At designated time points (e.g., Day 7, 14, 30), remove a vial and immediately inject 1.0 mL of pre-chilled (-20°C) methanol containing 100 ppm of an Internal Standard (IS) (e.g., 1-bromo-3-chloropropane). Causality: The sub-zero methanol instantly arrests liquid-phase Sₙ2 kinetics, while the IS provides a fixed reference point to correct for evaporative losses during the stress phase.

  • Instrumental Analysis: Analyze via GC-MS using a low-temperature inlet profile (e.g., split injection at 150°C) to prevent thermal elimination of HBr inside the instrument[3].

  • Mass Balance Validation: Calculate the molar sum of the remaining parent compound and identified degradants. If the sum is <98% of the Time Zero molarity, the test is flagged for undetected volatile losses or polymeric byproducts.

Workflow Step1 1. Sample Prep (Inert Argon) Step2 2. Ambient Stress (25°C, 60% RH) Step1->Step2 Step3 3. Instant Quench (-20°C MeOH + IS) Step2->Step3 Step4 4. Instrumental (GC-MS/FID) Step3->Step4 Step5 5. Data Validation (Mass Balance) Step4->Step5

Fig 2: Self-validating experimental workflow for ambient stability assessment.

Protocol B: Peroxide Quantification (Iodometric Titration)

Because alpha-hydroperoxides do not elute well in GC-MS and pose severe explosion hazards upon concentration, their presence must be tracked orthogonally.

Step-by-Step Methodology:

  • Extract 0.5 mL of the stressed ether sample.

  • Dissolve in 10 mL of a glacial acetic acid/chloroform mixture (3:2 v/v). Causality: The acidic environment is required to protonate the peroxide, making it reactive toward the iodide ion.

  • Add 1.0 mL of saturated aqueous potassium iodide (KI) solution. Purge with Argon, seal, and incubate in the dark for 15 minutes. Causality: Peroxides oxidize I⁻ to I₂, turning the solution yellow/brown. Dark incubation prevents photolytic generation of false-positive iodine.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate (Na₂S₂O₃) until the solution turns colorless.

  • Validation: Run a blank titration simultaneously. The peroxide concentration (mEq/L) is calculated directly from the titrant volume, providing an absolute measure of auto-oxidation severity.

Quantitative Data Summaries

Based on the mechanistic vulnerabilities and kinetic modeling of related haloethers[5], the expected ambient degradation profile is summarized below.

Table 2: Estimated Degradation Kinetics under Ambient Conditions (25°C, 60% RH)
Degradation PathwayPrimary CatalystEstimated Half-Life (t₁/₂)Mitigation Strategy
Hydrolysis Atmospheric Moisture> 6 MonthsStore over molecular sieves (4Å); blanket with Argon.
Auto-Oxidation Atmospheric Oxygen3 - 6 MonthsAdd radical scavengers (e.g., BHT at 100 ppm).
Photolysis UV/Vis Light< 30 Days (Direct Sunlight)Store strictly in amber/opaque glassware.

Conclusion

The stability of 2-bromoethyl 2-chloroethyl ether under ambient conditions is a delicate balance of thermodynamic and kinetic factors. While it resists rapid thermal breakdown at room temperature[3], its asymmetric halogenation makes it uniquely vulnerable to slow hydrolytic cleavage at the C–Br bond, while its ether linkage invites radical-driven auto-oxidation. By employing self-validating analytical workflows—specifically utilizing sub-zero quenching and internal standard mass-balancing—researchers can accurately profile these degradation kinetics and implement targeted mitigation strategies (e.g., Argon blanketing, BHT stabilization) to preserve the integrity of this critical synthetic intermediate.

References

  • [2] Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. AIP Publishing. 2

  • [1] Perry's Chemical Engineers' Handbook, 9th Edition. McGraw-Hill. 1

  • [5] Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. PubMed. 5

  • [4] Biodegradation of Bis(2-Chloroethyl) Ether by Xanthobacter sp. Strain ENV481. PMC - NIH. 4

  • [3] Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. ResearchGate. 3

Sources

Methodological & Application

Sequential Nucleophilic Substitution: A Precision Protocol for 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision application of 1-Bromo-2-(2-chloroethoxy)ethane (CAS 5414-19-7), a bifunctional "PEG-1" linker critical in medicinal chemistry (PROTACs) and supramolecular synthesis.

Executive Summary: The Kinetic Advantage

1-Bromo-2-(2-chloroethoxy)ethane represents a class of heterodifunctional electrophiles . Its utility stems from the significant differential reactivity between the alkyl bromide and the alkyl chloride. Under controlled kinetic conditions, the bromide (


) serves as the primary leaving group (

), allowing for the selective mono-alkylation of a nucleophile. The remaining chloride provides a latent electrophilic handle that can be activated in a subsequent step, enabling the modular construction of asymmetric architectures such as PROTAC linkers or heterocycles.
Core Reactivity Profile
  • Site A (C-Br): High electrophilicity. Reacts with phenols, amines, and thiols at mild temperatures (

    
    ).
    
  • Site B (C-Cl): Low electrophilicity. Stable under Site A reaction conditions. Requires activation (Finkelstein iodination) or elevated temperatures (

    
    ) for substitution.
    

Strategic Framework & Mechanism

The synthesis relies on Sequential Nucleophilic Substitution (


) . The success of this sequence depends on exploiting the "kinetic window" where the bromide is displaced without disturbing the chloride.
Mechanistic Pathway (Graphviz)

ReactionPathway Figure 1: Sequential substitution logic. The bromide is displaced first (blue path) leaving the chloride intact for the second step (green path). Start 1-Bromo-2-(2-chloroethoxy)ethane (Bifunctional Electrophile) Inter Intermediate A (Mono-substituted Chloride) Start->Inter Step 1: Nucleophile 1 (Nu₁) Soft Base (K₂CO₃), DMF, 50°C (Kinetic Control) Side Side Product: Vinyl Ether (Elimination) Start->Side Strong Base / High T (E2 Elimination) Final Final Product B (Asymmetric Linker / Heterocycle) Inter->Final Step 2: Nucleophile 2 (Nu₂) Finkelstein (NaI), Heat (Thermodynamic Control) Inter->Side Excess Heat

Application Note: Synthesis of Asymmetric PROTAC Linkers

This protocol describes the synthesis of a PROTAC linker intermediate. The objective is to attach a phenolic "Warhead" (e.g., a derivative of JQ1 or VHL ligand) to the linker via the bromide, leaving the chloride available for subsequent attachment to an E3 ligase ligand (e.g., Pomalidomide amine).

Step 1: Selective Alkylation of Phenols (Displacement of Br)

Objective: Mono-alkylation of a phenol at the C-Br site.

  • Reagents: Phenolic substrate (1.0 equiv), 1-Bromo-2-(2-chloroethoxy)ethane (1.2–1.5 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
     concentration).
    
  • Temperature:

    
    .
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the phenolic substrate (1.0 equiv) in anhydrous DMF.
    
  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add 1-Bromo-2-(2-chloroethoxy)ethane (1.2 equiv) dropwise via syringe. Note: A slight excess ensures complete consumption of the valuable phenol.

  • Reaction: Heat the mixture to

    
     for 4–12 hours. Monitor by TLC/LC-MS.
    
    • Checkpoint: The product should show mass

      
       (mass of linker minus HCl). The isotopic pattern should show a distinct monochloro signature (3:1 ratio of M : M+2).
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The chloride-terminated intermediate is stable and can be stored.

Step 2: Finkelstein-Assisted Amination (Displacement of Cl)

Objective: Displacement of the unreactive chloride by an amine (e.g., Pomalidomide-NH2) using in situ iodination.

  • Reagents: Chloride-Intermediate (from Step 1), Amine (1.0 equiv), NaI (0.5–1.0 equiv), DIPEA (2.0 equiv).

  • Solvent: DMF or DMSO.

  • Temperature:

    
    .
    

Protocol:

  • Activation: Dissolve the Chloride-Intermediate in DMF. Add Sodium Iodide (NaI, 0.5 equiv). Stir at

    
     for 1 hour.
    
    • Mechanism:[1][2][3][4] The reaction converts the alkyl chloride to a highly reactive alkyl iodide (

      
      ) via equilibrium.
      
  • Substitution: Add the amine nucleophile and DIPEA (Diisopropylethylamine).

  • Reaction: Increase temperature to

    
     and stir for 12–24 hours.
    
  • Workup: Standard aqueous extraction.

  • Purification: Reverse-phase HPLC is often required for the final PROTAC.

Application Note: Macrocyclization (Benzo-Crown Ethers)

This reagent is ideal for synthesizing benzo-crown ethers (e.g., Benzo-12-crown-4 analogs) via double alkylation of catechols.

Critical Factor: The Template Effect To prevent polymerization (intermolecular reaction), a metal cation template must be used to pre-organize the intermediate.[5]

Protocol:

  • Dissolution: Dissolve Catechol (1.0 equiv) in n-Butanol (high boiling point alcohol).

  • Base/Template: Add NaOH (2.2 equiv). The

    
     ion acts as a template for 12-to-15 membered rings.
    
  • Addition: Add 1-Bromo-2-(2-chloroethoxy)ethane (1.0 equiv) dropwise over 1 hour at reflux.

  • Reflux: Reflux for 24 hours. The slow addition and high dilution favor intramolecular cyclization (Ring Closure) over intermolecular polymerization.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Elimination (Vinyl Ether) Base is too strong or Temp too high.Switch from NaH to

or

. Lower temp to

for Step 1.
Double Substitution (Step 1) Nucleophile is too aggressive.Ensure stoichiometry is strictly 1:1.2 (Linker excess). Do not use iodide catalyst in Step 1.
Incomplete Step 2 (Cl remains) Chloride is a poor leaving group.Must use NaI (0.5–1.0 eq) to catalyze. Increase temp to

. Switch solvent to DMSO.
Hydrolysis (Alcohol formation) Wet solvent (DMF/DMSO are hygroscopic).Use strictly anhydrous solvents. Store reagents under Argon.[6]

Safety & Handling

  • Hazard Class: Alkylating agent.[6] Potential vesicant.[6]

  • Toxicity: Haloethers are potential carcinogens.[6] Handle in a fume hood with double nitrile gloves.

  • Decontamination: Quench excess alkylating agent with a solution of dilute ammonia or thiosulfate before disposal.

References

  • Differential Reactivity of Dihaloalkanes

    • Review: "Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane."[7] SinoCureChem. Link

    • Kinetic Principles: "Nucleophilic Substitution Mechanisms: Leaving Group Ability (

      
      )." UC Santa Barbara Chemistry Dept. Link
      
  • PROTAC Linker Synthesis

    • Protocol: "Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG-alcohol." BenchChem Application Notes. Link

    • Design: "Current strategies for the design of PROTAC linkers: a critical review." Troup et al., Future Med. Chem. (2020).[6][8] Link

  • Crown Ether Synthesis

    • Methodology: "Synthesis of Benzo Crown Ethers: Template Effects and Protocols." BenchChem Technical Support. Link

    • Mechanism:[1][2][4] "Templated versus non-templated synthesis of benzo-21-crown-7." Beilstein J. Org.[6] Chem. (2010).[3][9] Link

  • Reagent Data

    • Compound Summary: "1-Bromo-2-(2-chloroethoxy)ethane (CID 13415948)."[9] PubChem. Link

Sources

Application Note: Selective Amine Alkylation Using 2-Bromoethyl 2-Chloroethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Applications: PROTAC Linker Synthesis, PEGylation, Morpholine/Piperazine Derivatization, and Macrocycle Construction

Introduction & Mechanistic Rationale

The synthesis of complex pharmaceutical intermediates often requires the precise, sequential functionalization of bifunctional linkers. 2-Bromoethyl 2-chloroethyl ether (also known as 1-bromo-2-(2-chloroethoxy)ethane, CAS: 51070-66-7)[1] is a highly versatile, asymmetrical dihaloalkane.

The core utility of this reagent lies in the differential leaving group ability of its halogens. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. In a nucleophilic aliphatic substitution (


) reaction, the bromide acts as a superior leaving group, reacting typically 50 to 100 times faster than the chloride under mild conditions. This kinetic differential allows researchers to selectively monoalkylate primary or secondary amines at the bromo-terminus, yielding an N-(2-(2-chloroethoxy)ethyl)amine intermediate. This intermediate can then be isolated, or subjected to stronger basic conditions/higher temperatures to trigger a second alkylation (e.g., intramolecular cyclization to form a morpholine ring)[2].

Using symmetrical linkers like bis(2-bromoethyl) ether often results in uncontrollable over-alkylation or premature cyclization, whereas bis(2-chloroethyl) ether requires harsh conditions that can degrade sensitive substrates[3]. The asymmetrical ether provides a perfect "kinetic sweet spot" for controlled, step-wise synthesis.

Mechanism A Amine Nucleophile (1° or 2°) C Selective Monoalkylation (Mild Base, 25-50°C) A->C B 1-bromo-2-(2-chloroethoxy)ethane (Electrophile) B->C D N-(2-(2-chloroethoxy)ethyl)amine (Stable Intermediate) C->D Fast (Br- leaves) E Cyclization / 2nd Alkylation (Strong Base, >80°C) D->E Slow (Cl- leaves)

Reaction pathway demonstrating selective monoalkylation and subsequent cyclization.

Reagents and Materials

To ensure reproducibility and a self-validating workflow, high-purity reagents and anhydrous solvents must be utilized.

Quantitative Reagent Properties
Reagent NameCAS NumberMW ( g/mol )Density (g/mL)Role in Protocol
1-Bromo-2-(2-chloroethoxy)ethane51070-66-7187.461.55Bifunctional Electrophile
Acetonitrile (Anhydrous)75-05-841.050.786Polar Aprotic Solvent
Potassium Carbonate (

)
584-08-7138.202.43Mild Heterogeneous Base
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.240.742Mild Homogeneous Base
Sodium Iodide (

)
7681-82-5149.893.67Finkelstein Catalyst (Optional)
Optimization Matrix: Directing the Reaction Outcome

The choice of base, solvent, and temperature strictly dictates whether the reaction stops at monoalkylation or proceeds to cyclization/dialkylation.

Target OutcomeSolventBaseTemperatureTimeAdditives
Selective Monoalkylation MeCN or DCM

(1.5 eq)
0°C to 25°C4-12 hNone
Morpholine Cyclization DMF or MeCN

(3.0 eq)
80°C to 100°C12-24 h

(0.1 eq)
PROTAC Linker Extension DMFDIPEA (2.0 eq)50°C8-16 hNone

Experimental Protocols

The following protocols provide a self-validating system. By monitoring the reaction via LC-MS, the disappearance of the starting amine and the appearance of the mono-alkylated mass (


 for the chloroethyl ether addition) confirms successful selective alkylation without over-reaction.

Workflow Step1 1. Reagent Preparation Dissolve amine (1.0 eq) in anhydrous MeCN Step2 2. Base Addition Add K2CO3 (1.5 eq) and stir for 15 min Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 1-bromo-2-(2-chloroethoxy)ethane (1.1 eq) at 0°C Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT; Monitor via LC-MS for [M+107]+ Step3->Step4 Step5 5. Workup & Purification Filter salts, concentrate, flash chromatography Step4->Step5

Step-by-step experimental workflow for selective amine monoalkylation.

Protocol A: Selective Monoalkylation of a Secondary Amine

Objective: Attach the chloroethyl ether linker to a secondary amine while preserving the terminal chloride.

Step 1: Setup and Initiation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve the secondary amine (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (30 mL). Acetonitrile is chosen because it accelerates

    
     kinetics while keeping inorganic bases largely insoluble, preventing aggressive side reactions[3].
    
  • Add finely powdered anhydrous

    
     (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
    

Step 2: Electrophile Addition 4. Cool the reaction mixture to 0°C using an ice-water bath. 5. Dissolve 2-bromoethyl 2-chloroethyl ether (11.0 mmol, 1.1 eq) in 5 mL of anhydrous acetonitrile. 6. Add the electrophile solution dropwise over 15 minutes. Causality note: Dropwise addition at 0°C minimizes the local concentration of the electrophile, suppressing any potential dialkylation of highly reactive substrates.

Step 3: Reaction and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 to 12 hours. 8. Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade MeOH, and analyze. The reaction is complete when the starting material peak is consumed and a single new peak corresponding to the monoalkylated product (


) is dominant.

Step 4: Workup and Purification 9. Filter the heterogeneous mixture through a pad of Celite to remove


 and precipitated 

salts. Wash the filter cake with additional acetonitrile (2 × 10 mL). 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient depending on the amine's polarity) to yield the pure N-(2-(2-chloroethoxy)ethyl)amine derivative.
Protocol B: One-Pot Synthesis of Morpholines from Primary Amines

Objective: Utilize the differential reactivity to first alkylate, then cyclize a primary amine into a morpholine derivative.

  • Dissolve the primary amine (10.0 mmol, 1.0 eq) in anhydrous DMF (40 mL).

  • Add

    
     (30.0 mmol, 3.0 eq) and 2-bromoethyl 2-chloroethyl ether (10.5 mmol, 1.05 eq).
    
  • Stir at room temperature for 4 hours to achieve the initial selective bromo-displacement.

  • Cyclization Trigger: Add a catalytic amount of Sodium Iodide (

    
    , 1.0 mmol, 0.1 eq) and elevate the temperature to 90°C for 16 hours. Causality note: 
    
    
    
    acts as a Finkelstein catalyst, converting the unreactive terminal chloride into a highly reactive iodide in situ, which rapidly undergoes intramolecular cyclization to form the morpholine ring[2].
  • Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate for purification.
    

Troubleshooting & Analytical Insights

  • Issue: Significant formation of dialkylated byproducts (in primary amines).

    • Cause: The base is too strong or the temperature is too high during the initial addition.

    • Solution: Switch from

      
       to 
      
      
      
      or use a weaker organic base like DIPEA. Ensure the electrophile is added strictly at 0°C.
  • Issue: Incomplete reaction / Unreacted starting material.

    • Cause: Poor solubility of the amine or inactive base.

    • Solution: Ensure

      
       is finely powdered and oven-dried prior to use. If solubility is an issue, add 10% DMF to the acetonitrile solvent system.
      
  • Issue: Elimination byproducts (vinyl ethers).

    • Cause: Dehydrohalogenation of the electrophile due to overly harsh basic conditions.

    • Solution: Avoid strong bases like

      
       or 
      
      
      
      for the initial alkylation step. Stick to carbonate bases.

References

  • Google Patents. (2015). Method for synthesizing quaternary ammonium systems (US9064633B2).
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from[Link]

Sources

Application Note: Precision Synthesis of N-Substituted Morpholines via 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, chemoselective protocol for synthesizing N-substituted morpholines using 1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7). Unlike traditional methods utilizing symmetrical bis(2-chloroethyl) ether (which often require harsh conditions) or bis(2-bromoethyl) ether (prone to rapid polymerization), this mixed-halide approach leverages the differential nucleofugality of bromine and chlorine. This reactivity gap allows for a controlled, stepwise alkylation-cyclization sequence, significantly reducing dimer formation and improving yield. The protocol is optimized for primary amines, including anilines and hindered alkyl amines.

Introduction & Rationale

The morpholine ring is a privileged pharmacophore in medicinal chemistry, improving metabolic stability and water solubility in drug candidates. Standard industrial synthesis often involves the reaction of primary amines with bis(2-chloroethyl) ether. However, this route typically requires high temperatures (100–150 °C) and extended reaction times due to the poor leaving group ability of chloride.

Why use 1-Bromo-2-(2-chloroethoxy)ethane? The mixed dihalide presents a "programmable" electrophile:

  • Kinetic Selectivity: The C-Br bond is significantly more susceptible to nucleophilic attack (

    
    ) under mild conditions.
    
  • Stepwise Control: The reaction proceeds via a distinct intermediate (N-alkyl-2-chloroethoxyethylamine), allowing researchers to monitor the first alkylation before driving the cyclization.

  • Reduced Polymerization: By controlling the stoichiometry and temperature during the initial bromide displacement, the risk of intermolecular polymerization (chain extension) is minimized in favor of intramolecular cyclization.

Mechanistic Insight

The transformation follows a Stepwise Nucleophilic Substitution (SN2) pathway.

  • Phase 1 (Intermolecular): The primary amine attacks the carbon bearing the bromine atom. This is the fast, kinetically controlled step.

  • Phase 2 (Intramolecular): The resulting secondary amine, now tethered to a chloro-ethyl ether chain, undergoes an internal SN2 attack on the carbon bearing the chlorine. This step is slower and entropically driven by the formation of the six-membered ring.

Key Optimization: The use of iodide catalysis (Finkelstein condition) can accelerate Phase 2 by transiently converting the alkyl chloride to a more reactive alkyl iodide in situ.

Mechanistic Pathway Diagram[1]

ReactionMechanism Start Primary Amine (R-NH2) + Br-CH2-CH2-O-CH2-CH2-Cl Inter Intermediate (Secondary Amine) R-NH-CH2-CH2-O-CH2-CH2-Cl Start->Inter Step 1: SN2 (Br displacement) Fast, Mild Temp TS Cyclization TS (Intramolecular Attack) Inter->TS Step 2: Base Deprotonation Side Dimer/Polymer (Side Product) Inter->Side Intermolecular Attack (High Conc.) Product N-Substituted Morpholine (Final Product) TS->Product Ring Closure (Cl displacement) Slow, Heat/I- Catalyst

Figure 1: Stepwise alkylation mechanism illustrating the kinetic differentiation between bromide and chloride displacement.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
Primary Amine (R-NH₂) 1.0SubstrateAniline, Benzylamine, etc.
1-Bromo-2-(2-chloroethoxy)ethane 1.1 - 1.2ElectrophileCAS: 51070-66-7
DIPEA or K₂CO₃ 3.0BaseScavenges HBr and HCl
Sodium Iodide (NaI) 0.1 (10 mol%)CatalystFinkelstein activation of Cl
Acetonitrile (MeCN) SolventMediumPolar aprotic, reflux capable
Standard Operating Procedure (SOP)

Step 1: Preparation

  • Dissolve the Primary Amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

    • Note: High dilution favors cyclization over dimerization.

  • Add Base (3.0 equiv). If using K₂CO₃, ensure it is finely powdered.

  • Add NaI (0.1 equiv) to the mixture.

Step 2: Controlled Addition (The "Cold Start")

  • Cool the reaction mixture to 0 °C (ice bath).

  • Add 1-Bromo-2-(2-chloroethoxy)ethane (1.1 equiv) dropwise over 20 minutes.

    • Rationale: Low temperature prevents the amine from attacking the chloride end or reacting with two bromide molecules simultaneously.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: TLC/LC-MS should show consumption of starting amine and formation of the mono-alkylated intermediate (Mass = Amine + 106.5 Da).

Step 3: Cyclization (The "Hot Finish")

  • Heat the reaction mixture to Reflux (80–82 °C) .

  • Maintain reflux for 12–18 hours.

    • Mechanism:[3][1][4][5] The heat and iodide catalyst drive the displacement of the secondary chloride.

  • Monitor by LC-MS for the disappearance of the intermediate and appearance of the morpholine product (Mass = Amine + 70 Da - 2H).

Step 4: Work-up & Purification [6]

  • Cool to RT and filter off inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition: Dissolve residue in EtOAc and wash with water (x2) and Brine (x1).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually sufficient. For basic amines, an amine-functionalized silica or addition of 1% Et3N to the eluent is recommended.

Optimization & Troubleshooting Guide

Solvent & Base Matrix

The choice of solvent/base system dramatically impacts the yield and reaction rate.

SystemProsConsRecommended For
MeCN / DIPEA Homogeneous, easy work-upExpensive baseAcid-sensitive substrates
DMF / K₂CO₃ Fast rate (high polarity)DMF removal is difficultUnreactive/Hindered amines
Toluene / NaOH / TBAB Phase-transfer conditionsScalable, cheapRobust aryl amines
Troubleshooting Common Issues

Issue 1: Dimer Formation (N,N'-disubstituted piperazinium salts)

  • Cause: Intermolecular reaction of the intermediate with another amine molecule instead of cyclizing.

  • Solution:Increase Dilution . Run the reaction at 0.05 M or 0.1 M. Use a syringe pump to add the amine slowly to the halide (inverse addition) if the amine is very nucleophilic.

Issue 2: Incomplete Cyclization (Stalled at Intermediate)

  • Cause: Chloride is a poor leaving group; steric hindrance.

  • Solution:Spike with NaI . Increase catalyst loading to 50 mol%. Switch solvent to higher boiling point (e.g., Propionitrile or DMF) to increase reaction temperature to 100 °C.

Issue 3: Over-alkylation (Quaternization)

  • Cause: Product morpholine reacts with excess halide.

  • Solution: Strictly control stoichiometry (1.1 equiv halide max). Stop reaction immediately upon consumption of intermediate.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Kinetic Control cluster_1 Phase 2: Thermodynamic Drive Step1 Dissolve Amine + Base + NaI Solvent: MeCN (0.2 M) Step2 Cool to 0°C Add Halide Dropwise Step1->Step2 Step3 Stir at RT (2-4 h) Target: Intermediate Formation Step2->Step3 Step4 Heat to Reflux (82°C) 12-18 Hours Step3->Step4 Check LC-MS Check Intermediate consumed? Step4->Check Work-up Work-up Check->Work-up Yes Add more NaI / Time Add more NaI / Time Check->Add more NaI / Time No

Figure 2: Operational workflow emphasizing the temperature ramp strategy.

Safety & Handling

  • 1-Bromo-2-(2-chloroethoxy)ethane: This compound is an alkylating agent and potential vesicant. It can cause severe skin burns and eye damage. Handle only in a fume hood with double nitrile gloves.

  • Reaction Pressure: If running in a sealed tube (to access temperatures >82 °C in MeCN), ensure the vessel is rated for the pressure generated.

References

  • Chemical Identity: PubChem. 1-(2-bromoethoxy)-2-chloroethane (Compound).[7] National Library of Medicine. Accessed October 2023. [Link]

  • Finkelstein Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007.
  • Application in Drug Discovery: Wijtmans, R., et al. "Synthesis of Morpholines." Organic Preparations and Procedures International, 2004. [Link]

Sources

Application Note: 1-Bromo-2-(2-chloroethoxy)ethane as a Heterobifunctional Crosslinker in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The strategic value of this reagent lies in the differential reactivity of its two terminal halogens. In aliphatic systems, the carbon-bromine (C-Br) bond is significantly more reactive toward bimolecular nucleophilic substitution (


) than the carbon-chlorine (C-Cl) bond . Bromide is a superior leaving group due to its larger atomic radius, lower basicity, and highly polarizable electron cloud, which significantly lowers the activation energy of the transition state . This chemoselectivity allows researchers to perform orthogonal, sequential alkylations without the need for complex protection and deprotection steps.

Experimental Workflow & Logic

The following workflow illustrates the sequential substitution strategy, leveraging the differential leaving group abilities of bromide and chloride.

Workflow Step1 1-Bromo-2-(2-chloroethoxy)ethane CAS: 51070-66-7 Int Mono-alkylated Intermediate Retains C-Cl bond Step1->Int K2CO3, DMF 25-50°C (S_N2 at C-Br) Nuc1 Nucleophile 1 Amine/Phenol Nuc1->Int Prod Final Bioconjugate PROTAC / Linker Int->Prod Cs2CO3, KI, DMF 80-100°C (S_N2 at C-Cl) Nuc2 Nucleophile 2 Target Ligand Nuc2->Prod

Sequential nucleophilic substitution workflow for heterobifunctional crosslinking.

Reaction Parameters & Quantitative Data

To successfully execute this sequential crosslinking, the reaction conditions must be strictly controlled. The table below summarizes the causality behind the parameter shifts between the first and second alkylation steps.

ParameterStep 1: C-Br DisplacementStep 2: C-Cl Displacement
Leaving Group Ability Excellent (High polarizability)Poor (Strong C-Cl bond)
Typical Nucleophile Primary amines, phenolsSecondary amines, thiols, amides
Base Required Mild (

,

, DIPEA)
Strong (

, NaH, KOtBu)
Temperature 25°C – 50°C80°C – 100°C
Catalyst / Additive None requiredKI or NaI (Finkelstein catalysis)
Reaction Time 4 – 12 hours12 – 24 hours
Validation Metric (MS) Retention of 3:1 (

:

) isotope pattern
Complete loss of Cl isotope pattern

Self-Validating Experimental Protocols

Protocol A: Selective Mono-Alkylation (Targeting the C-Br Bond)

Objective: Chemoselective attachment of the first nucleophile (e.g., a primary amine or phenol) to the bromide terminus, leaving the chloride intact.

Causality & Design: To prevent symmetric dimerization (where one nucleophile attacks both ends of the crosslinker), 1-Bromo-2-(2-chloroethoxy)ethane must be used in a stoichiometric excess (typically 1.5 to 3.0 equivalents). A mild base such as Potassium Carbonate (


) is selected to deprotonate the nucleophile without providing enough thermal or kinetic energy to trigger the sluggish C-Cl displacement .

Step-by-Step Methodology:

  • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ) at a concentration of 0.1 M.
    
  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Crosslinker Addition: Dropwise, add 1-Bromo-2-(2-chloroethoxy)ethane (1.5 - 3.0 eq) to the mixture.

  • Reaction: Stir the mixture at 25°C to 40°C for 4–12 hours under an inert atmosphere (Nitrogen or Argon).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over

    
    , and concentrate under reduced pressure.
    

Self-Validation Check: Analyze the crude intermediate via LC-MS. The intermediate must exhibit a characteristic 3:1 isotopic signature (M and M+2 peaks) due to the natural abundance of


 and 

. If this isotopic pattern is absent, the chloride has prematurely reacted, indicating the temperature was too high or the base too strong.
Protocol B: Secondary Alkylation (Targeting the C-Cl Bond)

Objective: Conjugation of the second nucleophile (e.g., a target-binding ligand for PROTAC synthesis) to the remaining C-Cl bond.

Causality & Design: Because the C-Cl bond is highly resistant to standard


 displacement , harsher conditions are required. We employ a stronger base (e.g., Cesium Carbonate, 

) and elevated temperatures (80–100°C). Crucially, we utilize Finkelstein catalysis by adding catalytic Potassium Iodide (KI). The iodide ion displaces the chloride to form a transient, highly reactive alkyl iodide intermediate, which is then rapidly consumed by the second nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the mono-alkylated intermediate (1.0 eq) and the second nucleophile (1.1 eq) in anhydrous DMF (0.1 M).

  • Catalyst & Base Addition: Add

    
     (2.5 eq) and catalytic KI (0.2 eq).
    
  • Reaction: Heat the mixture to 80°C–100°C and stir for 12–24 hours.

  • Monitoring: Monitor the reaction via TLC (using UV or

    
     stain). The reaction is complete when the chlorinated intermediate is fully consumed.
    
  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the final heterobifunctional conjugate via flash column chromatography or preparative HPLC.

Self-Validation Check: Perform high-resolution mass spectrometry (HRMS) on the isolated product. The complete disappearance of the 3:1 chlorine isotopic pattern confirms successful displacement of the chloride leaving group and the successful formation of the heterobifunctional crosslink.

References

  • PubChem. "1-Bromo-2-(2-chloroethoxy)ethane | C4H8BrClO | CID 13415948". National Institutes of Health.[Link]

  • LabXing. "LANGE'S HANDBOOK OF CHEMISTRY: Physical Properties of 2-Bromoethyl 2-chloroethyl ether".[Link]

Application Notes & Protocols: A Scientist's Guide to Crown Ether Synthesis via Mixed Dihaloethers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of macrocyclic compounds is a cornerstone of innovation. Among these, crown ethers, discovered by Charles Pedersen in 1967, stand out for their remarkable ability to selectively bind cations, a property that has been harnessed in areas ranging from organic synthesis to the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of a robust and widely utilized method for their preparation: the Williamson ether synthesis adapted for macrocyclization, using mixed dihaloethers and oligoethylene glycols.

The Underpinning Principle: A Templated Williamson Ether Synthesis

The synthesis of crown ethers from mixed dihaloethers and glycols is a classic example of the Williamson ether synthesis, a powerful SN2 reaction where an alkoxide nucleophilically displaces a halide from an alkyl halide to form an ether.[2][3][4] In the context of macrocyclization, a diol is deprotonated to form a dialkoxide, which then reacts with a dihaloether.

The true elegance and efficiency of this method, however, lie in the "template effect."[5][6] This principle involves the use of a metal cation that perfectly fits within the cavity of the desired crown ether.[5][7] This cation acts as a scaffold, organizing the linear precursor molecules into a cyclic conformation around itself. This pre-organization dramatically increases the probability of the desired intramolecular cyclization over competing intermolecular polymerization, which is a major cause of low yields.[5][8] For instance, the synthesis of 18-crown-6 is significantly enhanced by the presence of potassium ions (K⁺), while sodium ions (Na⁺) are effective for 15-crown-5, and lithium ions (Li⁺) for 12-crown-4.[5]

The Reaction Mechanism: A Step-by-Step Look

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are as follows:

  • Deprotonation: A strong base is used to deprotonate the terminal hydroxyl groups of the oligoethylene glycol, forming a dialkoxide. Common bases include potassium hydroxide (KOH), sodium hydride (NaH), or potassium hydride (KH).[5] The choice of base is critical as the cation can also serve as the template.[5]

  • Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks one of the electrophilic carbon atoms of the dihaloether, displacing a halide ion in a concerted step.[3][4]

  • Intramolecular Cyclization: The second alkoxide on the other end of the glycol chain then attacks the other electrophilic carbon of the same dihaloether molecule, displacing the second halide and closing the ring to form the crown ether. The presence of the template cation holds the reacting ends in proximity, facilitating this crucial step.[6][9]

To visually represent this, consider the following workflow:

Crown Ether Synthesis Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification Diol Diol Deprotonation Deprotonation of Diol Diol->Deprotonation Dihaloether Dihaloether Cyclization Templated Cyclization (SN2) Dihaloether->Cyclization Base_Template Base + Template Cation (e.g., KOH for K+) Base_Template->Deprotonation Deprotonation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification_Method Distillation or Chromatography Workup->Purification_Method Final_Product Pure Crown Ether Purification_Method->Final_Product

Caption: A generalized workflow for crown ether synthesis.

Experimental Protocol: Synthesis of 18-Crown-6

This protocol details the synthesis of 18-crown-6, a widely used crown ether, adapted from established procedures.[5][10]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
Triethylene glycolC₆H₁₄O₄150.17112.5 g (0.75 mol)High purity is recommended.
1,2-Bis(2-chloroethoxy)ethaneC₆H₁₂Cl₂O₂187.06140.3 g (0.75 mol)Available from commercial suppliers.
Potassium Hydroxide (85%)KOH56.11109 g (1.65 mol)Acts as both base and template source.
Tetrahydrofuran (THF)C₄H₈O72.11700 mLAnhydrous is not strictly necessary for this procedure but recommended for others.
Dichloromethane (DCM)CH₂Cl₂84.93~500 mLFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying the organic phase.
AcetonitrileCH₃CN41.05As neededFor purification.

Procedure:

  • Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 112.5 g of triethylene glycol and 600 mL of tetrahydrofuran.[10]

  • Base Addition: Begin stirring and add a solution of 109 g of 85% potassium hydroxide dissolved in 70 mL of water. The solution will warm slightly.[10]

  • Formation of the Alkoxide: Stir the mixture vigorously for approximately 15 minutes. The solution will gradually turn a rust-brown color.[10]

  • Addition of Dihaloether: In the addition funnel, prepare a solution of 140.3 g of 1,2-bis(2-chloroethoxy)ethane in 100 mL of tetrahydrofuran. Add this solution in a steady stream to the reaction mixture.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for 18-24 hours.[10]

  • Workup:

    • Allow the solution to cool to room temperature.

    • Remove the bulk of the tetrahydrofuran using a rotary evaporator.[10]

    • Dilute the resulting brown slurry with 500 mL of dichloromethane and filter to remove the inorganic salts.[10]

    • Wash the collected salts with additional dichloromethane to recover any adsorbed product.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.[10]

  • Purification:

    • Filter off the drying agent and evaporate the solvent to a minimum volume.

    • The crude product can be purified by vacuum distillation. The fraction containing 18-crown-6 typically distills at 100–167°C at 0.2 mm Hg.[10]

    • For higher purity, the distilled product can be recrystallized from acetonitrile. Dissolve the crude crown ether in hot acetonitrile and allow it to cool slowly. The 18-crown-6-acetonitrile complex will precipitate as fine white crystals.[10]

    • Collect the crystals by filtration and remove the acetonitrile under high vacuum to yield pure 18-crown-6 as a white solid.[10]

Troubleshooting Common Issues

Low yields are a frequent challenge in crown ether synthesis.[5] The following decision tree can help diagnose and resolve common problems.

Troubleshooting Crown Ether Synthesis Start Low Yield of Crown Ether Check_Polymer Is significant polymer formation observed? Start->Check_Polymer High_Dilution Action: Employ high-dilution techniques. Slowly add reactants to a large volume of solvent. Check_Polymer->High_Dilution Yes Check_Template Is the template cation appropriate for the target crown ether? Check_Polymer->Check_Template No Successful_Synthesis Improved Yield High_Dilution->Successful_Synthesis Optimize_Template Action: Use a base with the correct template cation (e.g., K+ for 18-crown-6). Check_Template->Optimize_Template No Check_Side_Reactions Are there signs of elimination byproducts? Check_Template->Check_Side_Reactions Yes Optimize_Template->Successful_Synthesis Optimize_Temp Action: Lower the reaction temperature. Higher temperatures can favor E2 elimination. Check_Side_Reactions->Optimize_Temp Yes Check_Reagents Are reagents pure and anhydrous? Check_Side_Reactions->Check_Reagents No Optimize_Temp->Successful_Synthesis Purify_Reagents Action: Purify starting materials and use anhydrous solvents. Check_Reagents->Purify_Reagents No Check_Reagents->Successful_Synthesis Yes Purify_Reagents->Successful_Synthesis

Caption: A workflow for troubleshooting low yields in crown ether synthesis.

Key Considerations for Maximizing Yield:

  • High-Dilution Conditions: To favor intramolecular cyclization, the reaction should be run at low concentrations. This can be achieved by slowly adding the reactants to a large volume of solvent.[8]

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can consume the strong base.[5] While the provided protocol for 18-crown-6 is robust in this regard, for other syntheses, thoroughly dried glassware and anhydrous solvents are crucial.

  • Purity of Reagents: Impurities in the starting materials can lead to unwanted side reactions.[5]

  • Choice of Leaving Group: While chlorides are commonly used, other leaving groups like tosylates can lead to higher yields, although they require an additional synthetic step.[2]

Conclusion

The synthesis of crown ethers using mixed dihaloethers and glycols is a versatile and powerful technique. By understanding the underlying SN2 mechanism and leveraging the template effect, researchers can efficiently construct these valuable macrocycles. Careful attention to reaction conditions, particularly concentration and temperature, along with rigorous purification, is key to achieving high yields of the desired crown ether. This guide provides a solid foundation for scientists to successfully synthesize and apply these fascinating molecules in their research endeavors.

References

  • Chapter 6: Synthesis of Crown Ethers. (2024, August 16). In Books.
  • Troubleshooting low yield in Williamson ether synthesis of crown ethers. (n.d.). Benchchem.
  • Troubleshooting low yields in crown ether synthesis with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. (n.d.). Benchchem.
  • Williamson Ether Synthesis. (2022, October 23). ChemTalk.
  • Gibson, H. W., et al. (n.d.). Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. Journal of Organic Chemistry.
  • CROWN ETHERS: SYNTHESIS & APPLICATIONS. (2019, June). Journal of Emerging Technologies and Innovative Research (JETIR).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies.
  • Template reaction. (n.d.). In Wikipedia.
  • Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. (2010, February 11). Beilstein Journal of Organic Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. (2010, February 11). NIH.
  • Lee, J. C. (n.d.).
  • Template Reactions. (2022, August 12). Chemistry LibreTexts.
  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (n.d.). IIP Series.
  • 18-crown-6. (n.d.). Organic Syntheses Procedure.
  • Direct synthetic routes to functionalised crown ethers. (n.d.). PMC.
  • Chapter II Crown Ethers. (n.d.). VTechWorks.

Sources

Reaction conditions for displacing bromine vs chlorine in haloethers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Nucleophilic Substitution Strategies for


-Haloethers 

Abstract

The nucleophilic displacement of halogens in


-haloethers (e.g., 2-bromoethyl vs. 2-chloroethyl ethers) presents a distinct kinetic landscape compared to simple alkyl halides. While bromides offer superior leaving group lability, their cost and stability profiles often necessitate the use of chlorides. This guide provides a comparative analysis of reaction conditions, focusing on the "Ether Oxygen Effect" (Neighboring Group Participation) and detailing protocols to activate recalcitrant chloroethers using Finkelstein-type catalysis.

Strategic Analysis: The Halogen Differential

In drug discovery, the choice between a bromoether and a chloroether is often a trade-off between reactivity and stability/cost . The carbon-halogen bond strength is the primary determinant of reaction rate in


 displacements.
Table 1: Physicochemical Comparison of Haloether Electrophiles
Feature

-Bromoethers (R-O-CH

CH

-Br)

-Chloroethers (R-O-CH

CH

-Cl)
Impact on Protocol
Bond Energy ~68 kcal/mol (285 kJ/mol)~81 kcal/mol (339 kJ/mol)Chlorides require

> 80°C or catalysis.
Bond Length 1.94 Å1.77 ÅBr is sterically more accessible; Cl is tighter.
Leaving Group Ability Excellent (weak base)Moderate (stronger base)Br reacts 50–100x faster in standard

.
Cost HighLowCl is preferred for scale-up if reactivity is managed.
Stability Light/Heat sensitiveRobustCl allows for prolonged storage and vigorous heating.

Key Insight: While bromides react under mild conditions, chlorides can be "upgraded" to bromide-like reactivity in situ using iodide catalysis, a critical cost-saving strategy in Process Chemistry.[1]

Mechanistic Insight: The "Ether Oxygen Effect"

Unlike simple alkyl halides,


-haloethers undergo nucleophilic substitution with Neighboring Group Participation (NGP) .[1] The ether oxygen lone pair can attack the 

-carbon from the back, displacing the halogen and forming a transient, highly reactive cyclic oxonium ion.
  • Consequence 1 (Rate): This can accelerate the reaction (anchimeric assistance), though less dramatically than sulfur in mustard gas.[2]

  • Consequence 2 (Stereochemistry): If the carbon is chiral, NGP leads to retention of configuration (double inversion: first by oxygen, second by the external nucleophile).

Figure 1: Mechanism of NGP in Haloether Substitution

NGP_Mechanism Reactant β-Haloether (Initial State) TS1 Cyclic Oxonium Intermediate Reactant->TS1 Intramolecular Attack (k1, -X⁻) Product Substituted Ether (Final Product) TS1->Product Nucleophilic Attack (k2, +Nu⁻)

Caption: The ether oxygen acts as an intramolecular nucleophile, displacing the halogen to form a cyclic oxonium intermediate, which is then opened by the external nucleophile.

Experimental Protocols

Protocol A: Direct Displacement (The Bromide Route)

Best for: Lab-scale synthesis, heat-sensitive substrates, or when speed is critical.[1]

Reagents:

  • Substrate: 1-bromo-2-methoxyethane (or similar)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the

    
    -bromoether (1.0 mmol) in MeCN (5 mL, 0.2 M).
    
  • Addition: Add milled

    
     (2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Stir at 40–60°C for 4–6 hours.

    • Note: Bromides often react at RT, but mild heating ensures completion.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

  • Validation: Monitor disappearance of starting material (TLC: Hex/EtOAc).

Protocol B: Finkelstein-Assisted Substitution (The Chloride Route)

Best for: Scale-up, cost reduction, or when only the chloride starting material is available.

The Concept: Alkyl chlorides are sluggish. By adding a catalytic amount of Sodium Iodide (NaI), the chloride is converted in situ to the unstable but highly reactive iodide, which is then immediately displaced by the nucleophile.

Reagents:

  • Substrate: Bis(2-chloroethyl) ether (or similar)[3][4]

  • Catalyst: NaI (0.1 – 0.5 equiv)

  • Nucleophile: Phenol/Amine/Thiol

  • Solvent: 2-Butanone (MEK) or DMF

    • Why MEK? Higher boiling point (80°C) than acetone, allowing for faster kinetics while still precipitating NaCl (driving force).[1]

Step-by-Step:

  • Activation: Dissolve

    
    -chloroether (10 mmol) and NaI (1.0 mmol, 10 mol%) in MEK (50 mL). Stir at RT for 15 mins.[5] The solution may darken slightly (iodine trace).
    
  • Reaction Assembly: Add the nucleophile (11 mmol) and Base (

    
     or 
    
    
    
    , 20 mmol).
  • Reflux: Heat to reflux (80°C) for 12–24 hours.

    • Observation: A fine white precipitate (NaCl) will accumulate, indicating the exchange is proceeding.

  • Quench: Cool to RT. Dilute with acetone to fully precipitate salts, then filter.

  • Purification: Evaporate solvent. If DMF was used, perform an aqueous wash (LiCl solution recommended) to remove the solvent.

Decision Logic for Process Optimization

Use the following logic tree to select the appropriate condition set for your specific haloether substrate.

Figure 2: Reaction Condition Decision Tree

Decision_Tree Start Start: Select Haloether CheckHalogen Identify Halogen Start->CheckHalogen Bromide Bromide (Br) CheckHalogen->Bromide High Reactivity Chloride Chloride (Cl) CheckHalogen->Chloride Low Reactivity CondA Protocol A: MeCN, 40°C, 4h Bromide->CondA IsSensitive Is Substrate Heat Sensitive? Chloride->IsSensitive No No IsSensitive->No Robust Yes Yes IsSensitive->Yes Labile CondB Protocol B: MEK/DMF, NaI (cat), Reflux, 18h CondC Alternative: Convert to Tosylate or use Ag-catalysis No->CondB Yes->CondC

Caption: Workflow for selecting reaction conditions. Chlorides require thermal activation or iodide catalysis (Finkelstein conditions) unless the substrate is fragile.

Safety & Troubleshooting

Critical Safety Warning: "Mustard Ethers"

-Haloethers, particularly bis(2-chloroethyl) ether  and bis(2-bromoethyl) ether , are structural analogs of Sulfur Mustard (Mustard Gas).[1]
  • Hazard: They are potent blistering agents (vesicants) and probable carcinogens. They can penetrate nitrile gloves.

  • Containment: Handle strictly in a fume hood. Double-glove (Silver Shield® laminate gloves under nitrile).

  • Destruction: Quench all glassware and spills with 10% NaOH or ethanolic KOH to hydrolyze the halide before removal from the hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Chloride) C-Cl bond too strong; temp too low.Switch solvent to DMF/DMSO (raise T to 100°C) or increase NaI to 50 mol%.
Elimination Product (Vinyl Ether) Base is too strong/bulky (

-BuOK).
Switch to weaker bases (

,

) or non-basic nucleophiles.[1]
Hydrolysis (Alcohol formation) Wet solvent.Use anhydrous solvents; add 3Å molecular sieves.

References

  • Finkelstein Reaction Mechanism & Conditions Source: IIT Kanpur / Wikipedia URL:[1][Link][6]

  • Bond Dissociation Energies (C-Cl vs C-Br) Source: Michigan State University / LibreTexts URL:[1][Link]

  • Neighboring Group Participation in Haloethers Source: Chemistry LibreTexts URL:[Link]

  • Safety Data for Bis(2-chloroethyl) Ether Source: CDC / ATSDR ToxFAQs URL:[Link]

  • Nucleophilic Substitution Trends (Halogenoalkanes) Source: Study Mind / Master Organic Chemistry URL:[Link]

Sources

Precision Linkerology: Synthesis of Discrete Functionalized PEG Spacers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists

Executive Summary: The Shift to Discrete Precision

In modern medicinal chemistry—specifically within the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive spacer; it is a determinant of pharmacokinetics, solubility, and ternary complex geometry.

Traditional PEGylation employs polydisperse polymers (


 averages), which creates complex mixtures of isomers that complicate Structure-Activity Relationship (SAR) studies. This guide focuses on the synthesis of Discrete PEGs (dPEGs) —single molecular weight oligomers (e.g., 

,

)—which allow for precise tuning of linker length and reproducible biological data.

Strategic Synthesis: The Iterative Growth Strategy

Synthesizing dPEGs requires avoiding the random polymerization of ethylene oxide. Instead, we utilize an Iterative Williamson Ether Synthesis . This approach couples a monoprotected PEG unit (nucleophile) with a PEG-electrophile (tosylate/mesylate) to build the chain with absolute defined length.

Diagram: Iterative Exponential Growth Cycle

The following diagram illustrates the logic of doubling chain length while maintaining monodispersity.

PEG_Growth Start Start: HO-PEG4-OH Split Split Stream Start->Split PathA Path A: Monoprotection (Trt-PEG4-OH) Split->PathA Trityl Cl PathB Path B: Activation (TsO-PEG4-OTs) Split->PathB TsCl / TEA Coupling Coupling (KHMDS) Williamson Ether Synthesis PathA->Coupling Nucleophile PathB->Coupling Electrophile (Excess) Product Product: Trt-PEG8-OTs Coupling->Product Recycle Deprotection / Activation (Prepare for PEG16) Product->Recycle Iterate

Caption: Strategy for doubling PEG chain length (PEG4 → PEG8) via convergent synthesis to maintain discrete molecular weight.

Detailed Protocols

Protocol A: Synthesis of Discrete PEG Backbone (Chain Extension)

Objective: Synthesize


 from 

precursors. Rationale: Using Potassium Bis(trimethylsilyl)amide (KHMDS) provides a cleaner deprotonation than NaH, reducing reaction times and byproduct formation.

Reagents:

  • Nucleophile:

    
     (Trityl-protected tetraethylene glycol)
    
  • Electrophile:

    
     (Ditosylated tetraethylene glycol)
    
  • Base: KHMDS (1.0 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
    
  • Deprotonation: Cool to 0°C. Add KHMDS (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at 0°C to generate the alkoxide.

    • Critical Check: The solution may turn slightly yellow; deep brown indicates decomposition.

  • Coupling: In a separate flask, dissolve

    
     (3.0 equiv, excess is crucial to prevent polymerization) in THF. Add the alkoxide solution slowly to the electrophile solution via cannula.
    
    • Mechanistic Insight: Adding the nucleophile to excess electrophile favors mono-substitution over oligomerization.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (see Section 4 for visualization).[1]

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    .
  • Purification: The excess ditosylate is removed via column chromatography (SiO2).

    • Gradient: 0%

      
       5% MeOH in DCM. The ditosylate elutes first; the product (
      
      
      
      ) elutes second.
  • Hydrolysis: To obtain the alcohol (

    
    ), reflux the tosylate in THF/Water with NaOH for 4 hours.
    
Protocol B: Heterobifunctionalization (Synthesis of )

Objective: Create a linker with orthogonal reactivity (Click chemistry + Amine coupling). Precursor: Discrete


.

Step 1: Desymmetrization (Jones Oxidation) While harsh, Jones oxidation is the gold standard for converting primary PEG alcohols to carboxylic acids efficiently.

  • Dissolve

    
     in Acetone (0.1 M). Cool to 0°C.
    
  • Add Jones Reagent (2.5 M

    
     in 
    
    
    
    ) dropwise until the orange color persists.
  • Stir for 1 hour. Quench with Isopropanol (turns green).

  • Extraction: Evaporate acetone. Dilute with water.[2] Extract with DCM.[3]

    • Note: This yields a statistical mixture: Diacid (minor), Monoacid (major), Starting Material. Separation on silica is required (DCM/MeOH/AcOH 90:10:1).

Step 2: Azidation of the Hydroxyl Terminus

  • Activation: React

    
     with Methanesulfonyl Chloride (MsCl, 1.5 eq) and TEA in DCM at 0°C.
    
  • Displacement: Dissolve the crude mesylate in DMF. Add

    
     (3.0 eq). Heat to 60°C for 12 hours.
    
    • Safety: Do not use chlorinated solvents with sodium azide at high heat (risk of diazidomethane formation).

Purification & Characterization: The "Invisible" Linker

PEGs lack a UV chromophore, making standard UV-Vis detection (254 nm) useless.

Visualization Techniques (TLC)

Standard UV lamps will show nothing. You must use specific stains.

Stain ReagentPreparationAppearance of PEGSensitivity
Dragendorff's Bismuth subnitrate + KI in Acetic AcidOrange spots on yellow backgroundHigh (Specific for polyethers)
Iodine Chamber Solid

crystals in a jar
Brown spots Medium (Reversible)
Permanganate

+

in water
Yellow spots on purple backgroundHigh (Oxidizes alcohols)
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Williamson Ether Moisture in solvent/reagentsPEGs are hygroscopic. Azeotrope starting material with Toluene 3x before reaction.
Homobifunctional Impurity Insufficient excess of electrophileIncrease electrophile equivalents to >3.0 during coupling.
"Streaking" on Column Acidic/Basic interaction with SilicaAdd 1% Triethylamine (for amines) or 1% Acetic Acid (for acids) to the eluent.
Peroxide Formation Aged PEG reagentsTest with starch-iodide paper. Store PEGs under Argon in the dark.

Application Context: PROTAC Linker Design

In PROTAC design, the linker length determines the "reach" between the E3 ligase and the Target Protein.[4][5][6]

  • Short Linkers (

    
     atoms):  May cause steric clash, preventing ternary complex formation.
    
  • Optimal Zone (

    
     atoms):  often found in successful degraders (e.g., dBET1).
    
  • Long Linkers (

    
     atoms):  Increase entropic penalty, potentially reducing potency ("Hook effect").
    
Decision Matrix for Linker Selection

Linker_Choice Target Target Protein Properties Solubility Is the Warhead Hydrophobic? Target->Solubility PEG Use PEG Linker (Increases Solubility) Solubility->PEG Yes Alkyl Use Alkyl Chain (Maintains Permeability) Solubility->Alkyl No Length Determine Length (SAR) PEG->Length Alkyl->Length Discrete Synthesize Discrete PEG (PEG4, PEG8, PEG12) Length->Discrete

Caption: Decision tree for selecting linker composition based on physicochemical requirements.

References

  • Iterative Growth Strategy: Loiseau, F. A., et al.[7] "High-Purity Discrete PEG-Oligomer Crystals Allow Structural Insight." Angewandte Chemie International Edition, 2009.

  • PROTAC Linker Length: Cyrus, K., et al. "Impact of linker length on the activity of PROTACs."[5][6] Molecular BioSystems, 2011.

  • Jones Oxidation of PEG: BenchChem Application Notes. "Jones Oxidation of Primary and Secondary Alcohols." 2025.[8]

  • TLC Visualization: "Chromatography of PEG containing compounds." ChemPros, 2022.

  • Heterobifunctional Synthesis: "Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)." Polymers, 2012.[3]

Sources

Application Note: Sequential Orthogonal Alkylation using 1-Bromo-2-(2-chloroethoxy)ethane for Bivalent Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The assembly of bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs) and bispecific ligands, requires precise spatial orientation and efficient conjugation strategies. This application note details the use of 1-Bromo-2-(2-chloroethoxy)ethane (CAS 51070-66-7) as a heterobifunctional PEG1 linker. By exploiting the differential leaving group abilities of bromide and chloride, this linker enables sequential, protecting-group-free orthogonal alkylation.

Introduction & Rationale

In the design of bivalent pharmacophores, the linker plays a critical role in maintaining compound solubility, flexibility, and optimal distance between binding moieties. 1-Bromo-2-(2-chloroethoxy)ethane provides a single polyethylene glycol (PEG1) unit, which enhances aqueous solubility while minimizing steric bulk .

Unlike homobifunctional linkers that often lead to symmetrical dimerization or require complex mono-protection strategies, this linker possesses two distinct halogens. This asymmetry permits a controlled, two-step nucleophilic substitution (SN2) sequence, streamlining the synthesis of complex bioconjugates without the need for intermediate deprotection steps.

Mechanistic Principles (Causality)

The success of this sequential alkylation relies entirely on the inherent chemical kinetics dictated by the carbon-halogen bonds.

  • Step 1: Bromide Displacement (Mild Conditions): The carbon-bromine bond is weaker (~285 kJ/mol) and more polarizable than the carbon-chlorine bond (~339 kJ/mol). Bromide is a softer, superior leaving group. Under mild basic conditions (e.g., K2CO3 at room temperature), a nucleophile (such as a phenol or primary/secondary amine on Pharmacophore A) will selectively attack the carbon bearing the bromide. The chloride remains unreactive, preventing over-alkylation.

  • Step 2: Chloride Displacement via Finkelstein Activation (Harsher Conditions): Alkyl chlorides are notoriously poor electrophiles for SN2 reactions under mild conditions. To attach Pharmacophore B, the chloride must be activated. This is achieved via the Finkelstein reaction . By adding sodium iodide (NaI) in a solvent like acetone or acetonitrile, the alkyl chloride is converted in situ to a highly reactive alkyl iodide. The precipitation of NaCl drives the equilibrium forward, allowing Pharmacophore B to couple efficiently at elevated temperatures.

Workflow & Mechanistic Visualizations

Workflow A Pharmacophore A (Nucleophile 1) Intermediate Intermediate (PharmA-PEG1-Cl) A->Intermediate K2CO3, DMF, RT (Br Displacement) Linker 1-Bromo-2-(2-chloroethoxy)ethane (Br-PEG1-Cl) Linker->Intermediate Final Bivalent Conjugate (PharmA-PEG1-PharmB) Intermediate->Final NaI, Heat (Finkelstein + Sub) B Pharmacophore B (Nucleophile 2) + NaI B->Final

Figure 1: Two-step orthogonal alkylation workflow using 1-Bromo-2-(2-chloroethoxy)ethane.

Finkelstein Cl_Int PharmA-PEG1-Cl (Less Reactive) I_Int PharmA-PEG1-I (Highly Reactive) Cl_Int->I_Int SN2 Substitution NaCl NaCl Precipitates Cl_Int->NaCl Driving Force NaI NaI (Acetone/MeCN) Soluble NaI->I_Int Product Final Conjugate I_Int->Product Fast SN2 PharmB Pharmacophore B (Nucleophile) PharmB->Product

Figure 2: Mechanistic pathway of Finkelstein activation for the second alkylation step.

Experimental Protocols
Protocol A: Mono-alkylation of Pharmacophore A (Bromide Displacement)

Objective: Selectively attach the first pharmacophore to the bromide terminus of the linker without disturbing the chloride terminus.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Pharmacophore A (1.0 equiv, typically a phenol or amine) in anhydrous DMF to achieve a concentration of 0.1 - 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 equiv). Stir for 15 minutes at room temperature to deprotonate the nucleophile and generate the active species.

  • Linker Addition: Add 1-Bromo-2-(2-chloroethoxy)ethane (1.2 equiv) dropwise. Note: A slight excess of the linker ensures complete conversion of Pharmacophore A while relying on the poor reactivity of the chloride to prevent dimerization.

  • Reaction Monitoring: Stir the mixture at room temperature (20-25 °C) for 4-12 hours. Monitor progress via LC-MS. Self-Validation: The mass spectrum of the intermediate must show the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), confirming the chloride remains intact.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove the DMF solvent. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the intermediate (PharmA-PEG1-Cl).

Protocol B: Finkelstein-Assisted Alkylation of Pharmacophore B (Chloride Displacement)

Objective: Attach the second pharmacophore by converting the unreactive chloride to a highly reactive iodide in situ.

  • Preparation: Dissolve the purified PharmA-PEG1-Cl intermediate (1.0 equiv) and Pharmacophore B (1.1 equiv) in anhydrous Acetonitrile or Acetone (0.1 M).

  • Activation: Add Sodium Iodide (NaI, 3.0 to 5.0 equiv) and a suitable base (e.g., K2CO3 or DIPEA, 2.5 equiv). Note: The large excess of NaI is a mechanistic requirement to drive the Finkelstein equilibrium toward the alkyl iodide intermediate.

  • Heating: Heat the reaction mixture to 65-80 °C (reflux if using acetone) for 12-24 hours. Self-Validation: The solution will become progressively cloudy as insoluble NaCl precipitates, visually validating the successful halogen exchange.

  • Monitoring: Monitor via LC-MS. The intermediate alkyl iodide may be transiently visible, but the final bivalent conjugate should emerge as the major product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with an aqueous solution of Sodium Thiosulfate (Na2S2O3). Note: This specific wash is critical to reduce and remove any residual iodine (I2) formed during the reaction, which can cause unwanted oxidative side reactions. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via preparative HPLC to obtain the final bivalent pharmacophore.

Data Presentation: Quantitative Summary
Reaction StepTarget BondReagents & ConditionsTypical NucleophilesExpected YieldKey Indicator of Success
Step 1: Mono-alkylation C-Br DisplacementK2CO3, DMF, RT, 4-12hPhenols, Primary Amines, Thiols70 - 85%LC-MS shows 3:1 isotopic pattern (Cl presence)
Step 2: Finkelstein Alkylation C-Cl DisplacementNaI, K2CO3/DIPEA, MeCN, 65-80 °C, 12-24hSecondary Amines, N-Heterocycles50 - 75%Precipitation of NaCl; LC-MS shows desired mass
References
  • National Center for Biotechnology Information. "1-Bromo-2-(2-chloroethoxy)ethane" PubChem Compound Summary for CID 13415948. Available at:[Link]

  • Jaime-Figueroa, S., Buhimschi, A. D., Toure, M., Hines, J., & Crews, C. M. (2020). "Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties." Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. Available at:[Link]

  • National Institute of Standards and Technology. "2-Bromoethyl 2-chloroethyl ether" NIST Chemistry WebBook, SRD 69. Available at:[Link]

Finkelstein reaction of 1-Bromo-2-(2-chloroethoxy)ethane to iodo-analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Selective Synthesis of Iodo-Analogs from 1-Bromo-2-(2-chloroethoxy)ethane via the Finkelstein Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Finkelstein reaction is a robust and widely utilized method for the synthesis of alkyl iodides via halogen exchange.[1] This application note provides a detailed guide to the application of the Finkelstein reaction to 1-Bromo-2-(2-chloroethoxy)ethane, a substrate featuring two different halogen atoms. We present a comprehensive analysis of the reaction mechanism, emphasizing the principles that govern the selective substitution of bromide over chloride. Furthermore, this document provides two distinct, validated protocols for the targeted synthesis of either the mono-iodinated intermediate, 1-Iodo-2-(2-chloroethoxy)ethane, or the fully substituted product, 1-Iodo-2-(2-iodoethoxy)ethane. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this reaction for the synthesis of valuable iodinated building blocks.

Mechanistic Insights & Reaction Control

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In its classic form, an alkyl chloride or bromide is treated with a solution of sodium iodide (NaI) in anhydrous acetone.[4] The reaction's success is driven by Le Chatelier's principle; NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[3] Their precipitation from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide product.[5][6]

Inherent Selectivity: Bromide vs. Chloride

For the substrate 1-Bromo-2-(2-chloroethoxy)ethane, the two carbon-halogen bonds exhibit different reactivities in an SN2 reaction. The rate of an SN2 reaction is highly dependent on the nature of the leaving group.[7] Weaker bases are better leaving groups. When comparing the halide ions, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.

Consequently, the C-Br bond is more labile than the C-Cl bond. The iodide ion will preferentially attack the carbon atom bonded to the bromine, displacing the bromide ion, which is a better leaving group than chloride.[8] This inherent difference in reactivity allows for the selective synthesis of the mono-iodinated product under controlled conditions. Complete conversion to the di-iodinated analog can be achieved by employing an excess of the iodide nucleophile and more forcing reaction conditions.

Reaction Pathway Diagram

The sequential substitution can be visualized as follows:

Finkelstein_Mechanism sub 1-Bromo-2-(2-chloroethoxy)ethane (Starting Material) mid 1-Iodo-2-(2-chloroethoxy)ethane (Mono-iodo Product) sub->mid precip1 NaBr(s)↓ fin 1-Iodo-2-(2-iodoethoxy)ethane (Di-iodo Product) mid->fin precip2 NaCl(s)↓

Sources

Synthesis of Novel Alkoxy-Silanes via Selective Williamson Ether Synthesis using 2-Bromoethyl 2-Chloroethyl Ether: An Application Note and Proposed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

The Importance of Functionalized Alkoxy-Silanes

Alkoxy-silanes, with the general formula R-[Si-(OR')3]n, are hybrid organic-inorganic compounds that serve as indispensable precursors in a multitude of scientific and industrial applications.[1] Their utility stems from the presence of hydrolyzable alkoxy groups, which can undergo sol-gel processes to form stable siloxane (Si-O-Si) networks, and a functional organic group (R) that can be tailored for specific applications.[1][3] These applications range from the creation of advanced hybrid materials and surface modifiers to their use as adhesion promoters and crosslinkers in coatings and adhesives.[4]

The Williamson Ether Synthesis: A Versatile Tool

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a suitable leaving group, typically a halide, from an alkyl halide.[2][5] The efficiency of this reaction is highest with primary alkyl halides due to reduced steric hindrance.[4][6] This classic transformation offers a reliable and high-yielding route to ether linkages, making it an ideal candidate for the synthesis of complex molecules.

Rationale for the Use of 2-Bromoethyl 2-Chloroethyl Ether

2-Bromoethyl 2-chloroethyl ether is a unique starting material that presents the opportunity for selective and sequential functionalization. In SN2 reactions, the reactivity of alkyl halides is dependent on the nature of the leaving group, with the general trend being I > Br > Cl > F.[7] Consequently, the carbon-bromine bond in 2-bromoethyl 2-chloroethyl ether is more susceptible to nucleophilic attack than the carbon-chlorine bond. This differential reactivity allows for a targeted reaction at the bromo-substituted position, leaving the chloro-substituted position available for subsequent chemical modifications. This application note outlines a proposed protocol for the synthesis of a novel alkoxy-silane by reacting a silanolate with 2-bromoethyl 2-chloroethyl ether.

Proposed Reaction Mechanism

Overview of the SN2 Reaction Pathway

The proposed synthesis proceeds via a classic SN2 mechanism.[2] The reaction is initiated by the deprotonation of a suitable silanol, such as triethoxysilanol, using a strong, non-nucleophilic base like sodium hydride (NaH) to generate a highly nucleophilic silanolate anion. This silanolate then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[6]

Selective Displacement of the Bromide Leaving Group

The key to this proposed synthesis is the selective reaction at the bromo-substituted carbon of 2-bromoethyl 2-chloroethyl ether. The Williamson ether synthesis is sensitive to the nature of the leaving group, with bromide being a better leaving group than chloride.[5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion compared to the chloride anion. Therefore, the silanolate nucleophile will preferentially attack the carbon bearing the bromine atom, leading to the formation of the desired alkoxy-silane and leaving the chloroethyl ether moiety intact for potential further functionalization.[1][8]

Williamson_Ether_Synthesis cluster_0 Step 1: Formation of Silanolate cluster_1 Step 2: Nucleophilic Attack (SN2) Silanol (EtO)3Si-OH Silanolate (EtO)3Si-O- Na+ Silanol->Silanolate + NaH Base NaH H2 H2 (gas) Start (EtO)3Si-O- Na+ Product (EtO)3Si-O-CH2CH2-O-CH2CH2-Cl Start->Product + Br-CH2CH2-O-CH2CH2-Cl Ether Br-CH2CH2-O-CH2CH2-Cl Byproduct NaBr

Caption: Proposed reaction mechanism for the synthesis of triethoxy(2-(2-chloroethoxy)ethoxy)silane.

Experimental Protocol

This section outlines a proposed protocol for the synthesis of a model alkoxy-silane, triethoxy(2-(2-chloroethoxy)ethoxy)silane.

Materials and Equipment
  • Reagents: Triethoxysilanol (can be generated in situ from tetraethoxysilane), sodium hydride (NaH, 60% dispersion in mineral oil), 2-bromoethyl 2-chloroethyl ether, anhydrous tetrahydrofuran (THF), anhydrous hexane, deionized water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Preparation of the Silanolate Nucleophile

Silanols can be prepared by the controlled hydrolysis of the corresponding alkoxysilanes.[9] For this protocol, we propose the in situ generation of the sodium silanolate from triethoxysilanol.

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add a calculated amount of sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethoxysilanol in anhydrous THF to the NaH slurry via a dropping funnel. Hydrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the sodium triethoxysilanolate.

Synthesis of Triethoxy(2-(2-chloroethoxy)ethoxy)silane

Procedure:

  • To the freshly prepared sodium triethoxysilanolate solution at room temperature, add a solution of 2-bromoethyl 2-chloroethyl ether in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

  • Wash the organic layer with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield the pure triethoxy(2-(2-chloroethoxy)ethoxy)silane.[10]

Experimental_Workflow A Preparation of Sodium Triethoxysilanolate B Reaction with 2-Bromoethyl 2-Chloroethyl Ether A->B Addition of Haloether C Workup and Extraction B->C Quenching and Extraction D Purification by Distillation C->D Crude Product E Characterization D->E Pure Product

Caption: Experimental workflow for the synthesis and purification of the target alkoxy-silane.

Characterization of the Product

The structure of the synthesized alkoxy-silane can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups on the silicon atom (a triplet for the CH₃ protons and a quartet for the OCH₂ protons).[3] Additionally, multiplets corresponding to the protons of the 2-(2-chloroethoxy)ethoxy moiety will be present.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ethoxy groups and the carbons of the ether chain.[3] The chemical shifts will be indicative of their local chemical environment.

  • ²⁹Si NMR: The silicon-29 NMR spectrum should exhibit a single resonance, confirming the presence of a single silicon environment.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected for the Si-O-C linkage, C-O-C ether linkage, C-H bonds, and the C-Cl bond.[13][14]

Technique Functional Group Expected Chemical Shift / Wavenumber Reference
¹H NMR Si-O-CH₂-CH₃~3.8 ppm (q), ~1.2 ppm (t)[3]
-O-CH₂-CH₂-O-~3.6-3.7 ppm (m)[3]
-O-CH₂-CH₂-Cl~3.7-3.8 ppm (m)
¹³C NMR Si-O-CH₂-CH₃~58 ppm, ~18 ppm[3]
-O-CH₂-CH₂-O-~69-71 ppm[3]
-O-CH₂-CH₂-Cl~71 ppm, ~42 ppm
²⁹Si NMR (EtO)₃Si-O--80 to -85 ppm[11][12]
FTIR Si-O-C1090-1103 cm⁻¹[3][13]
C-O-C (ether)1100-1150 cm⁻¹
C-Cl600-800 cm⁻¹
C-H (stretch)2850-3000 cm⁻¹[3]

Safety Precautions

Handling of 2-Bromoethyl 2-Chloroethyl Ether

2-Bromoethyl 2-chloroethyl ether and related haloethers are hazardous chemicals and must be handled with appropriate safety measures.[15][16][17]

  • Work in a well-ventilated fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[19][20]

  • Avoid inhalation of vapors and contact with skin and eyes.[15][21]

  • 2-Bromoethyl ethyl ether is flammable and should be kept away from heat, sparks, and open flames.[21]

General Laboratory Safety
  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • All reactions should be performed in a fume hood.

  • Ensure that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete formation of the silanolate.Ensure the sodium hydride is active and the reaction is carried out under strictly anhydrous conditions.
Low reactivity of the haloether.Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like diglyme.
Formation of side products Elimination reaction competing with substitution.Ensure the reaction temperature is not excessively high.
Reaction at the chloro-substituted carbon.This is less likely but possible at higher temperatures. Monitor the reaction closely and optimize the conditions.
Difficulty in purification Close boiling points of product and starting material.Use a high-efficiency distillation column and perform the distillation under high vacuum.

Conclusion

This application note presents a detailed and scientifically grounded, though proposed, protocol for the synthesis of novel alkoxy-silanes using 2-bromoethyl 2-chloroethyl ether. By leveraging the principles of the Williamson ether synthesis and the differential reactivity of alkyl halides, this methodology offers a promising route to bifunctional silane precursors. The resulting products, featuring a terminal chloroalkyl group, have the potential for further chemical elaboration, opening avenues for the development of new materials with tailored properties. The provided protocol, along with the characterization and safety guidelines, is intended to serve as a valuable resource for researchers in materials science, synthetic chemistry, and related fields.

References

  • What is the Williamson Ether Synthesis? Explain the mechanism. - Filo. (2025, November 27). Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. Retrieved from [Link]

  • New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC. (2023, September 7). Retrieved from [Link]

  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds - Mechanical Engineering. Retrieved from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • a) shows the FTIR spectra of the SiOC film prepared with a flow rate... - ResearchGate. Retrieved from [Link]

  • US5104999A - Method of purification of alkoxysilanes - Google Patents.
  • Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. Retrieved from [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline. Retrieved from [Link]

  • Process for removing acidic impurities from alkoxysilanes - Patent 0486279. Retrieved from [Link]

  • Reactions of Ethoxysilanes with Silica: A Solid-state NMR Study. Retrieved from [Link]

  • Silanol synthesis by oxidation - Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. (2021, July 29). Retrieved from [Link]

  • How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - American Chemical Society. Retrieved from [Link]

  • 2-Bromoethyl 2-chloroethyl ether - the NIST WebBook. Retrieved from [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • EP0532872A1 - Process for the purification of alkoxysilanes - Google Patents.
  • Facile Synthesis of Silanols via Cesium Carbonate Catalyzed Hydrosilanes with Water - Who we serve. (2024, August 13). Retrieved from [Link]

  • Silanol - Wikipedia. Retrieved from [Link]

  • 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem - NIH. Retrieved from [Link]

  • (PDF) NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds - ResearchGate. Retrieved from [Link]

  • Different strategies for the synthesis of silanols. (a) Preparation of... - ResearchGate. Retrieved from [Link]

  • 2-Bromoethyl ether - Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent | ChemRxiv. Retrieved from [Link]

  • Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. (2021, May 5). Retrieved from [Link]

  • US6861546B1 - Method of purifying alkoxysilanes - Google Patents.
  • Bond Characterization in Cementitious Material Binders Using Fourier-Transform Infrared Spectroscopy - MDPI. (2023, March 6). Retrieved from [Link]

  • Structural and optical investigation of plasma deposited silicon carbon alloys: Insights on Si-C bond configuration using spectroscopic ellipsometry - AIP Publishing. (2005, April 29). Retrieved from [Link]

  • Infrared Characterization of Interfacial Si−O Bond Formation on Silanized Flat SiO2/Si Surfaces | Langmuir - ACS Publications. (2010, February 24). Retrieved from [Link]

  • Method 611: Haloethers - EPA. Retrieved from [Link]

  • Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy - Frontiers. Retrieved from [Link]

  • Ethers - Handling and control of exposure - Web pdf template. (2010, July 19). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing elimination side reactions in 1-Bromo-2-(2-chloroethoxy)ethane alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Elimination Side Reactions (E2) during Nucleophilic Substitution (


)
Reagent ID:  1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7)
Application:  PROTAC Linker Synthesis, PEGylation, Heterobifunctional Crosslinking[1]

The Core Challenge: The "Elimination Trap"

You are likely using 1-Bromo-2-(2-chloroethoxy)ethane to introduce a short PEG linker into a target molecule (e.g., a phenol, amine, or hydroxamate). The primary failure mode in this reaction is E2 Elimination , which competes directly with your desired


 alkylation.
Why this happens

This reagent contains a


-hydrogen adjacent to an ether oxygen. While the bromine is a good leaving group for substitution, the adjacent ether oxygen slightly acidifies the 

-protons, making them susceptible to abstraction by bases.
  • Desired Path (

    
    ):  Nucleophile attacks 
    
    
    
    -carbon
    
    
    Alkylated Product.
  • Undesired Path (E2): Base attacks

    
    -hydrogen 
    
    
    
    Vinyl Ether Impurity (2-(2-chloroethoxy)ethene).
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition you must control.

ReactionPathways Start 1-Bromo-2-(2-chloroethoxy)ethane Vinyl Vinyl Ether Impurity (Elimination Product) Start->Vinyl E2 Mechanism (High Temp / Strong Base) Product Alkylated Target (Substitution Product) Start->Product SN2 Mechanism (Mild Base / Polar Solvent) Base Base / Heat Nuc Nucleophile (Nu-)

Figure 1: Kinetic competition between alkylation (


) and elimination (E2).

Critical Parameter Optimization

To favor the Green Path (


)  and block the Red Path (E2) , you must manipulate three variables: Base Strength, Leaving Group Identity, and Temperature.
A. Base Selection (The "Goldilocks" Rule)

The most common error is using a base that is too strong (increasing basicity) or too bulky (increasing steric hindrance, which favors elimination).

Base TypeExamplesSuitabilityRisk Level
Weak / Mild

,

High Low.[1] Best for phenols/thiols.
Strong / Non-bulky

,

Medium Moderate. Requires

addition.
Strong / Bulky

,

Very Low Critical. Will drive E2 elimination almost exclusively.
Organic Amines

, DIPEA
Low Slow reaction; often results in quaternary ammonium salts.
B. The "Finkelstein Assist" (Pro-Tip)

Bromide is a decent leaving group, but Iodide is better. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you generate the iodo-analog in situ.

  • Mechanism:

    
    
    
  • Benefit: The

    
     species reacts faster with your nucleophile, allowing you to run the reaction at a lower temperature , which suppresses the higher-energy elimination pathway.
    
C. Temperature Control
  • Danger Zone:

    
    . Elimination rates increase exponentially with temperature.
    
  • Safe Zone:

    
    .
    

Standard Operating Procedure (SOP)

Recommended protocol for alkylating a phenol or amine.

Reagents:

  • Substrate (1.0 equiv)

  • 1-Bromo-2-(2-chloroethoxy)ethane (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Catalyst: KI (0.1 equiv)

  • Solvent: DMF or MeCN (Anhydrous)

Step-by-Step:

  • Activation: Dissolve your substrate in anhydrous DMF (0.1 M concentration). Add the base (

    
    ). Stir at Room Temperature (RT) for 15-30 minutes to generate the nucleophile.
    
  • Reagent Addition: Add 1-Bromo-2-(2-chloroethoxy)ethane dropwise.

  • Catalyst Addition: Add 10 mol% Potassium Iodide (KI). This is the Finkelstein Assist.

  • Reaction:

    • Stir at RT for 4-16 hours .

    • Monitor by LCMS/TLC.

    • Only if reaction is sluggish: Heat to

      
      . Do not  exceed 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with water/brine (

    
     to remove DMF). Dry over 
    
    
    
    .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Vinyl Signals in NMR (Multiplets at 4.0-4.2 ppm and 6.3-6.5 ppm)E2 Elimination occurred due to high temp or strong base.Repeat reaction at lower temp (

). Switch to a weaker base (e.g.,

instead of

).
Low Conversion (<20%) Nucleophile is too weak or leaving group is sluggish.Add 0.5 equiv NaI to activate the bromide. Switch solvent to DMF (more polar) to accelerate

.
Multiple Spots on TLC Double alkylation (if substrate has multiple sites) or hydrolysis of vinyl ether.Check stoichiometry. Ensure anhydrous conditions.
Reagent "Disappears" but no Product Reagent eliminated to volatile vinyl ether and evaporated.This confirms E2 dominance.[2] Lower temperature immediately.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Use with extreme caution. NaH is a strong base. If you must use it (e.g., for a very weak nucleophile), perform the deprotonation at


, then add the bromide, and keep the reaction cold. Do not heat NaH reactions with this linker.

Q: Why do I see an aldehyde peak in my crude NMR? A: This is a downstream artifact of elimination. The E2 reaction produces a vinyl ether (


). If you perform an acidic workup (or use silica gel which is slightly acidic), the vinyl ether hydrolyzes into acetaldehyde and 2-chloroethanol.

Q: Can I distill 1-Bromo-2-(2-chloroethoxy)ethane to purify it before use? A: Yes, but vacuum distillation is required. Do not heat above


 at atmospheric pressure, or it may eliminate or decompose in the pot.

Q: Why is the Chloride not reacting? A: Under typical


 conditions (acetone/DMF, mild heat), Bromide is roughly 50-100x more reactive than Chloride. This selectivity allows you to alkylate at the Br-end while keeping the Cl-end intact for a subsequent step (e.g., swapping Cl to 

or reacting with a second nucleophile).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • BenchChem. (2025).[3] Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols. (Confirming PEG/Linker alkylation conditions).

  • MedChemExpress. (2024). PROTAC Linker Design and Synthesis. (General conditions for halo-alkyl ether linkers).

  • PubChem. (2025). 1-Bromo-2-(2-chloroethoxy)ethane Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimizing Yield in Sequential Substitution of Mixed Dihalides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is engineered for research scientists and drug development professionals facing chemoselectivity challenges when functionalizing mixed dihalides (e.g., bromo-chlorobenzenes, fluoro-bromoheteroarenes).

By exploiting the distinct mechanistic pathways of transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), you can achieve precise, programmable sequential functionalization.

Part 1: Troubleshooting & FAQs

Q1: How do I prevent over-reaction (double substitution) during the first cross-coupling step of a bromo-chloroarene?

The Causality: Over-reaction occurs when the catalytic system is active enough to insert into the secondary, stronger carbon-halogen bond after the first substitution. In Palladium-catalyzed cross-couplings, the rate of oxidative addition strictly follows bond dissociation energies: I > Br > OTf > Cl > F [1]. The Solution:

  • Temperature Control: Perform the first coupling at room temperature or mild heating (e.g., 20–40 °C). At these temperatures, Pd(0) readily inserts into the weak C–I or C–Br bond but lacks the thermal energy to break the C–Cl bond.

  • Ligand Selection: Use standard phosphine ligands (like PPh3) for the first step, as they are often insufficient to activate C–Cl bonds without elevated temperatures. Reserve highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) for the second step[2].

  • Stoichiometry: Strictly limit the nucleophile (e.g., boronic acid) to 1.0–1.05 equivalents.

Q2: My SNAr reaction on a fluoro-bromo-heteroarene is displacing the bromide instead of the fluoride. Why is this happening, and how do I fix it?

The Causality: You are likely applying cross-coupling logic to an SNAr mechanism. In SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Because fluorine is highly electronegative, it strongly polarizes the C–F bond and stabilizes the anionic intermediate, making the SNAr reactivity trend F > Cl > Br > I —the exact opposite of cross-coupling[3]. The Solution: If bromide is being displaced, your reaction conditions might be inadvertently triggering a radical or transition-metal-mediated pathway (check for trace metal impurities in your base or solvent). To ensure strict SNAr chemoselectivity at the C–F bond:

  • Use polar aprotic solvents (DMF, DMSO) to leave the nucleophile unsolvated and highly reactive.

  • Keep temperatures low to moderate to prevent side reactions at the C–Br site.

Q3: Can I switch reaction types (e.g., C–N then C–C bond formation) on a mixed dihalide without changing the catalyst?

The Causality: Yes, through dynamic catalytic speciation. Recent advancements in Nickel catalysis demonstrate that the nature of the aryl halide can dictate the catalytic cycle. For instance, Ni(0) undergoes oxidative addition with aryl iodides to favor Buchwald-Hartwig amination via a specific intermediate, whereas aryl chlorides under the same conditions favor Suzuki-Miyaura C–C coupling via a different oxidation state pathway[4]. The Solution: Use a programmable Ni-based system (e.g., NiI2) where the inherent electronic properties of the mixed dihalide dictate the chemoselective outcome, allowing tandem C–N and C–C bond formations in a single pot. Alternatively, control boron speciation (e.g., using MIDA boronates) to gate the transmetalation step[5].

Part 2: Mechanistic Workflows & Visualization

The following diagrams illustrate the divergent logic pathways used to achieve chemoselectivity in mixed dihalides.

G Start Mixed Dihalide (e.g., Bromo-Chloroarene) Step1 1st Cross-Coupling (Targets weaker C-Br bond) Start->Step1 Pd(0), PPh3, 25°C Intermediate Monosubstituted Chloroarene Step1->Intermediate Chemoselective Step2 2nd Cross-Coupling (Targets stronger C-Cl bond) Intermediate->Step2 Pd(0), SPhos, 80°C Product Unsymmetrical Disubstituted Arene Step2->Product Full Conversion

Workflow for chemoselective sequential cross-coupling of mixed dihalides.

G Dihalide Fluoro-Bromoarene SNAr SNAr Pathway (Nucleophilic Attack) Dihalide->SNAr Base, Nucleophile CrossCoupling Cross-Coupling Pathway (Oxidative Addition) Dihalide->CrossCoupling Pd/Ni Catalyst ProductSNAr Substitution at C-F (C-Br remains intact) SNAr->ProductSNAr F > Cl > Br > I ProductCC Substitution at C-Br (C-F remains intact) CrossCoupling->ProductCC I > Br > Cl > F

Divergent chemoselectivity in mixed dihalides based on reaction mechanism.

Part 3: Quantitative Data & Reactivity Trends

To design a successful sequential substitution, you must align your target bonds with the correct catalytic or nucleophilic conditions.

Reaction TypeMechanismReactivity OrderTypical Catalyst/ReagentsOptimal Temperature
Cross-Coupling (Step 1) Oxidative AdditionI > Br > OTf

Cl > F
Pd(PPh3)4 or Pd(OAc)2 / PPh320 °C – 40 °C
Cross-Coupling (Step 2) Oxidative AdditionCl > FPd2(dba)3 / SPhos or XPhos80 °C – 110 °C
SNAr Meisenheimer ComplexF

Cl > Br > I
KHMDS, NaH, or Amines (No Metal)0 °C – 60 °C
Ni-Catalyzed C–N Radical / Ni(I)/Ni(III)I > BrNiI2, Amine, Base80 °C

Part 4: Self-Validating Experimental Protocol

Protocol: Sequential Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene

This protocol utilizes a self-validating feedback loop (TLC/HPLC monitoring) to ensure the first substitution is strictly chemoselective before forcing the second substitution.

Step 1: Chemoselective Coupling at the C–Br Bond

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x) to prevent catalyst oxidation and homocoupling side-reactions[1].

  • Reagent Loading: Add 1-bromo-4-chlorobenzene (1.0 equiv), Arylboronic Acid A (1.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Catalyst: Add degassed THF/H2O (4:1 v/v). Add Pd(PPh3)4 (2 mol%).

  • Execution: Stir at 25 °C. Causality Check: The weak electron-donating capability of PPh3 combined with ambient temperature ensures the Pd(0) species cannot overcome the activation barrier required to insert into the C–Cl bond.

  • Validation: Monitor by HPLC. The reaction is complete when the starting material is consumed. If double-coupling products (<2%) are detected, reduce the temperature to 15 °C for future runs.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography to isolate the intermediate 4-chloro-biphenyl derivative.

Step 2: Forcing Coupling at the C–Cl Bond

  • Preparation: In a new, dry Schlenk flask under Argon, add the purified 4-chloro-biphenyl derivative (1.0 equiv), Arylboronic Acid B (1.5 equiv), and K3PO4 (2.0 equiv).

  • Advanced Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Causality Check: SPhos is a highly electron-rich, bulky ligand that increases the electron density on the Pd center, drastically lowering the activation energy required for oxidative addition into the stubborn C–Cl bond[2].

  • Execution: Add degassed Toluene/H2O (10:1 v/v) and heat to 100 °C for 12 hours.

  • Validation: Monitor by HPLC until the intermediate is fully consumed.

  • Workup: Standard aqueous extraction and chromatographic purification yield the unsymmetrical terphenyl product.

References

  • Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control SciSpace URL: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction Organic Reactions URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers ACS Publications URL: [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions ACS Publications URL:[Link]

Sources

Controlling selectivity between bromide and chloride displacement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselectivity Command Center . As a Senior Application Scientist, I have designed this technical support hub to help you navigate one of the most persistent challenges in synthetic organic chemistry: differentiating between bromide and chloride leaving groups on the same scaffold.

Whether you are performing classic aliphatic nucleophilic substitutions (


/

) or complex palladium-catalyzed cross-couplings, achieving absolute chemoselectivity requires precise control over thermodynamics, kinetics, and catalyst architecture.

Below, you will find our expertly curated Knowledge Base, Diagnostic Troubleshooting Matrix, and Self-Validating Methodologies.

Knowledge Base & FAQs

Q1: Why does bromide naturally displace before chloride in standard cross-coupling and nucleophilic substitutions? A1: The selectivity is fundamentally driven by Bond Dissociation Energy (BDE) and polarizability. The C–Br bond is significantly weaker (~68 kcal/mol in arenes) than the C–Cl bond (~81 kcal/mol). In aliphatic


 and 

reactions, the bromide ion is larger and more polarizable, allowing it to better stabilize the developing negative charge in the transition state, which lowers the activation energy[1]. In transition-metal catalysis, the rate of oxidative addition to a low-valent metal center (like

or

) strictly follows the thermodynamic reactivity order: C–I > C–Br > C–OTf > C–Cl[2].

Q2: Is it possible to achieve "Reverse Selectivity"—selectively displacing the chloride while leaving the bromide intact? A2: Yes, but it requires overriding the inherent thermodynamic preference via catalyst-directed site selectivity. While standard bulky ligands (like t-BuXPhos) will always favor C–Br activation, specific precatalysts such as (BINAP)Pd(allyl)Cl or RuPhos-based palladium systems have been proven to selectively couple the Ar–Cl site with secondary amines, leaving the Ar–Br bond completely untouched[3]. This inversion relies heavily on the steric microenvironment of the ligand and the specific coordination dynamics of the nucleophile.

Q3: How do I prevent over-reaction (double displacement) when targeting the C-Br bond? A3: Over-reaction occurs when the rate of the second oxidative addition competes with the first. To prevent this, you must widen the kinetic gap. Use highly electron-rich, sterically demanding ligands (e.g., SelectPhos or t-BuXPhos) and lower the reaction temperature. These ligands accelerate the C–Br oxidative addition so drastically that the first catalytic cycle completes before the thermal energy is sufficient to activate the C–Cl bond[4].

Quantitative Data: The Thermodynamics of Selectivity

To make informed decisions on temperature and catalyst loading, you must understand the quantitative differences between these two halogens.

Physicochemical PropertyBromide (C–Br)Chloride (C–Cl)Mechanistic Impact
Aryl Bond Dissociation Energy ~ 68 kcal/mol~ 81 kcal/molC–Br requires significantly less thermal energy for oxidative addition.
Relative Oxidative Addition Rate (

)
~

1 (Baseline)

will insert into C–Br ~1000x faster than C–Cl under standard conditions[2].
Solvolysis Rate (

, t-Butyl-X at 25°C)
~ 40x faster1x (Baseline)Bromide's superior polarizability stabilizes the carbocation transition state[1].
Leaving Group Ability (

of HX)
-9.0 (HBr)-7.0 (HCl)

is a weaker conjugate base, making it a superior leaving group in

.

Diagnostic Troubleshooting Matrix

If your chemoselective reactions are failing, consult this matrix to identify the root cause and implement a field-proven fix.

  • Symptom: Product mixture contains 15-30% of the C–Cl displaced byproduct alongside the desired C–Br displaced product.

    • Root Cause: The reaction temperature is too high, or the ligand is not sterically hindered enough to differentiate the BDE gap.

    • Causality & Fix: High thermal energy allows the catalyst to overcome the higher activation barrier of the C–Cl bond. Fix: Switch to a more sterically demanding ligand (e.g., t-BuXPhos) and drop the temperature by 20°C.

  • Symptom: Sluggish reaction at the C–Br bond in highly electron-rich bromo-chloroarenes.

    • Root Cause: Electron-donating groups on the arene increase the electron density of the C–Br bond, resisting oxidative addition by the electron-rich metal center.

    • Causality & Fix: Fix: Utilize a highly electron-rich ligand (like an NHC or trialkylphosphine) to increase the electron density on the Pd center, forcing the oxidative addition.

  • Symptom: In aliphatic

    
     reactions, chloride is displacing bromide, but the reaction stalls at 50% conversion.
    
    • Root Cause: Finkelstein equilibrium. The displaced bromide ion is a better nucleophile than the incoming chloride, causing the reverse reaction.

    • Causality & Fix: Fix: Perform the reaction in a solvent where the resulting bromide salt is insoluble (e.g., acetone with NaCl), driving the equilibrium forward via precipitation.

Logical Workflows & Mechanistic Pathways

CatalystSelection Start Bromo-Chloro Substrate Decision Which bond to activate? Start->Decision TargetBr Target C-Br Bond (Thermodynamic Preference) Decision->TargetBr Standard TargetCl Target C-Cl Bond (Reverse Selectivity) Decision->TargetCl Catalyst-Directed CatBr Pd-crotyl(t-BuXPhos) or Pd(OAc)2 / SelectPhos TargetBr->CatBr CatCl (BINAP)Pd(allyl)Cl or Pd-RuPhos TargetCl->CatCl ProdBr Chloro-Arene Product (Br displaced) CatBr->ProdBr ProdCl Bromo-Arene Product (Cl displaced) CatCl->ProdCl

Decision matrix for catalyst selection in bromo-chloro cross-coupling reactions.

Mechanism Pd0 Pd(0) Catalyst OA OA Pd0->OA Ar-Br-Cl Trans Transmetalation / Amine Binding OA->Trans Pd(II) Intermediate RE Reductive Elimination Trans->RE Nucleophile RE->Pd0 Catalyst Regeneration Prod Mono-functionalized Chloro-Arene RE->Prod Product Release

Standard catalytic cycle demonstrating kinetic preference for C-Br oxidative addition.

Self-Validating Methodologies

Protocol A: Chemoselective Amination of Ar–Br (Leaving Ar–Cl Intact)

Mechanistic Rationale: The Pd-crotyl(t-BuXPhos) precatalyst generates a highly active, sterically hindered


 species. The extreme bulk of t-BuXPhos accelerates the oxidative addition of the weaker C–Br bond while physically preventing the closer approach required to activate the shorter C–Cl bond[3].

Step-by-Step Execution:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the bromo-chloroarene (1.0 equiv), amine nucleophile (1.05 equiv),

    
     (1.2 equiv), and Pd-crotyl(t-BuXPhos) (2 mol%).
    
  • Solvation: Add anhydrous toluene (0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir at 60°C. Causality Note: Keeping the temperature at 60°C rather than 100°C prevents the thermal activation of the C–Cl bond.

  • Self-Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, quench in EtOAc/H2O, and run GC-MS.

    • Pass: You should see a mass corresponding to

      
      . The isotopic pattern of the molecular ion must show a 3:1 ratio (indicative of the retained 
      
      
      
      and
      
      
      isotopes).
    • Fail: If you see

      
      , your temperature is too high. Abort, lower to 40°C, and restart.
      
  • Workup: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: Catalyst-Directed Reverse Selectivity (Targeting Ar–Cl over Ar–Br)

Mechanistic Rationale: By utilizing (BINAP)Pd(allyl)Cl or a RuPhos-based system, the standard thermodynamic preference is inverted. The specific chiral/biaryl pocket of these ligands kinetically disfavors the normally rapid Ar–Br oxidative addition, forcing coordination and subsequent insertion into the Ar–Cl bond[3].

Step-by-Step Execution:

  • Preparation: Under inert atmosphere, combine the bromo-chloroarene (1.0 equiv), secondary amine (1.2 equiv),

    
     (1.5 equiv), and (BINAP)Pd(allyl)Cl (5 mol%).
    
  • Solvation: Add anhydrous 1,4-dioxane (0.15 M).

  • Reaction: Stir at 80°C for 12 hours. Causality Note: The use of the weaker base (

    
     instead of 
    
    
    
    ) prevents unwanted background substitution and is highly synergistic with BINAP for chloride activation.
  • Self-Validation Checkpoint (4 Hours): Analyze via LC-MS.

    • Pass: The product mass must show an isotopic pattern of 1:1, confirming the presence of the retained

      
       and 
      
      
      
      isotopes.
  • Workup: Aqueous extraction with DCM, dry over

    
    , and isolate via column chromatography.
    

References

1.2 - BenchChem 2.3 - Organic Letters (ACS Publications) 3.4 - Journal of Organometallic Chemistry (PolyU Scholars Hub) 4.1 - BenchChem

Sources

Technical Support Center: Purification & Troubleshooting for 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists working with 1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7)[1],[2].

As a bifunctional alkylating agent containing both a primary bromide and a primary chloride, this compound is a cornerstone in the synthesis of PEGylated linkers, crown ethers, and functionalized morpholines[3]. However, its bifunctionality presents unique purification challenges. While the bromide acts as a superior leaving group—allowing for selective mono-alkylation via SN2 pathways—researchers frequently encounter complex crude mixtures containing unreacted starting materials, bis-alkylated oligomers, and elimination byproducts.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation, explaining the mechanistic "why" behind every operational "how."

Part 1: Quantitative Data & Physical Properties

Before selecting a purification method, it is critical to understand the physical parameters of your target compound.

Table 1: Key Physical and Chromatographic Properties

PropertyValueScientific Implication for Purification
Molecular Weight 187.46 g/mol [3]Aids in GC-MS/LC-MS identification of fractions.
Boiling Point (Atmospheric) > 200 °C (Decomposes)Do not distill at atmospheric pressure. Thermal cracking will occur.
Boiling Point (Vacuum) ~60–65 °C at 2 mmHgRequires a high-vacuum pump and a short-path distillation setup.
Density ~1.56 g/mLProduct will sit at the bottom of aqueous layers during extraction.
TLC Rf ~0.65 (Hexanes:EtOAc 9:1)Highly non-polar; requires low-polarity solvent systems for silica gel.
Part 2: Purification Workflow Visualization

The decision to distill or chromatograph your crude mixture depends entirely on your reaction scale and the specific impurity profile. Follow the logic in the diagram below to select the optimal pathway.

PurificationWorkflow Start Crude Reaction Mixture 1-Bromo-2-(2-chloroethoxy)ethane Scale Evaluate Reaction Scale Start->Scale SmallScale Small Scale (< 20g) Scale->SmallScale LargeScale Large Scale (> 20g) Scale->LargeScale CheckImp Assess Impurity Profile (TLC / GC-MS) SmallScale->CheckImp Distillation High-Vacuum Fractional Distillation (< 2 mmHg) LargeScale->Distillation Preferred for bulk HighMW High MW Oligomers / Bis-alkylated Byproducts CheckImp->HighMW CloseRf Unreacted Starting Material (Close Rf) CheckImp->CloseRf HighMW->Distillation Removes heavies Chromatography Silica Gel Flash Chromatography CloseRf->Chromatography Resolves close Rf

Decision matrix for selecting the optimal purification workflow for bifunctional halo-ethers.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my purified 1-Bromo-2-(2-chloroethoxy)ethane turn brown or black over time? A: This is a classic auto-catalytic degradation loop. Trace ambient moisture or residual silica acidity catalyzes the hydrolysis/elimination of the bromide, releasing hydrobromic acid (HBr). The HBr then accelerates further cleavage of the ether linkage, turning the liquid dark due to the formation of polymeric byproducts and free bromine. Pro-Tip: Always store the purified product in an amber vial over a small amount of anhydrous potassium carbonate (K2CO3) or silver wire at 4 °C to scavenge trace acids.

Q: Can I use a standard aqueous workup to wash away unreacted starting materials? A: Yes, but you must strictly control the pH. Prolonged exposure to strong aqueous bases (e.g., 1M NaOH) will induce E2 elimination, converting your product into a vinyl ether. Instead, wash the organic layer with cold, saturated aqueous NaHCO3. The mild, buffered pH neutralizes acids without triggering elimination.

Q: Why am I seeing a mixture of bromo- and chloro-substituted products in my downstream reaction? A: While bromide is a better leaving group than chloride (due to lower bond dissociation energy and higher polarizability), pushing the reaction with excess heat or highly reactive nucleophiles (like alkoxides) will overcome this kinetic difference, leading to substitution at the chloride site. To maintain selectivity, run your SN2 reactions at lower temperatures (0 °C to RT) and use softer nucleophiles (e.g., amines or thiolates) if possible.

Part 4: Troubleshooting Guide

Issue 1: Co-elution of bis-alkylated side products during chromatography.

  • Root Cause: If your nucleophile is highly non-polar, the resulting bis-alkylated byproduct will have an Rf value nearly identical to your mono-alkylated target on silica gel.

  • Solution: Do not rely solely on chromatography. Pre-treat the crude mixture with a brief Kugelrohr distillation. The bis-alkylated products have nearly double the molecular weight and significantly higher boiling points. Distill off your volatile mono-alkylated target and leave the bis-alkylated oligomers in the pot.

Issue 2: Severe product degradation and fuming during distillation.

  • Root Cause: Thermal cracking. Heating 1-Bromo-2-(2-chloroethoxy)ethane above 120 °C causes it to decompose, releasing corrosive HBr and HCl gases[1].

  • Solution: Your vacuum is not deep enough. Ensure your pump can pull < 2 mmHg. Additionally, add a pinch of K2CO3 to the distillation pot prior to heating; this acts as a solid-state buffer to neutralize any acid generated during heating, preventing the auto-catalytic degradation cascade.

Part 5: Validated Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation (For >20g Scales)

Mechanistic Rationale: Distillation separates compounds based on vapor pressure. Because halo-ethers are thermally labile, high vacuum is utilized to artificially lower the boiling point, allowing vaporization before the thermal decomposition threshold is reached.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints lightly with high-vacuum silicone grease to ensure a hermetic seal.

  • Pot Preparation: Transfer the crude liquid to the distillation flask. Add a magnetic stir bar and 50 mg of anhydrous K2CO3 (to scavenge trace acids).

  • Equilibration: Apply high vacuum (< 2 mmHg) before applying heat. Allow the system to equilibrate for 10 minutes to strip off any residual low-boiling extraction solvents (e.g., DCM or ether).

  • Fractionation: Slowly increase the oil bath temperature. Collect the main fraction at a vapor temperature of ~60–65 °C (at 2 mmHg). Discard the dark, viscous residue left in the pot (high MW oligomers).

  • Self-Validation System: Do not assume the distillate is pristine. Pull a 10 µL aliquot and run a crude 1H NMR. Look specifically at the 4.0–6.5 ppm region. If you see sharp doublet/multiplet peaks in this range, thermal elimination occurred during distillation, yielding vinyl ethers. If the region is clean, your thermal control was successful.

Protocol B: Silica Gel Flash Chromatography (For <20g Scales)

Mechanistic Rationale: Silica gel separates based on polarity. Because the target is highly non-polar, a very weak eluent is required to prevent the compound from washing out in the void volume.

  • Column Preparation: Pack a column with standard 230–400 mesh silica gel using 100% Hexanes.

  • Loading: Dissolve the crude mixture in the minimum amount of Hexanes (or Toluene if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Run a shallow gradient. Start with 100% Hexanes for 2 column volumes (CV) to elute unreacted starting materials. Slowly step up to 95:5 Hexanes:Ethyl Acetate to elute the target 1-Bromo-2-(2-chloroethoxy)ethane.

  • Self-Validation System (2D-TLC): Halo-ethers can sometimes degrade on acidic silica. To validate that your compound is surviving the column, spot your collected fraction on a square TLC plate. Run it in 9:1 Hexanes:EtOAc. Dry the plate, turn it 90 degrees, and run it again in the exact same solvent.

    • Result: If the spot forms a perfect diagonal line, the compound is stable. If you see streaking or spots off the diagonal, the compound is decomposing on the silica, and you must switch to neutral alumina or distillation for future batches.

References
  • Title: 1-Bromo-2-(2-chloroethoxy)ethane | C4H8BrClO | CID 13415948 Source: PubChem (National Institutes of Health) URL:[Link]

  • Title: 1-bromo-2-(2-chloro-ethoxy)-ethane | CAS#:51070-66-7 Source: ChemSrc URL:[Link]

Sources

Technical Support Center: Removing Unreacted 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1-Bromo-2-(2-chloroethoxy)ethane in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of this common alkylating agent. Here, you will find troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Understanding the Challenge

1-Bromo-2-(2-chloroethoxy)ethane is a bifunctional electrophile used in organic synthesis to introduce a 2-(2-chloroethoxy)ethyl group. Due to its reactivity, it is often used in excess to drive reactions to completion. Consequently, unreacted starting material frequently contaminates the crude product, necessitating a robust purification strategy to ensure the integrity of subsequent synthetic steps.

Physicochemical Properties of 1-Bromo-2-(2-chloroethoxy)ethane

A successful purification strategy is built upon a solid understanding of the contaminant's physical properties. These properties dictate its behavior during extraction, chromatography, and distillation.

PropertyValueSource(s)
Molecular Formula C₄H₈BrClO[1]
Molecular Weight 187.46 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~106-108 °C (estimated based on the similar compound 1-bromo-2-chloroethane)[2][3][4]
Density ~1.73 g/mL at 25 °C (estimated based on the similar compound 1-bromo-2-chloroethane)[3]
Solubility Soluble in common organic solvents like ethanol, ether, and chloroform. Limited solubility in water.[2]
Reactivity Incompatible with strong bases and strong oxidizing agents. Light sensitive.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of reaction mixtures containing residual 1-Bromo-2-(2-chloroethoxy)ethane.

Q1: How can I confirm the presence of unreacted 1-Bromo-2-(2-chloroethoxy)ethane in my crude product?

A1: Before attempting purification, it is crucial to confirm the presence and relative amount of the unreacted starting material. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude reaction mixture against a standard of pure 1-Bromo-2-(2-chloroethoxy)ethane. Since it is a relatively polar alkyl halide, it will have a moderate Rf value in non-polar solvent systems (e.g., hexane/ethyl acetate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can detect trace amounts of the volatile reactant.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons of 1-Bromo-2-(2-chloroethoxy)ethane will show characteristic signals, which can be compared to the spectrum of the starting material.

Q2: I've confirmed the presence of the reactant. What is the best general approach to remove it?

A2: The optimal purification strategy depends on the properties of your desired product. The flowchart below provides a general decision-making framework.

Purification_Decision_Tree start Crude Reaction Mixture (Product + Unreacted Reactant) product_properties Assess Product Properties: - Solid or Liquid? - Thermally Stable? - Polarity Difference vs. Reactant? start->product_properties is_solid Is the product a solid? product_properties->is_solid is_stable Is the product thermally stable & non-volatile? is_solid->is_stable No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes delta_bp Is there a significant boiling point difference (>30 °C)? is_stable->delta_bp Yes delta_rf Is there a good separation on TLC (ΔRf > 0.1)? is_stable->delta_rf No delta_bp->delta_rf No distillation Distillation (Simple or Fractional) delta_bp->distillation Yes chromatography Column Chromatography delta_rf->chromatography Yes extraction Liquid-Liquid Extraction (Aqueous Wash) delta_rf->extraction No end Pure Product recrystallize->end distillation->end chromatography->end extraction->chromatography Follow with Chromatography if still impure

Caption: Decision tree for selecting a purification method.

Q3: My product and the reactant have very similar Rf values on TLC. How can I improve separation for column chromatography?

A3: This is a common challenge due to the similar polarities of some products and the reactant. Here are some strategies:

  • Optimize the Solvent System: Test a range of solvent systems with varying polarities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/hexane system can alter selectivity and improve separation.[9]

  • Use a Longer Column: Increasing the length of your silica gel column increases the number of theoretical plates, which can enhance the resolution of closely eluting compounds.[9]

  • Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar reactant on the column for longer.

  • Reactive Scavenging (Advanced): If all else fails, consider a chemical approach. Before chromatography, you can add a nucleophilic scavenger (e.g., a thiol or an amine resin) to the crude mixture to react selectively with the unreacted alkyl halide. The resulting product will have a very different polarity and can be easily separated.

Q4: I'm performing an aqueous workup, but the reactant isn't being removed. What can I do?

A4: While 1-Bromo-2-(2-chloroethoxy)ethane has limited water solubility, a simple water wash might not be sufficient.

  • Multiple Washes: Perform multiple, smaller volume washes rather than one large wash. This is more effective at partitioning the impurity into the aqueous layer.[10]

  • Brine Wash: After washing with water, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break emulsions and decreases the solubility of organic compounds in the aqueous layer, driving your product back into the organic layer.[11]

  • Consider a Reactive Quench: Since alkyl halides react with nucleophiles, you can sometimes use a dilute aqueous solution of a mild nucleophile like sodium bicarbonate or sodium sulfite during the workup.[12] This will convert the reactant into a more polar, water-soluble species that is easily washed away. Caution: Ensure your desired product is not sensitive to these conditions.

Q5: I'm trying to remove the reactant by distillation, but my product is co-distilling with it. What are my options?

A5: This indicates that the boiling points are too close for simple distillation.

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed) to increase the separation efficiency. Insulating the column is crucial for maintaining a proper temperature gradient.[13]

  • Vacuum Distillation: If your product has a high boiling point or is thermally sensitive, reducing the pressure will lower the boiling points of both your product and the reactant. This can sometimes increase the boiling point difference, allowing for better separation.

Q6: What safety precautions should I take when handling 1-Bromo-2-(2-chloroethoxy)ethane?

A6: This compound is toxic and an irritant. Always handle it in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of vapors and contact with skin.[5] It is incompatible with strong bases and oxidizing agents.[5][6]

Experimental Protocols

Protocol 1: Extractive Workup for Removal

This protocol is a first-line approach to remove the bulk of the reactant and other water-soluble impurities.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it should be removed via rotary evaporation first and the residue redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane.[14][15]

  • Dilute: Add an equal volume of a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Add an equal volume of deionized water. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separate Layers: Allow the layers to separate. Since the density of 1-Bromo-2-(2-chloroethoxy)ethane is greater than water, the organic layer may be the bottom layer if a significant amount is present, especially if using dichloromethane. Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 3-4) two more times.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine).[11]

  • Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Assess Purity: Analyze the resulting material by TLC or NMR to determine if further purification is needed.

Extractive_Workup_Workflow cluster_0 Separatory Funnel Operations cluster_1 Final Steps A 1. Add Crude Mixture + Organic Solvent B 2. Add Water & Shake A->B C 3. Separate Layers B->C D 4. Repeat Water Wash (2x) C->D E 5. Wash with Brine D->E F 6. Collect Organic Layer E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter G->H I 9. Concentrate (Rotovap) H->I J 10. Analyze Purity I->J

Caption: Workflow for a standard extractive workup.

Protocol 2: Flash Column Chromatography

Use this method when extractive workup is insufficient and there is a discernible difference in Rf between your product and the reactant.

  • Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf of 0.2-0.3 and provides the best possible separation from the reactant spot.[9] A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Secure a glass column vertically. Add a plug of cotton or glass wool, a small layer of sand, and then fill with silica gel as a slurry in the initial, non-polar eluent.

  • Load the Sample: Concentrate your crude product and dissolve it in a minimal amount of the eluent or a stronger solvent. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before carefully adding it to the top of the column.[9]

  • Elute: Carefully add the eluent to the top of the column and apply pressure (using a pump or nitrogen line) to push the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor Fractions: Spot the collected fractions on a TLC plate to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.

References

  • PubChem. (n.d.). 1-Bromo-2-(2-chloroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). Method and system for removing alkyl halides from gases.
  • Metabolites. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Retrieved from [Link]

  • Chemister.ru. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]

  • Palchem. (2011). 1-BROMO-2-CHLOROETHANE Technical data sheet. Retrieved from [Link]

  • Restek. (n.d.). 1-Bromo-2-chloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry Steps. (2024). Alkyl Halides to Alcohols. Retrieved from [Link]

  • Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About. Department of Chemistry. Retrieved from [Link]

  • Organic Process Research & Development. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ACS Publications. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

Sources

Solvent effects on nucleophilic substitution of 2-bromoethyl 2-chloroethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects on Nucleophilic Substitution of 2-Bromoethyl 2-Chloroethyl Ether

CAS: 51070-66-7 | Molecular Formula:


[1][2]

Welcome to the Technical Support Center

Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.)

You are working with 2-bromoethyl 2-chloroethyl ether , a bifunctional linker critical for synthesizing morpholine derivatives, crown ethers, and pharmaceutical conjugates.[1] Its asymmetry (Br vs. Cl) is its greatest asset but also its primary source of experimental failure.

This guide addresses the three most common support tickets we receive:

  • "I can't get selective substitution of the Bromine."

  • "My reaction yields are low / I'm seeing unexpected cyclization."

  • "Which solvent maximizes rate without sacrificing control?"

Module 1: The Selectivity Matrix (Br vs. Cl)

The Core Problem

You want to substitute the Bromine (


) while leaving the Chlorine (

) intact for a subsequent step.
  • Theory: Bromide is a better leaving group (

    
     of HBr = -9) than Chloride (
    
    
    
    of HCl = -7).[1]
  • Reality: In highly polar aprotic solvents (e.g., DMSO), the "naked" nucleophile becomes so reactive that it may attack the Chloride site once the Bromide is consumed, leading to bis-substitution (impurities).

Solvent Selection Guide
Solvent ClassExamplesEffect on NucleophileEffect on SelectivityRecommended For...[3]
Polar Aprotic DMF, DMSO, DMAc, MeCNActivates: Solvates cations (

,

), leaving anions "naked" and hyper-reactive.[1][2]
Low to Moderate: High reactivity can override the leaving group difference, risking bis-substitution.Difficult substitutions; Weak nucleophiles; Bis-substitution (reacting both ends).[1][2]
Polar Protic Methanol, Ethanol, WaterDeactivates: Forms H-bonds with the nucleophile, creating a "solvent cage."[4]High: The suppressed nucleophile requires the better leaving group (Br) to react.Selective mono-substitution ; Reactions with strong nucleophiles (e.g., Thiolates).[1][2]
Non-Polar Toluene, DCM, THFNeutral: Poor solubility for ionic reagents often requires Phase Transfer Catalysts (PTC).Variable: Depends on the PTC used.biphasic reactions; Large organic nucleophiles.[2]
FAQ: Selectivity

Q: I am getting 15% bis-substituted product (Cl displaced). How do I stop this? A: You are likely "over-driving" the reaction.

  • Switch Solvent: If using DMF, switch to Acetonitrile (MeCN) or Acetone .[2][4] These are aprotic but have lower dielectric constants than DMF, slightly tempering the nucleophile.

  • Temperature Control:

    
     rates double every 10°C. Run the reaction at 0°C to RT . Do not heat until the Br is consumed (monitor via TLC/GC).
    
  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of nucleophile. Never use excess if selectivity is the goal.

Module 2: Mechanistic Anomalies (Anchimeric Assistance)

The "Hidden" Mechanism

Users often report unexpected kinetics or hydrolysis products. This is due to the ether oxygen acting as an internal nucleophile.

The Pathway:

  • The ether oxygen attacks the carbon bearing the halogen (Br).

  • A 5-membered Oxonium Ion forms (transient intermediate).[1][2]

  • This intermediate is highly electrophilic and opens rapidly upon attack by an external nucleophile.

Note: While less aggressive than sulfur (mustard gas), this effect is significant in protic solvents or when the external nucleophile is weak.

ReactionPathways Start 2-bromoethyl 2-chloroethyl ether DirectTS Direct SN2 Transition State Start->DirectTS Aprotic Solvent (Standard Path) Oxonium Cyclic Oxonium Intermediate (5-membered ring) Start->Oxonium Protic Solvent (Internal Attack) Nu Nucleophile (Nu-) Nu->DirectTS Product Mono-Substituted Product DirectTS->Product Oxonium->Product Strong Nu- Hydrolysis Hydrolysis/Side Products Oxonium->Hydrolysis Weak Nu- / H2O

Caption: Figure 1. Competition between direct intermolecular substitution (favored in aprotic solvents) and intramolecular anchimeric assistance (favored in protic/low-nucleophile conditions).[1]

Module 3: Experimental Protocol

Standard Operating Procedure: Selective Mono-Substitution

Target: Synthesis of 2-(2-chloroethoxy)ethyl phenyl ether (Phenol alkylation).[1][2] Goal: React Phenol with the Br-end only.

Reagents:
  • Phenol (1.0 equiv)[1]

  • 2-bromoethyl 2-chloroethyl ether (1.2 equiv) — Excess linker ensures statistical favor for mono-substitution.[1]

  • 
     (2.0 equiv)[1][5][6]
    
  • Solvent: Acetonitrile (MeCN) — The "Goldilocks" solvent (Polar Aprotic but mild).

Step-by-Step Workflow:
  • Solvation: Dissolve Phenol (10 mmol) in anhydrous MeCN (50 mL).

  • Deprotonation: Add

    
     (20 mmol). Stir at RT for 15 mins to generate the phenoxide anion.
    
    • Tech Note: The phenoxide is the active nucleophile.

  • Addition: Add 2-bromoethyl 2-chloroethyl ether (12 mmol) dropwise over 10 minutes.

    • Why? prevents high local concentrations of nucleophile, reducing bis-substitution risk.[1]

  • Reaction: Reflux gently (80°C) for 4-6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of Phenol.

  • Workup:

    • Filter off solid salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate MeCN.

    • Redissolve residue in DCM, wash with water (removes unreacted phenoxide).

    • Dry over

      
       and concentrate.
      
  • Purification: If excess linker remains, it can be distilled off (high boiling point) or separated via column chromatography.[2]

Module 4: Troubleshooting FAQs

Q: My amine nucleophile is forming a solid precipitate that isn't the product. A: You likely formed a Morpholinium Salt .

  • Cause: Primary/Secondary amines react with the Br-end, then wrap around and attack the Cl-end intramolecularly to form a 6-membered morpholine ring.[1]

  • Fix: Use a huge excess of amine (to favor intermolecular reaction) or use a bulky protecting group on the amine to sterically hinder cyclization.

Q: Can I use the Finkelstein reaction (NaI/Acetone) to improve reactivity? A: Yes, but be careful.

  • Adding NaI converts the Alkyl-Cl to Alkyl-I in situ.[1][2]

  • Risk:[1][4][7][8] If you convert both ends to Iodide, you lose all selectivity. Only use NaI if you intend to substitute both halogens.

Q: Why is DMSO giving me a black tar? A: DMSO is thermally unstable above 130°C and can act as an oxidant (Swern-type) with certain halides/alcohols.[1][2]

  • Fix: Keep DMSO reactions below 100°C. Ensure the reaction is under Nitrogen/Argon to prevent oxidation.

References

  • Solvent Effects in Organic Chemistry : Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1] [1][2]

  • Nucleophilic Substitution Mechanisms : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2007. (See Chapter 10: Aliphatic Nucleophilic Substitution). [1][2]

  • Anchimeric Assistance in Haloethers : Capon, B., & McManus, S. P. Neighboring Group Participation. Plenum Press, 1976.

  • Synthesis of Morpholine Derivatives : Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of Morpholine Derivatives," (General reference for cyclization issues). [1]

  • Reactivity of 2-bromoethyl 2-chloroethyl ether : PubChem Compound Summary for CID 92837.[1][2] [1]

Sources

Handling moisture sensitivity of haloethers in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Haloether Technical Support & Troubleshooting Center

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of


-haloethers—specifically chloromethyl methyl ether (MOMCl), benzyl chloromethyl ether (BOMCl), and their analogs. These reagents are indispensable for hydroxyl protection in complex drug development, yet their extreme electrophilicity makes them profoundly sensitive to environmental moisture[1].

This guide is designed to dissect the causality behind haloether degradation, establish self-validating experimental protocols, and provide actionable troubleshooting steps to ensure your synthetic workflows remain safe, reproducible, and high-yielding.

Diagnostic Workflow: Haloether Reaction Integrity

Before initiating a reaction, consult the following diagnostic flowchart to ensure your system is optimized to prevent moisture-induced failure.

TroubleshootingFlow Start Start: Haloether Reaction Setup MoistureCheck Is the system strictly anhydrous? (Flame-dried, Ar/N2 atmosphere) Start->MoistureCheck Hydrolysis DANGER: Rapid SN1 Hydrolysis Generates HCl & Formaldehyde MoistureCheck->Hydrolysis No BaseAddition Add Amine Base (e.g., DIPEA) Cool to 0-10 °C MoistureCheck->BaseAddition Yes Degradation Reaction Failure: Product Degradation / Low Yield Hydrolysis->Degradation ReagentAddition Dropwise Addition of MOMCl Monitor Exotherm BaseAddition->ReagentAddition Quench Safe Quench (Aq. NaHCO3) Neutralizes residual HCl & MOMCl ReagentAddition->Quench Reaction Complete

Diagnostic flowchart for haloether reaction integrity and troubleshooting.

Quantitative Hydrolysis Data

To understand the urgency of strict anhydrous conditions, we must look at the kinetic degradation rates of haloethers. The extreme lability of the


-C-Cl bond leads to near-instantaneous hydrolysis upon contact with water.
HaloetherAqueous Hydrolysis Half-LifePrimary Degradation ProductsReference
Chloromethyl methyl ether (MOMCl) ~0.007 seconds (at 25 °C, pH 7)Formaldehyde, HCl, Methanol[2],[3]
Bis(chloromethyl) ether (BCME) ~38 seconds (at 20 °C)Formaldehyde, HCl[4]
Bis(2-chloroethyl) ether (BCEE) > 23 hoursHCl, 2-chloroethanol[5]

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do


-haloethers like MOMCl degrade so rapidly upon exposure to atmospheric moisture, and what is the mechanistic consequence? 
A:  The extreme moisture sensitivity of 

-haloethers is driven by an

-type hydrolysis mechanism[6]. The oxygen atom adjacent to the chloromethyl group possesses lone pairs that stabilize the developing positive charge, facilitating the rapid departure of the chloride ion to form a resonance-stabilized oxocarbenium intermediate (

)[6]. Atmospheric moisture instantly attacks this highly electrophilic intermediate, cleaving the molecule into formaldehyde, methanol, and hydrochloric acid (HCl)[3]. The generation of HCl is particularly destructive, as it autocatalyzes further degradation and can cleave pre-existing acid-sensitive protecting groups in your substrate[6].

Q2: My MOM protection yields are inconsistent, ranging from 20% to 85%. How do I validate my system's anhydrous integrity before starting? A: Inconsistent yields are the hallmark of latent moisture contamination. Your protocol must be a self-validating system. Self-Validation Check: Before adding MOMCl to your reaction, inspect the reagent bottle. If you observe white fumes upon opening the septum, the seal has been compromised. These fumes are aerosolized HCl gas—a direct byproduct of moisture-induced hydrolysis[4]. Do not use fuming MOMCl; it will introduce stoichiometric amounts of acid into your reaction, neutralizing your amine base and stalling the protection. Always use fresh, anhydrous solvents (e.g., toluene or dichloromethane dried over activated molecular sieves) and maintain a strict Argon or Nitrogen atmosphere[7].

Q3: What are the best practices for base selection to prevent side reactions during haloether protection? A: The reaction of MOMCl with an alcohol produces one equivalent of HCl. If this acid is not immediately neutralized, the reaction will fail. N,N-Diisopropylethylamine (DIPEA) is the gold standard for this transformation[7]. Causality: Unlike less sterically hindered bases (like triethylamine or pyridine), the bulky isopropyl groups on DIPEA prevent the nitrogen lone pair from acting as a nucleophile. This prevents the formation of unreactive quaternary ammonium salts with the highly electrophilic MOMCl. For highly sterically hindered or poorly nucleophilic alcohols, pre-forming the alkoxide using Sodium Hydride (NaH) in THF is a superior alternative to amine bases[7].

Q4: How do I safely quench a reaction containing unreacted MOMCl to prevent toxic exposure? A: MOMCl is an OSHA-regulated carcinogen, and commercial batches may contain trace amounts of the highly potent bis(chloromethyl) ether (BCME)[7][8]. Quenching must be performed deliberately. Cool the reaction to 0 °C and slowly add saturated aqueous sodium bicarbonate (


) or dilute ammonium hydroxide.
Causality: The quench forces the hydrolysis of residual MOMCl into methanol and formaldehyde[3]. Because this hydrolysis is mildly exothermic[1], cooling prevents solvent boil-off and the volatilization of toxic byproducts. The aqueous base immediately neutralizes the resulting HCl, preventing the reverse reaction or product degradation.

Standard Operating Procedure: Anhydrous MOM Protection

Objective: To protect a sensitive hydroxyl group while preventing acid-catalyzed degradation and controlling the exothermic reaction profile.

Step 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Argon or Nitrogen) for 15 minutes while cooling to room temperature.

  • Validation Check: Ensure all syringes and needles are oven-dried. Moisture introduced here will instantly hydrolyze the reagent[6].

Step 2: Reagent Charging

  • Dissolve the starting alcohol (1.0 equivalent) in strictly anhydrous solvent (e.g., Toluene or Dichloromethane, dried over activated 3Å molecular sieves)[7].

  • Add N,N-Diisopropylethylamine (DIPEA) (1.25 to 1.5 equivalents)[7].

Step 3: Thermal Control

  • Submerge the reaction flask in an ice-water bath to cool the internal temperature to 0–10 °C[1].

  • Causality: The subsequent addition of MOMCl is highly exothermic. Without external cooling, the reaction temperature can exceed 60 °C, leading to solvent evaporation and thermal degradation of the product[7].

Step 4: Haloether Addition

  • Inspect the MOMCl reagent bottle. If white fumes are visible upon opening, discard safely (indicates moisture breach and HCl gas formation)[4].

  • Using a gas-tight syringe, add MOMCl (1.1 to 1.2 equivalents) dropwise to the cooled solution[7].

  • Causality: Dropwise addition prevents localized depletion of the DIPEA base. If MOMCl is added too quickly, transient acidic microenvironments form, which can cleave existing acid-sensitive protecting groups[7].

Step 5: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to ambient temperature.

  • Stir until complete consumption of the starting material is observed via TLC or HPLC[1].

Step 6: Safe Quench & Workup

  • Re-cool the reaction mixture to 0 °C.

  • Slowly add saturated aqueous

    
     to quench the reaction.
    
  • Causality: This step is mildly exothermic as residual MOMCl decomposes into methanol, formaldehyde, and HCl[1][3]. The

    
     immediately neutralizes the generated HCl, preventing product deprotection.
    
  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • GovInfo: TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER[Link]

  • PubChem - NIH: Chloromethyl Methyl Ether | CID 7864[Link]

  • EPA: Determination Of Haloethers In Industrial And Municipal Wastewaters [Link]

  • Organic Syntheses: alcohol - Organic Syntheses Procedure [Link]

  • INCHEM: Chloroalkyl ethers, selected (EHC 201, 1998) [Link]

  • Chemistry and Chemists: Activating Agents and Protecting Groups[Link]

  • Organic Syntheses: Working with Hazardous Chemicals - Organic Syntheses [Link]

Sources

Technical Support Center: Minimizing Unwanted Hydrolysis of 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2-chloroethoxy)ethane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered when using this reagent in aqueous basic conditions: unwanted hydrolysis. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using 1-Bromo-2-(2-chloroethoxy)ethane in an aqueous base?

When working with 1-Bromo-2-(2-chloroethoxy)ethane in the presence of an aqueous base (like NaOH or KOH), you are contending with two main competing nucleophilic substitution reactions.

  • Desired Substitution (S_N_2): Your intended reaction, where a desired nucleophile (Nu⁻) displaces the bromide, which is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond.[1][2]

  • Undesired Hydrolysis (S_N_2): The hydroxide ion (OH⁻) from the aqueous base acts as a competing nucleophile, attacking the same electrophilic carbon. This results in the formation of the hydrolysis byproduct, 2-(2-chloroethoxy)ethanol.[3][4]

  • Intramolecular Cyclization: A significant, often overlooked, side reaction is the intramolecular Williamson ether synthesis.[5][6] The ether oxygen can act as an internal nucleophile, attacking the carbon bearing the bromine to form a stable six-membered ring, 1,4-dioxane, particularly under basic conditions that can facilitate this arrangement.

The challenge lies in creating conditions that favor the reaction with your desired nucleophile over the reaction with hydroxide ions or intramolecular cyclization.

Q2: Which reaction mechanism governs the hydrolysis of this compound?

For a primary haloalkane like 1-Bromo-2-(2-chloroethoxy)ethane, hydrolysis in the presence of a base like aqueous NaOH proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[3][7] In this mechanism, the rate of the reaction is dependent on the concentration of both the haloalkane and the nucleophile (in this case, the hydroxide ion).[8] The hydroxide ion attacks the carbon atom bonded to the bromine from the side opposite the C-Br bond, leading to an inversion of stereochemistry at that center.[9]

Q3: How do temperature and base concentration affect the rate of hydrolysis?

Both temperature and base concentration are critical factors that you must control to suppress hydrolysis.

  • Temperature: Increasing the reaction temperature provides more kinetic energy to all molecules in the system, accelerating the rate of all reactions.[10] However, the activation energy for hydrolysis is often comparable to or lower than that of the desired substitution, meaning that higher temperatures can disproportionately increase the formation of the undesired alcohol byproduct. Therefore, running the reaction at the lowest feasible temperature is a key strategy for minimizing hydrolysis.[11]

  • Base Concentration: In the S_N_2 hydrolysis reaction, the rate is directly proportional to the concentration of the hydroxide ion.[8] A higher concentration of aqueous NaOH or KOH will inevitably lead to a faster rate of hydrolysis. Using a weaker base (e.g., potassium carbonate) or a lower concentration of a strong base can help, but this may also slow down your desired reaction if it requires a strong base.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the challenge: your starting material can be consumed by three different pathways. Your goal is to direct the reaction down the "Desired Substitution" path while minimizing the "Hydrolysis" and "Cyclization" routes.

G cluster_start Reactants cluster_products Potential Products start 1-Bromo-2-(2-chloroethoxy)ethane + Desired Nucleophile (Nu⁻) + Aqueous Base (OH⁻) product_desired Desired Product (Nu-CH₂CH₂OCH₂CH₂Cl) start->product_desired Desired Substitution (Favored by PTC, Low Temp) product_hydrolysis Hydrolysis Byproduct (HO-CH₂CH₂OCH₂CH₂Cl) start->product_hydrolysis Undesired Hydrolysis (Favored by [OH⁻], High Temp) product_cyclo Cyclization Byproduct (1,4-Dioxane) start->product_cyclo Intramolecular Cyclization (Favored by Strong Base)

Caption: Competing reaction pathways for 1-Bromo-2-(2-chloroethoxy)ethane in a basic medium.

Troubleshooting Guide: Low Yields and Impurity Identification

This section addresses common problems encountered during experiments and provides a logical workflow for troubleshooting.

Problem: My reaction yield is low, and I've isolated significant amounts of 2-(2-chloroethoxy)ethanol.

This is a classic case of hydrolysis outcompeting your desired reaction.

Root Cause Analysis: The concentration of hydroxide ions in the organic phase where your substrate resides is too high, and/or the reaction temperature is promoting hydrolysis.

Troubleshooting Workflow:

G start Problem: Low Yield & Hydrolysis Product Detected q1 Are you using a biphasic system with a Phase Transfer Catalyst (PTC)? start->q1 action1 Action: Implement a PTC system. (See Protocol 1) q1->action1 No q2 What is your reaction temperature? q1->q2 Yes ans1_no No end_node Re-evaluate yield and purity. action1->end_node ans1_yes Yes action2 Action: Lower the temperature. Run trials at 0°C and room temp. q2->action2 Above Room Temp q3 What is the concentration of your aqueous base? q2->q3 Room Temp or Below action2->end_node action3 Action: Reduce base concentration (e.g., from 50% to 25% NaOH) or switch to a weaker base (K₂CO₃). q3->action3 High (e.g., >25% w/w) action3->end_node

Sources

Troubleshooting low yields in macrocyclization with dihaloethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Macrocyclization via Williamson ether synthesis is notoriously challenging due to the entropic penalty of ring closure and the competing enthalpy of intermolecular polymerization. This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you overcome low yields when working with dihaloethers.

Diagnostic Workflow

MacrocyclizationTroubleshooting A Low Macrocyclization Yield (< 10%) B Analyze Crude Mixture (LC-MS / GPC) A->B C High MW Polymers? B->C D Optimize Template Effect (e.g., K+ for 18-crown-6) C->D Yes E Unreacted Dihaloether? C->E No F Switch to Tosylate/Mesylate or Add NaI (Finkelstein) E->F Yes G E2 Elimination Byproducts? E->G No H Use Non-Nucleophilic Base (e.g., Cs2CO3) G->H Yes

Diagnostic Workflow for Troubleshooting Dihaloether Macrocyclization Failures.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting mostly linear oligomers and polymers instead of my desired macrocycle? A: This is the classic competition between intermolecular chain growth and intramolecular cyclization. In a standard Williamson ether synthesis using dihaloethers, the alkoxide ends can react with another molecule's halide end faster than they find their own tail[1]. Causality & Solution: To favor cyclization, you must decrease the probability of two different molecules colliding. While the High Dilution Principle (< 0.01 M) is the traditional approach, you can bypass high dilution by leveraging the Template Effect . By adding a specific metal cation that coordinates with the polyether chain, the molecule pre-organizes into a folded conformation, bringing the reactive ends into close proximity[2]. For instance, Charles Pedersen's initial synthesis of dibenzo-18-crown-6 yielded only 1-2% without a template, but utilizing sodium or potassium ions dramatically increased yields by templating the ring closure[3].

Q2: I am using a template cation, but my yields for a 24-membered ring are still under 10%. What is wrong? A: You likely have a size mismatch between the template cation and the target cavity size. The thermodynamic driving force of the template effect depends heavily on the ionic radius of the metal matching the optimal cavity of the forming polyether[4]. Causality & Solution: Alkali metal cations have specific ionic radii. If you are synthesizing a large ring (e.g., >18 members), smaller cations like Li⁺ or Na⁺ will not effectively pre-organize the entire chain. You must exploit the "Cesium Effect" . The large, highly polarizable Cs⁺ cation is perfectly accommodated by larger crown ethers, coordinating multiple oxygen atoms and effectively bringing the distant reactive ends together for cyclization[5].

Q3: My LC-MS shows a lot of unreacted dihaloether and mono-alkylated intermediates. Is the Williamson ether synthesis failing? A: Yes. Dihaloethers (especially dichlorides) are relatively poor electrophiles for Sₙ2 macrocyclization. Furthermore, the strong basic conditions required to generate the alkoxide can lead to competing E2 elimination, forming vinyl ethers instead of the desired cyclic product[6]. Causality & Solution: You need to increase the electrophilicity of the leaving group. You can either:

  • Convert the dihaloether to a ditosylate or dimesylate, which are vastly superior leaving groups for macrocyclization[1].

  • Perform an in situ Finkelstein reaction by adding a catalytic or stoichiometric amount of Sodium Iodide (NaI). The iodide displaces the chloride/bromide to form a transient, highly reactive diiodoether intermediate, which rapidly undergoes Sₙ2 attack by the alkoxide.

Q4: How critical is solvent choice and moisture exclusion in these reactions? A: Extremely critical. The presence of water severely depresses yields. Causality & Solution: Water reacts with the base (e.g., K₂CO₃ or Cs₂CO₃) to form hydroxide ions. Hydroxide is a strong, small nucleophile that will competitively attack the dihaloether, forming a terminal alcohol and permanently terminating the cyclization sequence. Always use strictly anhydrous, polar aprotic solvents (like dry CH₃CN or DMF) prepared fresh over molecular sieves[1].

Quantitative Data: Template Matching

To ensure optimal pre-organization, the template cation must be matched to the target ring size. Use the table below to select the appropriate base/salt for your reaction.

Target Macrocycle SizeOptimal Template CationCation Ionic Radius (Å)Recommended Base/Salt
12-Crown-4 Lithium (Li⁺)0.76LiOH / Li₂CO₃[7]
15-Crown-5 Sodium (Na⁺)1.02NaOH / Na₂CO₃[7]
18-Crown-6 Potassium (K⁺)1.38KOH / K₂CO₃[4]
>21-Crown-7 / Large Cesium (Cs⁺)1.67Cs₂CO₃[5]

Experimental Protocol: Self-Validating Template-Assisted Macrocyclization

This standardized methodology is designed for the synthesis of 18-membered macrocycles (e.g., Dibenzo-18-crown-6) via dihaloethers. It incorporates built-in causality checks to ensure the system is functioning at each step.

1. Pre-organization Phase (Alkoxide Formation)

  • Step: In a flame-dried, argon-purged flask, dissolve 1.0 eq of catechol in anhydrous DMF (0.2 M). Add 2.2 eq of anhydrous K₂CO₃.

  • Causality: K₂CO₃ serves a dual purpose: the carbonate acts as the base to deprotonate the catechol, and the K⁺ ion acts as the critical thermodynamic template to fold the intermediate[8].

  • Validation Checkpoint: The solution should slightly darken and become heterogeneous, indicating the formation of the highly nucleophilic phenoxide anion.

2. Electrophile Activation (Finkelstein Enhancement)

  • Step: Add 0.1 eq of anhydrous NaI to the reaction mixture.

  • Causality: NaI converts the less reactive dichloroethyl ether into a highly reactive diiodo intermediate, accelerating the Sₙ2 rate to outpace competing E2 elimination.

3. Kinetic Control (Syringe Pump Addition)

  • Step: Dilute 1.0 eq of bis(2-chloroethyl) ether in anhydrous DMF. Add this solution dropwise via a syringe pump over 4-6 hours to the stirring catecholate mixture at 80 °C.

  • Causality: Slow addition maintains a low steady-state concentration of the electrophile (pseudo-high dilution), strongly favoring intramolecular cyclization (ring closure) over intermolecular polymerization[2].

4. Reaction Monitoring & Quenching

  • Step: Stir at 80 °C for 18 hours. Monitor by TLC (Hexanes/EtOAc). Once the mono-alkylated intermediate is consumed, cool to room temperature and quench with ice water.

  • Validation Checkpoint: The sudden addition of water will cause the highly lipophilic macrocycle to precipitate as a crude solid, while linear oligomers and unreacted salts remain dissolved in the aqueous/DMF layer.

5. Purification

  • Step: Filter the precipitate, wash with cold water, and recrystallize from hot toluene or methanol to yield the pure macrocycle.

References

1.[4] 4 - unt.edu 2.[5]5 - arkat-usa.org 3.[1]1 - manchester.ac.uk 4.[2]2 - acs.org 5.[7]7 - semanticscholar.org 6.[3]3 - studyguides.com 7.[8] 8 - rsc.org 8.[6]6 - u-tokyo.ac.jp

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Analysis of the 1H NMR Spectrum of 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-2-(2-chloroethoxy)ethane, a molecule presenting a fascinating interplay of substituent effects.

In the absence of a publicly available experimental spectrum for this specific compound, this guide will employ a comparative approach. By dissecting the molecule into its constituent fragments and comparing them to the known spectral data of analogous structures, we can confidently predict and interpret the ¹H NMR spectrum of 1-Bromo-2-(2-chloroethoxy)ethane. This methodology not only serves as a powerful predictive tool but also deepens our fundamental understanding of how atomic-level changes influence magnetic resonance signals.

The Logic of Spectral Prediction: A Comparative Workflow

The analysis of the ¹H NMR spectrum of 1-Bromo-2-(2-chloroethoxy)ethane is a process of logical deduction, moving from sample preparation to the final assignment of spectral peaks. The following workflow outlines the key stages of this analytical journey.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Spectral Interpretation cluster_3 Structural Elucidation A Sample Preparation (Dissolution in CDCl3 with TMS) B NMR Spectrometer Setup (Shim, Lock, Tune) A->B C Data Acquisition (Pulsing and Signal Averaging) B->C D Fourier Transform & Phasing C->D E Baseline Correction & Integration D->E F Peak Picking & Chemical Shift Referencing E->F G Analysis of Chemical Shifts (Inductive Effects) F->G H Analysis of Multiplicity (Spin-Spin Coupling) G->H I Integration Analysis (Proton Ratios) H->I J Assignment of Protons to Peaks I->J K Comparative Analysis with Analogous Structures J->K L Final Structure Confirmation K->L

Caption: Workflow for the analysis of the ¹H NMR spectrum of 1-Bromo-2-(2-chloroethoxy)ethane.

Predicting the Spectrum: A Tale of Two Halogens and an Ether

The structure of 1-Bromo-2-(2-chloroethoxy)ethane, Br-CH₂-CH₂-O-CH₂-CH₂-Cl, suggests a spectrum characterized by four distinct signals, each corresponding to a chemically non-equivalent methylene (CH₂) group. The chemical shift of these protons is primarily influenced by the electronegativity of the neighboring atoms (bromine, chlorine, and oxygen).

Protons adjacent to highly electronegative atoms are deshielded and resonate at a higher chemical shift (further downfield).[1][2] The general regions for protons next to halogens or an ether linkage are typically in the 3.0-4.5 ppm range.[1][3]

To predict the chemical shifts and multiplicities, we will compare the structural fragments of our target molecule with known data for simpler, related compounds.

Compound Structure Proton Environment Chemical Shift (ppm) Multiplicity
1,2-DibromoethaneBr-CH₂-CH₂-BrBr-CH₂ -CH₂ -Br~3.65Singlet
1,2-DichloroethaneCl-CH₂-CH₂-ClCl-CH₂ -CH₂ -Cl~3.73Singlet
1-Bromo-2-chloroethaneBr-CH₂-CH₂-ClBr-CH₂ -Triplet
-CH₂ -ClTriplet
2-(2-Chloroethoxy)ethanolCl-CH₂-CH₂-O-CH₂-CH₂-OHCl-CH₂ -~3.75Triplet
-CH₂ -O-~3.77Triplet
-O-CH₂ -~3.67Triplet
-CH₂ -OH~3.63Triplet

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Based on this comparative data, we can predict the following for 1-Bromo-2-(2-chloroethoxy)ethane:

  • Protons adjacent to Bromine (Br-CH₂-): Bromine is less electronegative than chlorine. Therefore, the protons on the carbon attached to bromine are expected to be slightly more shielded (at a lower chemical shift) than those next to chlorine.

  • Protons adjacent to Chlorine (Cl-CH₂-): Due to the higher electronegativity of chlorine, these protons will be the most deshielded among the four sets.

  • Protons adjacent to the Ether Oxygen (-O-CH₂-): The oxygen atom also exerts a significant deshielding effect.

The predicted ¹H NMR spectrum will therefore likely exhibit four triplets. The "n+1 rule" dictates that if a proton has 'n' neighboring non-equivalent protons, its signal will be split into 'n+1' peaks. In our target molecule, each methylene group has two neighboring protons on the adjacent carbon, leading to a triplet multiplicity (2+1=3) for all signals.

The spin-spin coupling relationships in 1-Bromo-2-(2-chloroethoxy)ethane can be visualized as follows:

G cluster_0 1-Bromo-2-(2-chloroethoxy)ethane a Br-CH₂(a) b -CH₂(b)-O a->b Jab c -CH₂(c) d -CH₂(d)-Cl c->d Jcd

Sources

Mass spectrometry isotopic pattern of compounds with Br and Cl

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Halogenated Signatures: A Comparative Guide to Mass Spectrometry Isotopic Pattern Software for Br/Cl Compounds

As a Senior Application Scientist in mass spectrometry (MS), one of the most definitive structural markers you will encounter is the presence of halogen atoms. In drug development and environmental metabolomics, chlorine (Cl) and bromine (Br) impart highly characteristic, predictable isotopic signatures. Because these elements possess distinct naturally occurring isotopes—


Cl and 

Cl in a roughly 3:1 ratio, and

Br and

Br in a nearly 1:1 ratio—their presence generates distinct M, M+2, M+4, and M+6 peak clusters separated by 2 m/z units[1][2].

However, as molecular complexity increases, manually calculating the polynomial expansions of these isotopic distributions becomes unfeasible. Today, researchers rely on advanced computational tools to simulate, deconvolute, and identify these patterns. This guide provides an objective, mechanistic comparison of the three leading software solutions for halogen isotopic pattern analysis: ChemCalc , enviPat , and SIRIUS .

The Mechanistic Basis of Halogen Isotopic Clusters

Before comparing software, we must establish the causality behind the data. The isotopic pattern of a bromo-dichloro compound (e.g., containing 1 Br and 2 Cl atoms) is not random; it is a strict mathematical convolution of individual isotopic probabilities[1].

The relative intensities of the resulting M, M+2, M+4, and M+6 peaks are derived from the polynomial expansion


, where:
  • 
     = abundance of 
    
    
    
    Cl (0.7576)
  • 
     = abundance of 
    
    
    
    Cl (0.2424)
  • 
     = abundance of 
    
    
    
    Br (0.5052)
  • 
     = abundance of 
    
    
    
    Br (0.4948)
  • 
     and 
    
    
    
    represent the number of Cl and Br atoms, respectively[1].

When analyzing high-resolution mass spectrometry (HRMS) data, the goal of any analytical software is to accurately match the experimental envelope to this theoretical polynomial distribution, accounting for mass defects and instrument resolution[2].

Comparative Analysis of Isotopic Pattern Software

Different analytical objectives require different algorithmic approaches. Below is an objective comparison of the three primary tools used in the field.

A. ChemCalc: The Rapid Theoretical Simulator

ChemCalc is a highly accessible web-based tool designed for the rapid simulation of isotopic distributions from known molecular formulas[3].

  • Algorithmic Causality: It calculates stick-like zero-width peaks corresponding to all possible isotopomers using the classical equations of Yamamoto and McCloskey, rounding the retained peaks to the user-requested resolution[4].

  • Best Use Case: Quick validation of synthetic APIs where the molecular formula is already known, and the user needs a visual reference of the expected Br/Cl cluster[5][6].

B. enviPat: The High-Resolution Fine Structure Engine

Developed as both an R-package and a web interface, enviPat is engineered for complex, high-resolution MS data[7].

  • Algorithmic Causality: enviPat utilizes a "pruned transition tree" algorithm. Instead of calculating every infinitesimally small probability, it prunes branches of the isotopic calculation tree that fall below a user-defined threshold. This makes it incredibly fast and memory-efficient[8][9].

  • Best Use Case: Batch processing of complex environmental samples or polymers where overlapping isotopic envelopes and high-resolution fine structures (e.g., distinguishing

    
    C isotopes from 
    
    
    
    Cl isotopes) must be resolved[6][10].
C. SIRIUS: The De Novo Identification Powerhouse

SIRIUS is a comprehensive Java-based framework designed not just to simulate patterns, but to deduce the molecular formula of unknown metabolites from tandem mass spectrometry (LC-MS/MS) data[11][12].

  • Algorithmic Causality: SIRIUS combines MS1 isotope pattern analysis with MS2 fragmentation tree computation. It generates candidate formulas, simulates their theoretical Br/Cl isotope patterns, and ranks them against the measured HRMS spectrum using a specialized scoring function[13][14].

  • Best Use Case: Discovery metabolomics and natural product identification where the presence of a halogen is suspected, but the exact molecular formula is unknown[12][15].

Quantitative Feature Comparison
FeatureChemCalcenviPatSIRIUS
Primary Algorithm Yamamoto & McCloskey equationsPruned Transition TreesPattern Ranking + Fragmentation Trees
Target Application Known formula simulationFine structure & batch processingDe novo unknown identification
Halogen Handling Basic polynomial simulationHigh-res envelope & centroidingAutomated detection & scoring in unknowns
Input Data Molecular FormulaFormula / Batch ListsCentroided MS1 & MS/MS (mzML/mgf)
Output JSON, Stick SpectraProfiles, Centroids, IntensoidsRanked Molecular Formulas, Frag. Trees
Platform Web / REST APIR-Package / WebDesktop (Java) / CLI

Self-Validating Experimental Protocol: Analyzing a Novel Bromo-Dichloro Compound

To ensure trustworthiness in your analytical pipeline, the following protocol establishes a self-validating workflow for identifying a suspected halogenated compound using HRMS and the aforementioned software.

Step 1: High-Resolution Data Acquisition

  • Inject the sample into an LC-HRMS system (e.g., Orbitrap or Q-TOF) capable of at least 30,000 FWHM resolution to resolve isotopic fine structures[2][11].

  • Acquire data in Full Scan mode (MS1) to capture the intact M, M+2, M+4, M+6 isotopic envelope, and Data-Dependent Acquisition (DDA) mode (MS2) to capture fragmentation data[1].

Step 2: Data Preprocessing & Centroiding

  • Import the raw data into a preprocessing tool (e.g., MZmine or XCMS)[11][15].

  • Perform baseline correction and peak picking. Critical Causality: SIRIUS and enviPat require highly accurate centroided data; profile data will cause algorithmic failure or severe memory bloat[7][11]. Export the feature list as an .mgf or .mzML file.

Step 3: Algorithmic Deconvolution & Identification

  • If the formula is known: Input the formula into enviPat . Set the resolution parameter to match your instrument (e.g., 30,000). Generate the theoretical centroided envelope and overlay it with your experimental MS1 data. Calculate the mass error (must be < 5 ppm)[2][9].

  • If the formula is unknown: Import the .mzML file into SIRIUS . Set the instrument type (e.g., Orbitrap) and mass deviation limit (e.g., 10 ppm)[11][15]. Execute the Isotope Pattern Analysis module. SIRIUS will detect the 2 Da spacing characteristic of Br/Cl and rank candidate formulas[13].

Step 4: Orthogonal Validation

  • Verify the structural assignment by analyzing the MS2 fragmentation tree in SIRIUS. The loss of halogen radicals (e.g., -Cl, -Br) or neutral losses (e.g., -HCl, -HBr) in the MS2 spectrum provides self-validating proof of the MS1 isotopic assignment[2][14].

Workflow Visualizations

Below is the logical decision matrix for selecting the appropriate computational tool based on the analytical scenario.

G Start High-Res MS Data Acquisition (Orbitrap / Q-TOF) PreProcess Peak Picking & Centroiding (XCMS / MZmine) Start->PreProcess Extract Extract Isotopic Cluster (M, M+2, M+4...) PreProcess->Extract Split Analytical Objective? Extract->Split Known Known Formula Validation Split->Known Yes Unknown De Novo Identification Split->Unknown No Complex High-Res Fine Structure / Batch Split->Complex Mixtures ChemCalc ChemCalc (Yamamoto & McCloskey) Known->ChemCalc SIRIUS SIRIUS (Isotope + Frag Trees) Unknown->SIRIUS enviPat enviPat (Pruned Transition Trees) Complex->enviPat

Caption: Decision workflow for selecting isotopic pattern deconvolution software based on MS data objectives.

BrCl_Logic Base Monoisotopic Ion (M) 79Br + 35Cl + 35Cl M2 M+2 Ion (81Br+35Cl2) or (79Br+37Cl+35Cl) Base->M2 +2 Da Isotope Sub M4 M+4 Ion (81Br+37Cl+35Cl) or (79Br+37Cl2) M2->M4 +2 Da Isotope Sub M6 M+6 Ion 81Br + 37Cl + 37Cl M4->M6 +2 Da Isotope Sub

Caption: Mechanistic progression of isotopic substitution in a bromo-dichloro (1 Br, 2 Cl) molecular cluster.

References

  • 5.5: Mass Spectrometry. Chemistry LibreTexts.[Link]

  • Welcome - SIRIUS Documentation. github.io. [Link]

  • SIRIUS: decomposing isotope patterns for metabolite identification. PMC.[Link]

  • SIRIUS | Lehrstuhl Bioinformatik Jena. uni-jena.de.[Link]

  • SIRIUS - metabolomics mass spectrometry framework for molecular formula identification of small molecules. GitHub.[Link]

  • SIRIUS (software). Wikipedia. [Link]

  • enviPat: Isotope Pattern, Profile and Centroid Calculation for Mass Spectrometry. r-universe.dev. [Link]

  • enviPat: Isotope Pattern, Profile and Centroid Calculation for Mass Spectrometry. CRAN.[Link]

  • Isotope pattern calculator EnviPat. MS Wil.[Link]

  • ChemCalc: a building block for tomorrow's chemical infrastructure. Infoscience.[Link]

  • Interpretation — English - Fachgruppe Chemie. Universität Bonn.[Link]

  • Polymer MALDI-TOF Data Analysis Guide. CDN.[Link]

  • ChemCalc: A Building Block for Tomorrow's Chemical Infrastructure. ACS Publications.[Link]

Sources

A Senior Application Scientist's Guide to Identifying Ether Linkages in Haloalkanes via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in drug development and materials science, the unambiguous identification of functional groups is paramount. The ether linkage (C-O-C), a common moiety in pharmaceuticals and polymers, presents a distinct signature in Fourier-Transform Infrared (FTIR) spectroscopy. However, when the alkyl chain is substituted with halogens, the interpretation of the spectrum can become complex. This guide provides an in-depth comparison of the FTIR characteristic peaks for ether linkages in simple alkanes versus haloalkanes, supported by an analysis of the underlying physicochemical principles and a validated experimental protocol for accurate identification.

Foundational Principles: Understanding the Vibrational Language of Ethers and Halides

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in a unique spectral "fingerprint."[1]

For an ether, the most diagnostic vibrations are the stretching modes of the C-O-C group.[2][3] Because the C-O bond possesses a significant dipole moment, these vibrations produce strong, easily identifiable absorption bands.[4] The two primary modes are:

  • Asymmetric C-O-C Stretch: This is the most characteristic absorption for ethers. It involves one C-O bond stretching while the other compresses. This vibration produces a very strong and prominent peak, typically in the 1300-1000 cm⁻¹ region.[3][4]

  • Symmetric C-O-C Stretch: In this mode, both C-O bonds stretch and compress in phase. This vibration results in a smaller change in the dipole moment and consequently produces a much weaker absorption band at a lower frequency, which is often not considered diagnostic.[3]

The presence of halogens (F, Cl, Br, I) introduces additional C-X bonds, which also have characteristic stretching vibrations. More importantly, the high electronegativity of halogens introduces a strong inductive effect that alters the electronic environment of neighboring bonds, including the crucial C-O-C linkage.[5][6]

Comparative Analysis: Ether Peaks in Alkanes vs. Haloalkanes

The key to identifying an ether linkage in a haloalkane is to understand how the halogen's presence shifts the primary C-O-C asymmetric stretching peak from its expected position in a simple dialkyl ether.

Baseline: Simple Aliphatic Ethers

In the absence of other functional groups, simple, saturated aliphatic ethers are characterized by a single, strong absorption band for the asymmetric C-O-C stretch.[3] For example, diethyl ether shows its most prominent peak at approximately 1122 cm⁻¹. This provides a reliable baseline for comparison.

The Influence of Halogenation

When a halogen is introduced onto the alkyl chain, two primary effects perturb the C-O-C vibrational frequency:

  • Inductive Effect (Electron-Withdrawing): Halogens are highly electronegative and pull electron density away from the adjacent carbon atoms. This effect propagates along the carbon chain, strengthening the C-O bond. A stronger bond requires more energy to vibrate, thus shifting the C-O-C stretching frequency to a higher wavenumber . The magnitude of this shift is dependent on the halogen's electronegativity (F > Cl > Br > I) and its proximity to the ether linkage.

  • Mass Effect: The fundamental frequency of a vibration is inversely proportional to the reduced mass of the atoms involved.[5] While the C-O-C stretch is primarily defined by the carbon and oxygen atoms, coupling with vibrations from the heavier halogen atoms (especially I and Br) can occur, potentially causing a slight shift to lower wavenumbers. However, the inductive effect is generally the more dominant factor influencing the C-O-C stretch.

The C-X stretching peaks themselves appear at much lower frequencies and are also diagnostic. Their positions are heavily dependent on the mass of the halogen, with the frequency decreasing as the mass increases (C-F > C-Cl > C-Br > C-I).[5] It is crucial to identify these peaks to confirm the presence of a halogen and avoid misinterpreting them as part of the fingerprint region related to the ether.

Data Summary: Comparative Peak Positions

The following table summarizes the expected FTIR absorption regions for dialkyl ethers and the anticipated influence of halogenation.

Functional GroupVibrational ModeTypical Range (cm⁻¹)IntensityNotes
Dialkyl Ether Asymmetric C-O-C Stretch1150 - 1070StrongThis is the primary diagnostic peak for saturated ethers.[4][7]
Haloalkane Ether Asymmetric C-O-C Stretch1170 - 1090 (approx.)StrongThe peak is expected to shift to a higher wavenumber due to the inductive effect of the halogen. The exact position depends on the specific halogen and its location.
C-F Stretch C-F Stretch1400 - 1000StrongCan sometimes overlap with the C-O-C stretch, requiring careful spectral analysis.[5]
C-Cl Stretch C-Cl Stretch850 - 550StrongGenerally well-separated from the ether peak.[5]
C-Br Stretch C-Br Stretch690 - 515StrongFound in the low-frequency region of the spectrum.[5]
C-I Stretch C-I Stretch600 - 500StrongFound in the far end of the typical mid-IR spectrum.[5]

Note: The range for Haloalkane Ether C-O-C stretch is an educated estimation based on electronic effects. Experimental data for a specific compound, such as bis(2-chloroethyl) ether, provides a more concrete example.[8]

Experimental Protocol: A Self-Validating Workflow for Sample Analysis

To ensure trustworthy and reproducible results, a rigorous and well-understood experimental protocol is essential. The following steps describe the analysis of a liquid haloalkane ether sample using a standard FTIR spectrometer.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible.

Step 1: Instrument Preparation and Background Scan

  • Action: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent known to dissolve potential contaminants (e.g., isopropanol) and wipe with a lint-free tissue.

  • Causality: An unclean crystal will contribute its own spectral features, contaminating the sample spectrum. A clean surface ensures that the collected spectrum is solely from the sample.

  • Action: Collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's inherent response.[9]

  • Causality: The instrument automatically subtracts the background spectrum from the sample spectrum. This is a critical self-validating step that removes environmental interference, ensuring that the final spectrum represents only the sample's molecular vibrations.

Step 2: Sample Application

  • Action: Place a single drop of the liquid haloalkane ether sample directly onto the center of the ATR crystal.

  • Causality: Only a small amount of sample is needed to completely cover the crystal surface where the IR beam interacts. Using too much sample is wasteful and offers no analytical advantage.

Step 3: Sample Analysis

  • Action: Initiate the sample scan. The instrument will direct an IR beam into the ATR crystal. The beam will undergo total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at its characteristic frequencies, and the attenuated beam returns to the detector.

  • Causality: The evanescent wave's limited penetration depth makes ATR a surface-sensitive technique, ideal for strongly absorbing liquid samples without the need for dilution or fixed-pathlength cells.

Step 4: Data Processing and Interpretation

  • Action: After the scan is complete, process the resulting spectrum. Ensure the baseline is corrected and the peaks are properly labeled.

  • Causality: A flat, consistent baseline is necessary for accurate peak intensity measurements and comparison with reference spectra.

  • Action:

    • Look for the absence of a broad O-H stretch (~3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) to rule out alcohol and carbonyl functionalities.[10]

    • Identify the strong, characteristic C-O-C asymmetric stretching band, expected between 1170-1090 cm⁻¹.

    • Locate the C-X stretching band in the lower wavenumber region (e.g., 850-550 cm⁻¹ for C-Cl) to confirm the haloalkane nature of the compound.

  • Causality: This systematic process of elimination and identification, grounded in the established frequency ranges, provides a logical and trustworthy pathway to confirming the presence of the ether linkage within the halogenated molecule.

Visualization: Logical Workflow for Spectral Identification

The following diagram illustrates the decision-making process for identifying an ether linkage in an unknown sample that is potentially a haloalkane.

FTIR_Identification_Workflow Workflow for FTIR-based Identification of Ether Linkage in a Halogenated Compound cluster_setup 1. Sample Preparation & Data Acquisition cluster_analysis 2. Spectral Analysis cluster_conclusion 3. Conclusion Start Acquire Sample Spectrum via ATR-FTIR Background Perform Background Scan & Subtraction Start->Background Check_OH_CO Check for O-H (~3300 cm⁻¹) & C=O (~1700 cm⁻¹) Peaks Background->Check_OH_CO Strong_Peak Identify Strongest Peak in 1300-1000 cm⁻¹ Region Check_OH_CO->Strong_Peak Absent Result_Negative1 Conclusion: Not a Simple Ether. Re-evaluate (Alcohol, Ester, etc.) Check_OH_CO->Result_Negative1 Present Low_Freq_Peak Scan for Strong Peaks in 1400-500 cm⁻¹ Region Strong_Peak->Low_Freq_Peak Present Result_Negative2 Conclusion: Not an Ether. Re-evaluate. Strong_Peak->Result_Negative2 Absent Result_Positive Conclusion: Ether Linkage in Haloalkane Highly Probable Low_Freq_Peak->Result_Positive C-X Peak Present Result_Negative3 Conclusion: Likely a Simple Ether, Not Halogenated Low_Freq_Peak->Result_Negative3 C-X Peak Absent

Caption: A logical workflow for the identification of a haloalkane ether using FTIR spectroscopy.

Concluding Remarks

While ethers are generally easy to identify with FTIR, the introduction of halogens requires a more nuanced interpretation. By understanding the foundational inductive effects that shift the primary C-O-C asymmetric stretch to higher wavenumbers and by systematically identifying the characteristic C-X stretches in the lower frequency region, researchers can confidently and accurately characterize these complex molecules. The combination of a robust experimental protocol and a logical analytical workflow, as detailed in this guide, ensures the integrity and trustworthiness of the spectral interpretation, which is indispensable for advancing pharmaceutical and materials development.

References

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). [Source Not Available].
  • IR Spectroscopy of Hydrocarbons. [Source Not Available].
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Infrared Spectroscopy. (2024, November 12). Chemistry LibreTexts.
  • Smith, B. C. (2025, March 20). The Big Review V: The C-O Bond. Spectroscopy Online.
  • IR: carboxylic acids. [Source Not Available].
  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). Environmental Protection Agency.
  • FTIR spectroscopy - Chracterization of Aramids and blends. (2020, February 1). Materials Today.
  • An Introduction to Infrared Spectroscopy. [Source Not Available].
  • Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2025, August 12). MDPI.
  • Herrebout, W. A., et al. (2001, December 15). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. PubMed.
  • Ether thioether - Optional[FTIR] - Spectrum. SpectraBase.
  • The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. [Source Not Available].
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • Characteristic vibrational frequencies of functional groups. e-PG Pathshala.
  • Factors influencing vibration frequencies. [Source Not Available].
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 15). ResearchGate.
  • The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. (2024, August 5). ACS Omega.
  • Jackson, M., & Mantsch, H. H. (1992). Halogenated alcohols as solvents for proteins: FTIR spectroscopic studies. PubMed.
  • Characteristic Group Vibrations of Organic Molecules II. [Source Not Available].
  • FTIR Analysis of Liquid Samples. Scribd.
  • Kelani, K. M., et al. (2020). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC... RSC Publishing.
  • Application of Fourier transform infrared spectroscopy (FTIR) techniques... (2025, October 25). ResearchGate.
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  • Kumar, S. S., et al. Fourier transform infrared spectroscopy (FTIR) analysis... PMC.

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Strategic Linker Design: A Comparative Guide to the Reactivity of 1-Bromo-2-(2-chloroethoxy)ethane vs. 1,2-Dibromoethane

Author: BenchChem Technical Support Team. Date: March 2026

In the highly precise field of modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptides—the selection of bifunctional alkylating agents dictates the efficiency and yield of the entire synthetic route.

This guide provides an in-depth, objective comparative analysis of two widely utilized dihaloalkanes: the heterobifunctional 1-Bromo-2-(2-chloroethoxy)ethane and the homobifunctional 1,2-dibromoethane (EDB). While both serve as two-carbon (or pseudo-two-carbon) spacing units, their reactivity profiles are fundamentally divergent, governed by symmetry, leaving group thermodynamics, and electronic environments.

Mechanistic Reactivity Profiles: Symmetry vs. Chemoselectivity

The Homobifunctional Challenge: 1,2-Dibromoethane (EDB)

1,2-dibromoethane is a classic C2 building block featuring two identical primary bromides [1]. Its reactivity is dominated by standard SN2 kinetics. However, its perfect symmetry presents a significant synthetic bottleneck when mono-alkylation is the goal. The introduction of a single nucleophile alters the electron density of the adjacent carbon, but rarely enough to prevent a second substitution. This inevitably leads to statistical mixtures of mono- and di-alkylated products that are notoriously difficult to separate.

Furthermore, the vicinal arrangement of the bromides makes EDB highly susceptible to anti-periplanar E2 elimination in the presence of strong bases, yielding volatile and unreactive vinyl bromide side products rather than the desired substituted alkane [2].

The Chemoselective Advantage: 1-Bromo-2-(2-chloroethoxy)ethane

1-Bromo-2-(2-chloroethoxy)ethane (commonly deployed as a PEG1-halo linker) is engineered for asymmetry [3]. It features a primary bromide and a primary chloride separated by an ether oxygen. The chemoselectivity of this reagent is rooted in leaving group thermodynamics: the C–Br bond dissociation energy (BDE) is approximately 285 kJ/mol, making it significantly weaker and more polarizable than the C–Cl bond (BDE ≈ 339 kJ/mol).

This ~54 kJ/mol thermodynamic differential allows for precise, sequential SN2 substitutions. A nucleophile will selectively target the bromide under mild conditions, leaving the chloride completely intact for a subsequent, orthogonal reaction. Additionally, the ether oxygen spaces the halogens far enough apart to completely suppress the vicinal E2 elimination pathway that plagues EDB.

Reaction Pathway Visualizations

EDB_Reactivity EDB 1,2-Dibromoethane (Symmetrical Vicinal Dihalide) Mono Mono-alkylated Product (Statistical Mixture) EDB->Mono SN2 (k₁) Di Di-alkylated Product (Symmetric Target) EDB->Di Excess Nucleophile Elim Vinyl Bromide (E2 Elimination Side-Product) EDB->Elim Strong Base (E2 Pathway) Mono->Di SN2 (k₂)

Reaction pathways of 1,2-dibromoethane showing SN2 substitution vs. E2 elimination competition.

Chemoselectivity Start 1-Bromo-2-(2-chloroethoxy)ethane (Heterobifunctional) Step1 Mild SN2 (Nu₁⁻) Selective for C-Br Start->Step1 Intermediate Mono-alkylated Chloride (Stable Intermediate) Step1->Intermediate Step2 Harsh SN2 (Nu₂⁻) Targets C-Cl (± NaI) Intermediate->Step2 Final Asymmetric Linker (PROTAC Precursor) Step2->Final

Chemoselective sequential alkylation workflow utilizing 1-Bromo-2-(2-chloroethoxy)ethane.

Quantitative Data & Property Comparison

To facilitate reagent selection, the core physical and reactive properties of both dihaloalkanes are summarized below:

Property / Feature1-Bromo-2-(2-chloroethoxy)ethane1,2-Dibromoethane (EDB)
Chemical Structure Br-CH₂CH₂-O-CH₂CH₂-ClBr-CH₂CH₂-Br
Symmetry Asymmetrical (Heterobifunctional)Symmetrical (Homobifunctional)
Leaving Groups Bromide (Primary), Chloride (Primary)Bromide (Primary, x2)
Chemoselectivity Excellent (ΔBDE ≈ 54 kJ/mol)Poor (Statistical mixtures common)
E2 Elimination Risk Low (Ether linkage prevents vicinal E2)High (Vicinal protons are highly acidic)
Aqueous Solubility Moderate (Ether oxygen acts as H-bond acceptor)Very Low (0.4% at 20 °C) [1]
Primary Application PROTACs, asymmetric macrocycles, PEGylationSymmetric dithianes, simple C2 cross-linking

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and confirm structural integrity at every step.

Protocol A: Chemoselective Mono-Alkylation of 1-Bromo-2-(2-chloroethoxy)ethane

Objective: Synthesize an asymmetric PROTAC linker intermediate by selectively reacting the bromide terminus with a phenol derivative. Causality: Utilizing a mild base (K₂CO₃) and moderate heat (60 °C) provides sufficient thermal energy to overcome the activation barrier for the C–Br substitution while leaving the stronger C–Cl bond completely unreacted.

  • Initiation: Charge a flame-dried round-bottom flask with the target phenol derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Stir the suspension at room temperature for 15 minutes to pre-form the highly nucleophilic phenoxide.

  • Addition: Add 1-Bromo-2-(2-chloroethoxy)ethane (1.2 eq) dropwise. Note: A slight excess of the dihalide ensures complete consumption of the valuable phenol, while the unreacted volatile dihalide can be easily removed during high-vacuum workup.

  • Propagation: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The starting phenol spot (UV active) will disappear, replaced by a new, less polar UV-active spot representing the ether product.

  • Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Analytical Validation: Obtain a ¹H NMR (CDCl₃) spectrum. The characteristic triplet of the CH₂-Br at ~3.5 ppm will vanish, replaced by a shifted triplet corresponding to the new aryloxy linkage (~4.1 ppm). Crucially, the CH₂-Cl triplet at ~3.6–3.7 ppm must remain intact and integrate to exactly 2 protons, proving perfect chemoselectivity.

Protocol B: Symmetric Di-Alkylation of 1,2-Dibromoethane

Objective: Synthesize a symmetric 1,4-dithiane derivative or a C2-linked bis-thioether. Causality: Thiolates are superb nucleophiles. By using an excess of the nucleophile and high heat, the reaction is driven rapidly through the mono-alkylated intermediate, preventing a statistical mixture and outcompeting the E2 elimination pathway [4].

  • Initiation: Charge a flask with thiophenol (2.2 eq) and NaOH (2.5 eq) in an EtOH/H₂O (1:1) mixture to generate sodium thiophenolate.

  • Addition: Add 1,2-dibromoethane (1.0 eq) dropwise at room temperature.

  • Propagation: Reflux the mixture (approx. 85 °C) for 3 hours.

  • In-Process Validation: As the reaction proceeds, the mixture will precipitate a white solid (1,2-bis(phenylthio)ethane). The di-alkylated product is highly symmetric and poorly soluble in the polar EtOH/H₂O mixture, driving the equilibrium forward via precipitation.

  • Isolation: Cool the flask to 0 °C, filter the precipitate under vacuum, and wash with cold EtOH.

  • Analytical Validation: ¹H NMR (CDCl₃) will show a single, sharp singlet for the four aliphatic protons at ~3.0 ppm, confirming perfect symmetry and complete di-alkylation without the need for complex chromatography.

References

  • 1,2-Dibromoethane Source: Wikipedia URL:[Link]

  • 1-Bromo-2-(2-chloroethoxy)ethane | CID 13415948 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Carbon Isotope Fractionation in Reactions of 1,2-Dibromoethane with FeS and Hydrogen Sulfide Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Advantages of mixed haloethers over symmetric dihaloalkanes

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of linker and reagent modalities is critical for optimizing synthetic workflows and drug design. In both complex organic synthesis and the development of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the choice between mixed haloethers (e.g., functionalized PEG-based linkers like 1-bromo-2-(2-chloroethoxy)ethane) and symmetric dihaloalkanes (e.g., 1,4-dibromobutane) dictates the success of the chemical architecture.

As a Senior Application Scientist, I have structured this guide to evaluate these two classes of compounds across synthetic chemoselectivity, physicochemical properties, and biological performance, supported by mechanistic causality and validated experimental protocols.

Synthetic Control: The Desymmetrization Advantage

The most profound chemical advantage of mixed haloethers over symmetric dihaloalkanes lies in the precise control over stepwise nucleophilic substitution.

The Problem with Symmetric Dihaloalkanes: Symmetric dihaloalkanes possess two identical leaving groups. When attempting a mono-alkylation to build an asymmetric linker, the reaction is governed by statistical probability. The nucleophile will attack the dihaloalkane to form the mono-alkylated product, but the remaining halogen is equally reactive. This inevitably leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and an over-alkylated (di-alkylated) byproduct[1]. Furthermore, if the chain length is favorable (producing 3-, 4-, 5-, or 6-membered rings), intramolecular cyclization often outcompetes intermolecular reactions, destroying the yield[1].

The Mixed Haloether Solution: Mixed haloethers, such as those containing both a bromide and a chloride, inherently desymmetrize the molecule. The carbon-bromine (C–Br) bond has a significantly lower bond dissociation enthalpy and greater polarizability than the carbon-chlorine (C–Cl) bond[2]. This kinetic and thermodynamic differential allows a nucleophile to selectively displace the bromide at mild temperatures, leaving the chloride entirely intact for a subsequent, orthogonal reaction[3].

Reactivity cluster_symmetric Symmetric Dihaloalkane (e.g., Br-R-Br) cluster_mixed Mixed Haloether (e.g., Br-R-O-R'-Cl) A Reactant + Nu- B Mono-alkylated (Desired) A->B k1 C Di-alkylated (Byproduct) A->C k2 ≈ k1 D Cyclized (Byproduct) A->D Intramolecular X Reactant + Nu- Y Mono-alkylated (Cl intact) (Desired) X->Y k_Br (Fast) Z Di-alkylated Y->Z k_Cl (Slow, Requires Heat)

Reaction pathway comparing statistical mixtures of dihaloalkanes vs. controlled mixed haloethers.

Physicochemical Properties in Drug Design (PROTACs)

In the realm of targeted protein degradation, the linker connecting the target-binding ligand to the E3 ligase ligand is not a passive spacer. The transition from legacy alkyl linkers (derived from dihaloalkanes) to PEG-based linkers (derived from haloethers) is driven by strict physicochemical requirements[4].

  • Aqueous Solubility: Alkyl chains are highly lipophilic. As PROTACs are already large, complex molecules, adding a hydrophobic alkyl chain often pushes the molecule beyond viable solubility limits, leading to aggregation[5]. Mixed haloethers introduce ether oxygens, which act as hydrogen bond acceptors. This shifts the solubility mechanism from enthalpy-driven micelle dispersion to entropy-driven hydration, drastically improving aqueous compatibility[][7].

  • Conformational Flexibility: The formation of a productive ternary complex (Target–PROTAC–E3 Ligase) requires the linker to adopt specific folded conformations. The ether linkages in haloethers have lower rotational barriers than the rigid –CH2–CH2– backbone of dihaloalkanes, reducing the entropic penalty upon target binding[5][7].

  • Permeability Trade-offs: While haloethers excel in solubility and flexibility, pure alkyl chains often exhibit higher apparent permeability in passive diffusion assays (like PAMPA) because they do not suffer the desolvation penalty required to strip water molecules from ether oxygens before crossing a lipid bilayer[][7].

Quantitative Comparison Summary
PropertySymmetric Dihaloalkanes (Alkyl)Mixed Haloethers (PEG-based)
Synthetic Control Poor (Statistical mixtures, cyclization)Excellent (Orthogonal, stepwise reactivity)
Aqueous Solubility Low (Hydrophobic, aggregation-prone)High (Multiple H-bond acceptors)
Membrane Permeability High (Lipid-like passive diffusion)Moderate (Subject to desolvation penalty)
Conformational Flexibility Moderate (Higher rotational barrier)High (Lower rotational barrier at Oxygen)
Metabolic Stability High (Inert to ether-cleaving enzymes)Moderate (Susceptible to oxidative cleavage)

Self-Validating Experimental Protocols

To leverage the advantages of mixed haloethers and evaluate their biological impact, the following standardized workflows are recommended.

Protocol A: Chemoselective Stepwise Alkylation using a Mixed Haloether

This protocol demonstrates the exploitation of differential leaving group kinetics to synthesize an asymmetric linker without symmetrical byproducts.

  • Preparation: Dissolve 1.0 equivalent of the primary nucleophile (e.g., a phenol derivative) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 equivalents of a mild base (e.g., K₂CO₃) and stir at room temperature for 30 minutes to generate the reactive phenoxide.

  • Selective Alkylation: Cool the reaction to 0°C. Add 1.1 equivalents of the mixed haloether (e.g., 1-bromo-2-(2-chloroethoxy)ethane) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC or LC-MS. The C–Br bond will react selectively, while the C–Cl bond remains intact due to its higher bond dissociation energy.

  • Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to yield the pure mono-alkylated chloro-intermediate.

  • Orthogonal Functionalization: To react the remaining chloride, introduce the second nucleophile (e.g., a secondary amine) in a polar aprotic solvent. Add a stronger base (e.g., DIPEA) and 0.2 equivalents of Sodium Iodide (NaI). Causality Note: NaI acts as a Finkelstein catalyst, transiently converting the unreactive chloride into a highly reactive iodide in situ, driving the second substitution to completion at elevated temperatures (80°C).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To objectively compare the permeability of an alkyl-linked vs. a haloether-linked PROTAC, the PAMPA workflow provides high-throughput, membrane-specific data[7].

  • Plate Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of phosphatidylcholine in dodecane to simulate a lipid bilayer.

  • Donor Loading: Dissolve the synthesized compounds in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 150 µL of this solution to the donor compartment.

  • Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor compartment.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours without agitation to ensure only passive diffusion occurs.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ) using the standard steady-state diffusion equation.
    

PAMPA Donor Donor Compartment (Aqueous Buffer + Compound) Membrane Artificial Lipid Membrane (Phosphatidylcholine in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Aqueous Buffer) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification (Calculate Apparent Permeability) Acceptor->Analysis Sampling & Calculation

Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA) for linker evaluation.

References

  • Advanced Organic Chemistry. Weebly.
  • an introduction to halogenoalkanes (haloalkanes). Chemguide.
  • Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. BenchChem.
  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. BenchChem.
  • Linkers in PROTACs. Precise PEG.
  • NEET Important Questions with Solutions from Haloalkanes and Haloarenes. Embibe.

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A Comparative Guide to 13C NMR Chemical Shifts of Carbon Atoms Adjacent to Bromine vs. Chlorine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of analytical data is paramount. Among the suite of spectroscopic techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for structural elucidation of organic molecules.[1][2] A frequent point of discussion and potential confusion arises when analyzing halogenated compounds, specifically concerning the influence of different halogens on the 13C NMR chemical shifts of neighboring carbon atoms. This guide provides an in-depth, objective comparison of the effects of bromine and chlorine on the chemical shifts of adjacent carbons, supported by experimental data and foundational principles.

The Dueling Influences on Chemical Shift: Electronegativity vs. the Heavy Atom Effect

The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment.[3] Two primary, and often competing, effects come into play when a carbon atom is bonded to a halogen: the inductive effect due to electronegativity and the "heavy atom effect."

Electronegativity: Chlorine is more electronegative than bromine. Consequently, a chlorine atom withdraws electron density from the directly attached carbon (the α-carbon) more effectively than a bromine atom.[4][5] This deshielding of the carbon nucleus typically results in a downfield shift (a higher ppm value) in the 13C NMR spectrum.[6][7] This effect diminishes with distance, influencing the β-carbon to a lesser extent and having a minimal impact on the γ-carbon.[3][6]

The Heavy Atom Effect: Counteracting the influence of electronegativity is the heavy atom effect, which is more pronounced for heavier halogens like bromine and iodine.[8] This effect leads to an upfield shift (a lower ppm value) for the directly attached carbon. The underlying physics of this phenomenon is complex, involving spin-orbit coupling.[1][9] In essence, the large electron cloud of the heavy halogen induces a magnetic field that opposes the main magnetic field of the NMR spectrometer, effectively shielding the adjacent carbon nucleus.

The interplay of these two opposing effects determines the final observed chemical shift of the carbon atom.

Comparing the Chemical Shifts: α, β, and γ Carbons

Let's examine the practical consequences of these effects on the chemical shifts of carbons at the α, β, and γ positions relative to the halogen substituent. We will use the well-characterized examples of 1-chlorobutane and 1-bromobutane to illustrate these trends.

Carbon Position 1-Chlorobutane (ppm) 1-Bromobutane (ppm) Dominant Effect
α-Carbon (C1) ~44.7~33.2Heavy Atom Effect (for Br)
β-Carbon (C2) ~35.0~35.3Electronegativity
γ-Carbon (C3) ~20.3~21.8Minor Inductive Effects
δ-Carbon (C4) ~13.5~13.4Negligible

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[10]

Analysis of the Data:

  • α-Carbon: The most dramatic difference is observed at the α-carbon. The carbon attached to chlorine in 1-chlorobutane resonates significantly downfield (~44.7 ppm) compared to the carbon attached to bromine in 1-bromobutane (~33.2 ppm).[11][12] This clearly demonstrates that for the α-carbon, the heavy atom effect of bromine is the dominant factor, causing a substantial upfield shift that overrides the influence of its lower electronegativity. For chlorine, the deshielding due to its higher electronegativity is the primary influence.[10]

  • β-Carbon: At the β-position, the situation is reversed. The β-carbon in 1-chlorobutane is slightly downfield of the β-carbon in 1-bromobutane. Here, the inductive effect of the more electronegative chlorine atom has a more significant, albeit smaller, deshielding influence compared to bromine. The heavy atom effect is negligible at this distance.

  • γ and δ-Carbons: The differences in chemical shifts for the γ and δ-carbons are minimal, highlighting the localized nature of these electronic effects.

The following diagram illustrates the opposing influences of electronegativity and the heavy atom effect on the α-carbon chemical shift.

G cluster_Cl Chlorine Attached cluster_Br Bromine Attached C_Cl α-Carbon Cl Cl C_Cl->Cl C-Cl Bond effect_Cl High Electronegativity (Deshielding) C_Cl->effect_Cl shift_Cl Downfield Shift (~45 ppm) effect_Cl->shift_Cl C_Br α-Carbon Br Br C_Br->Br C-Br Bond effect_Br Heavy Atom Effect (Shielding) C_Br->effect_Br shift_Br Upfield Shift (~33 ppm) effect_Br->shift_Br

Caption: Opposing effects on the α-carbon chemical shift.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra of Halogenated Compounds

To obtain reliable and reproducible 13C NMR data for comparative analysis, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[11]

  • Concentration: Aim for a sample concentration that provides a good signal-to-noise ratio in a reasonable amount of time. For dilute samples, increasing the number of scans is necessary.[13]

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 13C NMR, with its carbon signal set to 0.0 ppm.[2][11]

2. NMR Spectrometer Setup:

  • Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the resonance frequency of 13C and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission.[14]

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.[1]

  • Proton Decoupling: To simplify the spectrum and improve signal-to-noise, broadband proton decoupling is employed. This removes the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.[2][6]

  • Acquisition Time and Relaxation Delay: These parameters are optimized to ensure complete relaxation of the carbon nuclei between pulses, which is important for accurate signal intensity, although integration is not typically reliable in standard 13C NMR.[15]

  • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.[2][15]

4. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.[16]

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[16]

  • Chemical Shift Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.[17]

The following workflow diagram summarizes the key steps in acquiring a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms tune Tune & Match Probe add_tms->tune lock Lock on Solvent Signal tune->lock acquire Acquire FID (Proton Decoupled) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference to TMS phase->reference analyze Analyze Chemical Shifts reference->analyze

Caption: Experimental workflow for 13C NMR spectroscopy.

Conclusion

The 13C NMR chemical shifts of carbon atoms adjacent to bromine and chlorine are governed by a delicate balance between electronegativity and the heavy atom effect. For the α-carbon, the prominent heavy atom effect of bromine results in a significant upfield shift compared to the chlorine-substituted carbon, where the inductive effect of electronegativity dominates. This trend is reversed for the β-carbon, where the inductive effect is the primary differentiator. A thorough understanding of these principles, coupled with a robust experimental methodology, is essential for the accurate interpretation of 13C NMR spectra and the unambiguous structural elucidation of halogenated organic compounds.

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021, October 20). Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. Retrieved from [Link]

  • University of Mississippi eGrove. (2019, May 9). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, July 26). C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride. Retrieved from [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chlorobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, February 13). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • University Chemistry. (2016, April 6). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

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  • Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

Sources

Distinguishing 1-Bromo-2-(2-chloroethoxy)ethane from Bis(2-bromoethyl) Ether: A Comprehensive Analytical and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Analytical Differentiation, Mechanistic Reactivity, and Experimental Validation

In the design of complex active pharmaceutical ingredients (APIs), macrocycles, and targeted delivery vehicles, bifunctional alkylating agents are indispensable building blocks. Two commonly utilized aliphatic haloethers—1-Bromo-2-(2-chloroethoxy)ethane and bis(2-bromoethyl) ether —often present a selection dilemma for synthesis chemists. While structurally similar, their divergent symmetry and leaving-group kinetics dictate entirely different synthetic applications.

This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their reactivity profiles and establishing self-validating analytical protocols to distinguish them unequivocally.

Structural and Mechanistic Divergence

The fundamental difference between these two reagents lies in their symmetry and the relative leaving-group ability of their halogens.

  • Bis(2-bromoethyl) ether (

    
    ) is a symmetric dihalide[1]. Because both termini possess identical bromide leaving groups, nucleophilic attack occurs with equal probability at either end. This makes it the premier choice for simultaneous double alkylation , such as the synthesis of symmetric morpholine derivatives or crown ethers.
    
  • 1-Bromo-2-(2-chloroethoxy)ethane (

    
    ) is an asymmetric dihalide[2]. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and greater polarizability, which better stabilizes the developing negative charge in the 
    
    
    
    transition state. This kinetic differential allows chemists to perform differentiated, sequential alkylations —reacting the bromide terminus first under mild conditions, and subsequently forcing the chloride terminus to react under harsher conditions or via catalytic halogen exchange.

Reactivity cluster_1 Asymmetric Agent: Differentiated Alkylation cluster_2 Symmetric Agent: Simultaneous Alkylation A1 1-Bromo-2-(2-chloroethoxy)ethane Br-CH2-CH2-O-CH2-CH2-Cl A2 Mono-adduct Nu-CH2-CH2-O-CH2-CH2-Cl A1->A2 Nucleophile 1 (SN2) Fast: Br leaves A3 Asymmetric Di-adduct Nu-CH2-CH2-O-CH2-CH2-Nu' A2->A3 Nucleophile 2 (SN2) Slow/Heat: Cl leaves B1 Bis(2-bromoethyl) ether Br-CH2-CH2-O-CH2-CH2-Br B2 Symmetric Di-adduct / Macrocycle Nu-CH2-CH2-O-CH2-CH2-Nu B1->B2 Nucleophile (Excess) Symmetric displacement

Caption: Mechanistic divergence between asymmetric sequential alkylation and symmetric double alkylation.

Analytical Differentiation: The Self-Validating System

To ensure synthetic integrity, raw materials must be rigorously verified. The most definitive methods for distinguishing these two ethers are Electron Ionization Mass Spectrometry (EI-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (EI-MS): Isotopic Fingerprinting

Halogens possess highly characteristic natural isotopic distributions. Chlorine exists naturally as


 (75%) and 

(25%), yielding a ~3:1 ratio[3]. Bromine exists as

(50%) and

(50%), yielding a ~1:1 ratio.

Because these compounds ionize well under standard 70 eV EI conditions[4], their molecular ion (


) clusters serve as absolute structural fingerprints:
  • Bis(2-bromoethyl) ether (2 Br atoms): The statistical combination of two bromine isotopes results in three distinct molecular ion peaks (

    
    , 
    
    
    
    ,
    
    
    ) in a 1:2:1 ratio [3].
  • 1-Bromo-2-(2-chloroethoxy)ethane (1 Br, 1 Cl atom): The combination of the 3:1 chlorine pattern and the 1:1 bromine pattern yields a highly specific

    
    , 
    
    
    
    ,
    
    
    cluster in a 3:4:1 ratio [3].

MS_Isotopes Root Mass Spectrometry (EI-MS) Molecular Ion Isotope Patterns BrCl 1-Bromo-2-(2-chloroethoxy)ethane (1 Br, 1 Cl) Root->BrCl Br2 Bis(2-bromoethyl) ether (2 Br) Root->Br2 BrCl_M M (79Br, 35Cl) Relative Intensity: ~3 BrCl->BrCl_M BrCl_M2 M+2 (81Br,35Cl & 79Br,37Cl) Relative Intensity: ~4 BrCl->BrCl_M2 BrCl_M4 M+4 (81Br, 37Cl) Relative Intensity: ~1 BrCl->BrCl_M4 Br2_M M (79Br, 79Br) Relative Intensity: ~1 Br2->Br2_M Br2_M2 M+2 (79Br, 81Br) Relative Intensity: ~2 Br2->Br2_M2 Br2_M4 M+4 (81Br, 81Br) Relative Intensity: ~1 Br2->Br2_M4

Caption: Logical decision tree for identifying haloethers via EI-MS isotopic clustering ratios.

NMR Spectroscopy: Symmetry vs. Asymmetry

The


 symmetry of bis(2-bromoethyl) ether renders the two 

groups chemically equivalent, and the two

groups chemically equivalent. Consequently, its

NMR spectrum in

displays only two distinct triplets .

Conversely, 1-bromo-2-(2-chloroethoxy)ethane lacks a plane of symmetry. The differing electronegativities of chlorine (Pauling 3.16) and bromine (Pauling 2.96) deshield the adjacent protons to different extents, breaking the magnetic equivalence of the ether chain and resulting in four distinct multiplets/triplets .

Quantitative Data Comparison

Property / Feature1-Bromo-2-(2-chloroethoxy)ethaneBis(2-bromoethyl) ether
PubChem CID 13415948[2]21521[1]
Molecular Formula


Molecular Weight 187.46 g/mol 231.91 g/mol
Boiling Point ~ 60-65 °C (under vacuum)45 °C at 0.5 mmHg[5]
Symmetry Point Group Asymmetric (

)
Symmetric (

)
Reactivity Profile Differentiated (Sequential

)
Uniform (Simultaneous

)
EI-MS Isotope Pattern

(

3:4:1)

(

1:2:1)

NMR Splitting (

)
4 distinct multiplets2 distinct triplets

Experimental Protocols

To practically apply the theoretical principles discussed above, the following self-validating workflows detail the analytical verification and synthetic utilization of these reagents.

Protocol 1: GC-EI-MS Isotopic Profiling

Causality: Gas chromatography easily volatilizes these low-molecular-weight ethers, while 70 eV EI-MS provides the exact isotopic fragmentation patterns required to verify the halogen content[4].

  • Sample Preparation: Dilute the haloether sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., HP-5MS). Use a temperature gradient starting at 50 °C (hold 1 min), ramping at 15 °C/min to 250 °C.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 300.

  • Data Analysis: Extract the molecular ion (

    
    ) cluster.
    
    • If the peak intensity at

      
       230, 232, and 234 reflects a 1:2:1 ratio, the sample is bis(2-bromoethyl) ether .
      
    • If the peak intensity at

      
       186, 188, and 190 reflects a 3:4:1 ratio, the sample is 1-bromo-2-(2-chloroethoxy)ethane .
      
Protocol 2: Differentiated Sequential Alkylation

Causality: This protocol exploits the kinetic difference between the C-Br and C-Cl bonds in 1-bromo-2-(2-chloroethoxy)ethane. Potassium carbonate (


) is chosen as a mild base to neutralize the generated acid without inducing E2 elimination. Potassium iodide (KI) is introduced in Step 2 to perform an in situ Finkelstein reaction, converting the unreactive chloride into a highly reactive iodide to force the second substitution.
  • Step 1 (Mono-alkylation): In a flame-dried flask, dissolve 1.0 equivalent of Nucleophile A (e.g., a secondary amine) and 1.2 equivalents of

    
     in anhydrous acetonitrile. Slowly add 1.0 equivalent of 1-bromo-2-(2-chloroethoxy)ethane. Stir at 25 °C for 4-6 hours. The bromide is selectively displaced.
    
  • Intermediate Verification: Monitor via TLC or LC-MS to confirm the formation of the mono-adduct (the chloride remains intact).

  • Step 2 (Second Alkylation): To the same reaction vessel, add 1.2 equivalents of Nucleophile B and 0.2 equivalents of KI (catalyst). Elevate the temperature to 80 °C (reflux) for 12 hours. The in situ formed alkyl iodide is rapidly displaced by Nucleophile B, yielding the asymmetric di-adduct.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps -[Link]

  • 1-Bromo-2-(2-chloroethoxy)ethane | C4H8BrClO | CID 13415948 - PubChem -[Link]

  • Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem -[Link]

  • Ch13 - Mass Spectroscopy - Chemistry - University of Calgary -[Link]

  • Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation... - RSC Publishing -[Link]

Sources

Reference Spectra and Quality Control of 1-Bromo-2-(2-chloroethoxy)ethane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7)

As a Senior Application Scientist, I frequently encounter challenges in the quality control (QC) of bifunctional alkylating agents. 1-Bromo-2-(2-chloroethoxy)ethane is a critical intermediate used in the synthesis of complex heterocycles, such as functionalized morpholines and piperazines[1].

The primary analytical challenge with this compound does not lie in confirming its bulk identity, but rather in detecting highly similar process impurities. During its synthesis, halogen exchange and symmetrical etherification side-reactions inevitably produce two critical impurities: bis(2-chloroethyl) ether and bis(2-bromoethyl) ether . Under[2], these potentially genotoxic symmetrical ethers must be strictly controlled.

This guide objectively compares analytical techniques for the QC of 1-Bromo-2-(2-chloroethoxy)ethane, providing the mechanistic causality behind spectral interpretation and a self-validating experimental protocol.

Part 1: The Causality of Impurity Formation

To design an effective QC protocol, we must first understand the origin of the impurities. The synthesis of asymmetric ethers often results in a statistical mixture if the reaction kinetics are not perfectly controlled.

ImpurityPathway Start Starting Materials (Diols / Halogenating Agents) Target 1-Bromo-2-(2-chloroethoxy)ethane (Target Asymmetric Product) Start->Target Asymmetric Synthesis Imp1 Bis(2-chloroethyl) ether (Symmetrical Impurity) Start->Imp1 Symmetrical Side Reaction Imp2 Bis(2-bromoethyl) ether (Symmetrical Impurity) Start->Imp2 Symmetrical Side Reaction

Caption: Reaction pathway illustrating the formation of the target asymmetric ether and symmetrical impurities.

Part 2: Comparative Analytical Strategies

When evaluating a batch of 1-Bromo-2-(2-chloroethoxy)ethane, laboratories typically rely on GC-MS, high-field


H-NMR, or FTIR. However, these techniques are not equally suited for resolving symmetrical impurities from the asymmetric target.
Analytical TechniquePrimary AdvantageResolution of Symmetrical ImpuritiesLimit of Detection (LOD)Throughput & Cost
GC-MS (EI) Gold Standard. Separates by boiling point; identifies by exact isotopic ratios.Excellent. Complete chromatographic baseline separation.< 0.05%Medium throughput; Moderate cost.

H-NMR (>400 MHz)
Non-destructive bulk structural confirmation.Poor. Impurity signals perfectly overlap with the target's methylene multiplets.~1.0 - 2.0%High throughput; High instrument cost.
FTIR (ATR) Rapid functional group verification (C-O-C, C-X).None. Cannot distinguish between C-Cl and C-Br stretches in a mixture.> 5.0%Very high throughput; Low cost.
Part 3: Reference Spectra & Mechanistic Interpretation
1. The Gold Standard: GC-MS Isotopic Profiling

The true power of Mass Spectrometry in this workflow lies in the natural isotopic abundance of halogens. Bromine exists as a ~1:1 ratio of


Br and 

Br. Chlorine exists as a ~3:1 ratio of

Cl and

Cl[3].

When subjected to Electron Ionization (EI), the molecular ion (


) of these ethers produces mathematically rigid, self-validating isotopic clusters[4]. By extracting the 

,

, and

ions, you can definitively identify which ether is eluting:
CompoundHalogen ContentMolecular Ion Base (

)
Expected Isotopic Ratio (

:

:

)
1-Bromo-2-(2-chloroethoxy)ethane 1 Br, 1 Cl m/z 186~ 3 : 4 : 1
Bis(2-chloroethyl) ether2 Clm/z 142~ 9 : 6 : 1
Bis(2-bromoethyl) ether2 Brm/z 230~ 1 : 2 : 1

Causality Check: The 3:4:1 ratio for the target compound arises from the probability matrix of combining the 1:1 Br isotopes with the 3:1 Cl isotopes. If a chromatographic peak shows a 9:6:1 ratio, it is unequivocally the bis(2-chloroethyl) ether impurity, regardless of retention time shifts.

2. High-Field

H-NMR Reference Shifts

If you must use NMR for bulk release testing, you must understand the deshielding causality. The molecule contains four distinct methylene (-CH


-) groups. The electronegativity of Oxygen (3.44) dominates the deshielding effect, pulling the inner methylenes furthest downfield. Chlorine (3.16) deshields more strongly than Bromine (2.96).

Expected


H-NMR Shifts (CDCl

, 400 MHz):
  • ~3.82 ppm (triplet, 2H): -CH

    
    -O (adjacent to the bromoethyl side)
    
  • ~3.77 ppm (triplet, 2H): -CH

    
    -O (adjacent to the chloroethyl side)
    
  • ~3.63 ppm (triplet, 2H): -CH

    
    -Cl
    
  • ~3.46 ppm (triplet, 2H): -CH

    
    -Br
    

Why NMR fails for impurities here: The bis(2-chloroethyl) ether impurity will present signals at ~3.75 ppm and ~3.65 ppm. In a 98% pure sample, these trace impurity peaks will be completely buried under the target compound's multiplets at 3.77 ppm and 3.63 ppm.

Part 4: Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness, the following GC-MS protocol utilizes a System Suitability Test (SST) to create a self-validating loop before sample analysis.

Step 1: System Suitability Preparation Prepare an SST mixture containing 1.0 mg/mL each of bis(2-chloroethyl) ether, 1-Bromo-2-(2-chloroethoxy)ethane, and bis(2-bromoethyl) ether in GC-grade dichloromethane (DCM).

Step 2: Sample Preparation Accurately weigh 10.0 mg of the batch sample and dissolve in 10.0 mL of DCM (1.0 mg/mL).

Step 3: GC-MS Acquisition Parameters

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The non-polar stationary phase separates the ethers strictly by boiling point.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 200°C, hold 3 min.

  • Inlet: 250°C, Split ratio 50:1.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50 to 300) to capture all isotopic clusters.

Step 4: Data Analysis & Validation

  • Run the SST: Verify that three distinct peaks elute. The elution order must be: 2-Cl ether

    
     1-Br-1-Cl ether 
    
    
    
    2-Br ether (due to increasing molecular weight and boiling point).
  • Validate Isotopic Ratios: Check the mass spectrum of the middle peak. The m/z 186, 188, and 190 ions must exhibit a 3:4:1 intensity ratio. If this fails, the MS detector requires tuning.

  • Run the Batch Sample: Integrate the total ion chromatogram (TIC). Calculate the area percent of the target peak against any detected symmetrical ether peaks to ensure compliance with ICH Q3A(R2) thresholds.

QCWorkflow Sample Batch Sample (CAS: 51070-66-7) SST SST Mixture Run (Validate 3:4:1 Ratio) Sample->SST GCMS GC-MS Analysis (EI Mode, 70 eV) SST->GCMS Pass Decision Chromatographic Integration GCMS->Decision Release Batch Release (Impurities < 0.1%) Decision->Release Pass Reject Batch Rejection (High Symmetrical Ethers) Decision->Reject Fail

Caption: Self-validating quality control workflow utilizing GC-MS isotopic profiling.

References
  • National Center for Biotechnology Information. "1-Bromo-2-(2-chloroethoxy)ethane." PubChem Compound Summary for CID 13415948. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." ICH Guidelines. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-2-(2-chloroethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 1-Bromo-2-(2-chloroethoxy)ethane (CAS: 51070-66-7).

Designed for researchers, process chemists, and drug development professionals, this document provides actionable, step-by-step operational workflows that prioritize laboratory safety and experimental integrity.

Hazard Profile & Mechanistic Causality

1-Bromo-2-(2-chloroethoxy)ethane is a bifunctional haloether widely used as an alkylating agent in the synthesis of PEGylated compounds, macrocycles, and pharmaceutical intermediates.

The Mechanistic Danger: The molecule features both a primary bromide and a primary chloride separated by an ether linkage. Because halogens are excellent leaving groups, this compound is a potent electrophile. In biological systems, it can undergo rapid


 nucleophilic substitution with the amine and thiol groups present in proteins and DNA. This non-specific alkylation is the root cause of its severe toxicity, skin irritation, and potential mutagenicity. Furthermore, its lipophilic ether backbone allows it to rapidly penetrate lipid bilayers (including human skin and standard thin-film gloves).
Quantitative Hazard Data

To establish a baseline for our safety protocols, the physical and hazard characteristics are summarized below [1]:

Property / HazardValue / ClassificationOperational Implication
CAS Number 51070-66-7Unique identifier for SDS cross-referencing.
Molecular Weight 187.46 g/mol High density; requires positive-displacement pipetting.
GHS Health Hazards Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes tissue damage; inhalation causes respiratory tract irritation.
Vapor Pressure Moderate at 20°CVolatilization risk; mandates continuous local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling bifunctional haloethers. The selection of PPE must be dictated by the chemical's permeation rate and the scale of the operation [2].

  • Hand Protection (Critical): Halogenated ethers rapidly permeate standard 4-mil nitrile gloves.

    • Preparative Scale (>10 mL): Use Butyl rubber or Silver Shield (PE/EVAL/PE) gloves. These materials provide superior resistance to halogenated solvents.

    • Analytical Scale (<10 mL): Double-gloving with heavy-duty nitrile (minimum 8-mil thickness) is acceptable only for splash protection. If a splash occurs, gloves must be doffed immediately, as breakthrough occurs in minutes.

  • Eye & Face Protection: Snug-fitting, indirectly vented chemical splash goggles are mandatory. If handling volumes greater than 50 mL or operating pressurized systems, a full face shield must be worn over the goggles to protect against mucosal exposure.

  • Respiratory Protection: All open handling must occur inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). If engineering controls fail or a spill occurs outside the hood, a NIOSH-approved half-mask or full-face respirator equipped with Organic Vapor (OV) cartridges is required[3].

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy 100% cotton lab coat. Synthetic fabrics (like polyester) should be avoided as they can degrade or melt upon contact with reactive organics.

PPE_Selection Start Operation Scale Small Analytical Scale (<10 mL) Start->Small Large Preparative Scale (>10 mL) Start->Large Hood Fume Hood Required (80-100 fpm) Small->Hood Glove1 Double Nitrile (8-mil) Splash Protection Only Small->Glove1 Large->Hood Glove2 Butyl Rubber or Silver Shield Laminate Large->Glove2

Caption: Decision tree for selecting appropriate PPE based on the operational scale of 1-Bromo-2-(2-chloroethoxy)ethane.

Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural workflow for dispensing and reacting the chemical.

Step 1: Environmental Verification

  • Verify fume hood certification is current and the sash is pulled down to the designated safe operating height.

  • Clear the workspace of incompatible materials (strong bases, strong oxidizers, and reactive metals).

Step 2: Dispensing Methodology

  • Due to the compound's density and volatility, do not use air-displacement micropipettes (which will drip).

  • Use a gas-tight glass syringe with a Luer-lock needle or a positive-displacement pipette .

  • Draw the liquid slowly to prevent cavitation and aerosolization.

Step 3: Closed-System Transfer

  • For reactions, transfer the reagent directly into a sealed flask via a rubber septum under an inert atmosphere (Nitrogen or Argon). This prevents the release of volatile alkylating vapors into the laboratory environment.

Chemical Quenching & Disposal Plan

Never dispose of unreacted 1-Bromo-2-(2-chloroethoxy)ethane directly into organic or aqueous waste streams. The electrophilic halogens must be chemically neutralized (quenched) to eliminate the alkylating hazard[2].

Mechanistic Quenching Rationale: We utilize a nucleophilic substitution reaction using Sodium Thiosulfate (


). The thiosulfate anion is a powerful, soft nucleophile that readily displaces both the bromide and chloride ions via an 

mechanism, converting the toxic haloether into a benign, water-soluble Bunte salt (S-alkyl thiosulfate).
Quenching Procedure:
  • Prepare the Bath: In a fume hood, prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate. Ensure the volume of the quenching bath is at least 10 times the volume of the waste haloether.

  • Addition: Place the quenching bath on a magnetic stirrer. Slowly, dropwise, add the residual 1-Bromo-2-(2-chloroethoxy)ethane or contaminated reaction solvent into the vigorously stirring thiosulfate solution. Note: The reaction may be mildly exothermic.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete consumption of the sterically hindered chloride group.

  • Verification & Disposal: Verify the absence of the starting material via TLC or GC-MS. Once neutralized, the resulting mixture can be safely transferred to standard aqueous/organic mixed waste containers.

Quenching_Workflow Waste Residual 1-Bromo-2- (2-chloroethoxy)ethane Reagent Add dropwise to 10% aq. Sodium Thiosulfate Waste->Reagent Stir Stir vigorously for 24 hours Reagent->Stir Verify Verify completion (TLC / GC-MS) Stir->Verify Dispose Transfer to Standard Lab Waste Verify->Dispose

Caption: Step-by-step chemical quenching workflow to neutralize the alkylating hazard prior to disposal.

Emergency Response & Spill Mitigation

  • Skin Contact: Immediately remove contaminated clothing (do not pull over the head; cut off if necessary). Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Seek immediate medical attention.

  • Small Spills (<50 mL): Cover the spill with a specialized absorbent material designed for organic liquids (e.g., diatomaceous earth or activated carbon). Do NOT use combustible materials like sawdust. Sweep up the absorbent using non-sparking tools, place it in a sealed, labeled container, and treat it via the quenching protocol above before final disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13415948, 1-Bromo-2-(2-chloroethoxy)ethane." PubChem,[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor,[Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.